Technical Documentation Center

Pyrido[4,3-d]pyrimidin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrido[4,3-d]pyrimidin-5-amine

Core Science & Biosynthesis

Foundational

The Pyrido[4,3-d]pyrimidin-5-amine Scaffold in Oncology: Dual Targeting Mechanisms of KRAS-G12D and EED/PRC2

Executive Summary In the landscape of modern oncology, the development of small molecules targeting historically "undruggable" proteins has required a paradigm shift in structural biology. The pyrido[4,3-d]pyrimidin-5-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology, the development of small molecules targeting historically "undruggable" proteins has required a paradigm shift in structural biology. The pyrido[4,3-d]pyrimidin-5-amine scaffold and its saturated derivatives (e.g., tetrahydropyrido[3,4-d]pyrimidines) have emerged as highly privileged pharmacophores. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this fused bicyclic system allow it to navigate shallow, solvent-exposed allosteric pockets with exceptional residence times.

This technical whitepaper dissects the dual utility of the pyrido[4,3-d]pyrimidin-5-amine core in targeting two distinct, highly recalcitrant oncogenic drivers: the KRAS-G12D mutation[1] and the Polycomb Repressive Complex 2 (PRC2) via allosteric inhibition of its Embryonic Ectoderm Development (EED) subunit[2].

Mechanism 1: KRAS-G12D Allosteric Inhibition (Switch II Pocket)

Structural Basis of Action

KRAS-G12D mutations account for a massive proportion of pancreatic, colorectal, and non-small cell lung cancers (NSCLC)[1]. Unlike KRAS-G12C, which relies on a covalent bond with a mutant cysteine, G12D lacks a reactive nucleophile. This demands an inhibitor with picomolar non-covalent affinity to compete with millimolar intracellular GTP concentrations[3].

The pyrido[4,3-d]pyrimidine scaffold (exemplified by MRTX1133 and its analogs) achieves this by anchoring into the allosteric Switch II pocket[4]. The structural causality is precise:

  • The Core Scaffold: The central pyrido[4,3-d]pyrimidine ring forms a critical π−π stacking interaction with Tyr96, while establishing a rigid hydrogen-bonding network with His95, Tyr96, and Arg68[3].

  • C4 Substitution (Asp12 Interaction): The C4 position typically features a strongly basic bicyclic diamino group (e.g., 3,8-diazabicyclo[3.2.1]octane). In the physiological pH range, this amine is protonated, forming a highly specific salt bridge with the mutant Asp12 residue and Gly60[1][5].

  • C7 Substitution (Hydrophobic Bridging): The C7 position utilizes hydrophobic moieties (such as an ethynyl or fluoro group) to bridge the lipophilic and polar regions of the Switch II pocket, expelling high-energy water molecules to drive binding entropy[1].

G1 KRAS KRAS-G12D (Active GTP-Bound) Effector RAF/MEK/ERK Cascade KRAS->Effector Blocked Interaction Scaffold Pyrido[4,3-d]pyrimidin-5-amine Scaffold SwitchII Switch II Allosteric Pocket Scaffold->SwitchII π-π Stacking & Salt Bridge SwitchII->KRAS Conformational Shift Proliferation Tumor Proliferation Effector->Proliferation Downregulated

Fig 1: Allosteric disruption of the KRAS-G12D signaling cascade by the pyrido[4,3-d]pyrimidine core.

Mechanism 2: EED/PRC2 Epigenetic Modulation

Overcoming EZH2 Resistance

The PRC2 complex is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), a primary epigenetic mark of transcriptional repression[6]. Overactivity of EZH2 (the catalytic subunit of PRC2) drives various malignancies. However, direct EZH2 catalytic inhibitors often suffer from acquired secondary mutations.

EED is a regulatory subunit of PRC2. It binds to pre-existing H3K27me3 marks, which allosterically hyperactivates the EZH2 catalytic domain[2]. The pyrido[4,3-d]pyrimidin-5-amine scaffold acts as a potent, competitive EED inhibitor. By occupying the H3K27me3 binding pocket on EED, the scaffold physically prevents the protein-protein interaction necessary for the allosteric activation of EZH2[2]. This mechanism effectively shuts down PRC2 activity regardless of EZH2 catalytic site mutations[6].

G2 EED EED Subunit EZH2 EZH2 Catalytic Subunit EED->EZH2 Allosteric Activation Blocked H3K27 H3K27me3 Mark H3K27->EED Endogenous Binding Scaffold Pyrido[4,3-d]pyrimidin-5-amine Inhibitor Scaffold->EED Competitive Inhibition Methylation Aberrant Histone Methylation EZH2->Methylation Suppressed

Fig 2: Epigenetic modulation via competitive inhibition of the EED-H3K27me3 interaction.

Experimental Protocols & Self-Validating Systems

To ensure robust preclinical translation, assay design must be rooted in causality and self-validation. Below are the definitive workflows for validating pyrido[4,3-d]pyrimidin-5-amine derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for KRAS-G12D Binding Kinetics

Rationale: Non-covalent KRAS inhibitors require exceptionally high residence times ( koff​ ) to remain bound in the presence of competing intracellular GTP. Endpoint IC50 assays are insufficient; real-time kinetics are mandatory[5].

  • Sensor Chip Functionalization: Utilize a Ni-NTA sensor chip to capture His-tagged KRAS-G12D. Causality: Oriented capture via the N-terminal His-tag ensures the Switch II pocket remains fully solvent-exposed, preventing steric hindrance artifacts.

  • Nucleotide Loading: Pre-load KRAS with non-hydrolyzable GTP γ S. Causality: Unlike G12C inhibitors, advanced pyrido[4,3-d]pyrimidines can bind the active GTP-bound state[4]. Validating affinity to the GTP-bound state proves the compound's capacity to inhibit actively signaling KRAS.

  • Analyte Injection: Flow the scaffold across the chip at a gradient of 0.1 nM to 100 nM at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation Checkpoint: A parallel flow cell must be immobilized with wild-type KRAS (KRAS-WT). A true G12D-selective pyrido[4,3-d]pyrimidine will demonstrate a >500-fold lower affinity for the WT isoform, validating that the binding is driven by the mutant Asp12 salt bridge rather than non-specific lipophilicity[3][7].

Protocol 2: AlphaScreen Assay for EED-H3K27me3 Disruption

Rationale: AlphaScreen is a homogeneous, bead-based proximity assay. It is ideal for protein-peptide interactions because it requires no wash steps, which could otherwise disrupt low-affinity equilibrium complexes[2].

  • Reagent Preparation: Prepare 10 nM His-tagged EED protein and 10 nM biotinylated H3K27me3 peptide[2].

  • Equilibration: Incubate EED with the pyrido[4,3-d]pyrimidin-5-amine compound for 30 minutes before adding the peptide. Causality: Pre-incubation allows the small molecule to fully occupy the allosteric pocket, establishing thermodynamic equilibrium prior to peptide competition.

  • Bead Addition: Add Streptavidin-coated Donor beads and Ni-Chelate Acceptor beads. Laser excitation at 680 nm causes singlet oxygen transfer to the Acceptor bead, emitting light at 520-620 nm if the complex is intact.

  • Self-Validation Checkpoint: Highly conjugated heterocyclic scaffolds can sometimes act as "color quenchers" or singlet oxygen scavengers, yielding false-positive IC50 values. To self-validate, a counter-screen using a direct Biotin-His peptide (omitting EED) must be run. If the compound reduces the signal in the counter-screen, it is an assay artifact, not a true allosteric inhibitor[2].

G3 Incubation 1. Compound + EED Incubation Peptide 2. Add Biotin-H3K27me3 Incubation->Peptide Beads 3. Add Donor/Acceptor Beads Peptide->Beads Excitation 4. Laser Excitation (680nm) Beads->Excitation Readout 5. Luminescence Readout Excitation->Readout

Fig 3: AlphaScreen workflow for quantifying EED allosteric inhibition.

Quantitative Data Presentation

The following table summarizes the differential activity profile of the pyrido[4,3-d]pyrimidine scaffold across its two primary oncological targets, demonstrating its high potency and selectivity.

Target / IsoformAssay Type & Cell LineCompound Scaffold ClassObserved Potency ( IC50​ / KD​ )
KRAS-G12D Cellular Anti-proliferation (Panc-1)Pyrido[4,3-d]pyrimidine1.4 nM – 6.0 nM
KRAS-WT Cellular Anti-proliferation (A549)Pyrido[4,3-d]pyrimidine> 10,000 nM (Inactive)
KRAS-G12D SPR Binding Kinetics (GTP-bound)Pyrido[4,3-d]pyrimidine KD​ ~ 0.2 pM – 9.0 nM
EED / PRC2 AlphaScreen Biochemical AssayPyrido[4,3-d]pyrimidin-5-amine< 10.0 nM

References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Targeting KRASG12D mutation in non-small cell lung cancer: molecular mechanisms and therapeutic potential Source: PMC - National Institutes of Health URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: PubMed - National Institutes of Health URL:[Link]

  • Pyrido[4,3-d]pyrimidine analog - Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor Source: ResearchGate URL:[Link]

  • CN110563722A - Pyridine or pyridazine ring compound and application thereof Source: Google Patents URL
  • WO2020156479A1 - Cyclopropenobenzofuran substituted azaaryl compound, intermediate thereof, preparation method and application Source: Google Patents URL

Sources

Exploratory

The Pyrido[4,3-d]pyrimidin-5-amine Scaffold: Crystal Structure, Binding Affinity, and Rational Drug Design

An In-Depth Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist in structural biology and targeted therapeutics, I have observed the evolution of privileged pharmacophores that can a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist in structural biology and targeted therapeutics, I have observed the evolution of privileged pharmacophores that can access previously "undruggable" targets. Among these, the pyrido[4,3-d]pyrimidin-5-amine scaffold (CAS No. 1314916-10-3) has emerged as a cornerstone in modern oncology. This fused bicyclic system provides a rigid, electron-rich core capable of forming highly specific non-covalent interactions in both allosteric pockets (e.g., KRAS G12D) and orthosteric kinase hinge regions (e.g., Pim1 Kinase).

This whitepaper synthesizes the structural biology, binding kinetics, and field-proven experimental protocols required to harness this scaffold for structure-based drug design (SBDD).

Structural Biology & Binding Mode Analysis

The true utility of the pyrido[4,3-d]pyrimidine core lies in its geometric complementarity to deep, hydrophobic protein crevices, coupled with its ability to project substituents at precise vectors to capture polar interactions.

Allosteric Modulation of KRAS G12D (The MRTX1133 Paradigm)

Historically, KRAS was considered undruggable due to its picomolar affinity for GTP and the lack of deep binding pockets. While KRAS G12C was conquered via covalent inhibitors, the G12D mutation requires non-covalent inhibitors with extreme affinity. The discovery of MRTX1133 demonstrated that the pyrido[4,3-d]pyrimidine core could achieve this[1].

In the crystal structure of MRTX1133 bound to GDP-loaded KRAS G12D (e.g., PDB: 7RPZ), the scaffold acts as a molecular wedge in the switch II pocket[1][2]. The causality of this binding mode is driven by several critical interactions:

  • Hydrogen Bonding & Pi-Stacking: The central pyrido[4,3-d]pyrimidine scaffold forms a direct hydrogen bond with the imidazole side chain of His95[3]. Simultaneously, it engages in a T-shaped π−π stacking interaction with Tyr96[3][4]. This dual interaction anchors the core rigidly.

  • Salt Bridge Formation: A protonated piperazinyl substituent extending from the C4-position of the core forms a critical salt bridge with the mutated Asp12 residue[1][4]. This is the primary driver of the >700-fold selectivity for G12D over wild-type KRAS[4].

  • Ionic Anchoring: The C2-substituent (a protonated pyrrolizidine) forms a strong ionic interaction with Glu62, further locking the inhibitor in place[1].

KRAS_Interaction Core pyrido[4,3-d]pyrimidine Core His95 His95 (Direct H-bond) Core->His95 Tyr96 Tyr96 (Pi-Pi Stacking) Core->Tyr96 Asp12 Asp12 (Mutant) (Salt Bridge via C4) Core->Asp12 Glu62 Glu62 (Ionic via C2) Core->Glu62

Fig 1: Interaction network of the pyrido[4,3-d]pyrimidine core in the KRAS G12D Switch II pocket.

Orthosteric Inhibition of Kinases (Pim1 Kinase)

Beyond allosteric sites, derivatives like pyrido[4,3-d]pyrimidin-5(6H)-one (e.g., SKI-O-068) are potent orthosteric kinase inhibitors[5]. In the crystal structure of Pim1 bound to SKI-O-068, the scaffold mimics the adenosine ring of ATP.

  • Hinge Region Binding: The core forms a direct hydrogen bond with the backbone carbonyl of Glu121 in the hinge region[5][6].

  • Hydrophobic Shielding: The scaffold engages in extensive hydrophobic interactions with Val52 (G-loop), Ala65, and Ile104, dictating the high binding affinity (IC50 ~123 nM)[5][6].

Quantitative Data Presentation

To contextualize the thermodynamic efficiency of this scaffold, the following table summarizes the binding affinities and structural parameters across different targets based on crystallographic and biochemical data[1][4][5].

Target ProteinInhibitor ExampleScaffold VariantBinding PocketKey Interacting ResiduesBinding Affinity
KRAS G12D MRTX1133pyrido[4,3-d]pyrimidineSwitch II (Allosteric)Asp12, His95, Tyr96, Glu62 KD​≈0.2 pM
KRAS G12D TH-Z835tetrahydropyrido[3,4-d]pyrimidineSwitch II (Allosteric)Asp12, His95, Tyr96 IC50​≈1.6μM
Pim1 Kinase SKI-O-068pyrido[4,3-d]pyrimidin-5(6H)-oneHinge Region (Orthosteric)Glu121, Lys67, Val52 IC50​≈123 nM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the exact methodologies for validating pyrido[4,3-d]pyrimidine binding. As an application scientist, I emphasize why these specific steps are taken to prevent experimental artifacts.

Protocol 1: X-Ray Co-Crystallography Workflow

Causality Check: We utilize GDP-loaded KRAS rather than GTP-loaded variants for initial co-crystallization because the switch II pocket is optimally expanded in the inactive state, allowing the scaffold to act as a molecular wedge.

  • Protein Preparation: Express KRAS G12D (residues 1-169) in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2​ , and 1 mM TCEP.

  • Nucleotide Loading: Incubate the purified protein with a 10-fold molar excess of GDP and 5 mM EDTA for 1 hour at room temperature to ensure homogenous GDP loading. Quench with 10 mM MgCl2​ .

  • Complex Formation: Add the pyrido[4,3-d]pyrimidine inhibitor (dissolved in 100% DMSO) to the protein at a 1.5:1 molar ratio. Crucial: Keep final DMSO concentration below 2% to prevent protein denaturation. Incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (typically 20-25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate).

  • Data Collection: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen. Collect diffraction data at 100 K.

Crystallography_Workflow A Purify KRAS G12D (HEPES, MgCl2) B Load GDP (EDTA mediated) A->B C Incubate Inhibitor (<2% DMSO) B->C D Vapor Diffusion (PEG 3350 precipitant) C->D

Fig 2: Step-by-step logic for KRAS G12D co-crystallization with pyrido[4,3-d]pyrimidines.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: We employ biotin-streptavidin capture rather than direct EDC/NHS amine coupling. Amine coupling randomly modifies surface lysines, potentially occluding the switch II pocket and yielding false-negative KD​ values. Biotinylation at a specific Avi-tag ensures uniform, functional orientation.

  • Sensor Chip Preparation: Condition a Streptavidin (SA) sensor chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound dextran.

  • Ligand Immobilization: Dilute in vivo biotinylated Avi-tagged KRAS G12D to 10 μg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2​ , 0.05% Tween-20, 10 μM GDP). Inject over the active flow cell at 10 μL/min until a capture level of ~1000 Response Units (RU) is achieved. Leave the reference flow cell blank.

  • Analyte Preparation: Prepare a 3-fold dilution series of the pyrido[4,3-d]pyrimidine inhibitor (e.g., 100 nM down to 0.4 nM) in running buffer matched with exactly 1% DMSO to prevent bulk refractive index shifts.

  • Kinetic Analysis: Inject the analyte series at a high flow rate (50 μL/min ) to minimize mass transport limitation. Use an association time of 180 seconds and a dissociation time of 600 seconds.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Logic Immobilize Oriented Capture (Biotin-AviTag KRAS) Flow High Flow Rate Injection (Minimizes Mass Transport) Immobilize->Flow Measure Double-Referenced Sensograms Flow->Measure Calc 1:1 Langmuir Fit (Extract KD) Measure->Calc

Fig 3: Causality-driven workflow for SPR kinetic analysis of inhibitor binding.

Conclusion

The pyrido[4,3-d]pyrimidin-5-amine scaffold is a highly versatile and privileged structure in medicinal chemistry. By leveraging its capacity for deep hydrophobic burial, π−π stacking (e.g., with Tyr96 in KRAS), and precise hydrogen bonding vectors (e.g., His95 in KRAS or Glu121 in Pim1), drug developers can design non-covalent inhibitors with picomolar affinities. Strict adherence to structurally validated protocols—such as oriented SPR and GDP-locked co-crystallization—ensures that the thermodynamic potential of this scaffold is accurately quantified and optimized.

References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One.[Link]

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A non-conserved histidine residue on KRAS drives paralog selectivity of the KRAS G12D inhibitor MRTX1133. bioRxiv.[Link]

  • A Hit Prioritization Strategy for Compound Library Screening Using LiP-MS and Molecular Dynamics Simulations Applied to KRas G12D Inhibitors. bioRxiv.[Link]

Sources

Foundational

The Pyrido[4,3-d]pyrimidin-5-amine Scaffold: A Technical Guide to In Vitro Profiling and Kinase Inhibition

The pursuit of highly selective, cell-permeable kinase inhibitors requires scaffolds that offer rigid planarity, optimal vectorization, and synthetically tractable handles for late-stage functionalization. Among nitrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of highly selective, cell-permeable kinase inhibitors requires scaffolds that offer rigid planarity, optimal vectorization, and synthetically tractable handles for late-stage functionalization. Among nitrogenous heterocycles, the pyrido[4,3-d]pyrimidine core has emerged as a privileged pharmacophore in oncology drug discovery[1]. Specifically, the addition of a 5-amine substitution—forming the pyrido[4,3-d]pyrimidin-5-amine scaffold—dramatically alters the electronic landscape of the molecule, providing a critical hydrogen-bond donor that anchors the compound to the hinge region of the ATP-binding pocket.

This whitepaper provides an in-depth technical framework for evaluating the in vitro biological activity of pyrido[4,3-d]pyrimidin-5-amine derivatives. Rather than presenting a static list of assays, this guide is structured as a self-validating experimental ecosystem , detailing the causality behind assay selection, kinetic profiling, and cellular target engagement.

Structural Biology & Mechanism of Action

The biological activity of pyrido[4,3-d]pyrimidines is fundamentally driven by their ability to mimic the purine ring of ATP. Structural studies of related derivatives, such as the Pim1 kinase inhibitor SKI-O-068 (a pyrido[4,3-d]pyrimidin-5(6H)-one), demonstrate that the core scaffold forms direct hydrogen bonds with the hinge region (e.g., the Glu121 carbonyl in Pim1) while leveraging hydrophobic interactions with the G-loop and C-terminal domain[2].

When we transition to the 5-amine isostere, the primary amino group acts as an obligate hydrogen-bond donor. This substitution restricts the rotational degrees of freedom and forces the scaffold into a highly favorable coplanar conformation within the ATP cleft. Furthermore, in allosteric targets like KRAS G12D, the pyrido[4,3-d]pyrimidine core has been shown to form crucial π−π stacking interactions with Tyr96 in the switch II pocket[3]. By inhibiting these upstream kinases and GTPases, the scaffold effectively starves downstream survival pathways (PI3K/AKT/mTOR and RAS/MAPK) of their phosphorylation signals[4].

Pathway Scaffold Pyrido[4,3-d]pyrimidin-5-amine Target Kinase Hinge Region (e.g., Pim1, FLT3) Scaffold->Target ATP-Competitive Inhibition Path1 PI3K/AKT/mTOR Target->Path1 Blocked Phosphorylation Path2 RAS/MAPK Target->Path2 Blocked Phosphorylation Outcome Apoptosis & Growth Arrest Path1->Outcome Downregulated Path2->Outcome Downregulated

Mechanism of pyrido[4,3-d]pyrimidin-5-amine kinase inhibition and downstream signaling blockade.

Quantitative In Vitro Activity Profiles

To contextualize the potency of this scaffold, we must look at the cross-target data. The table below synthesizes the in vitro biological activity of pyrido[4,3-d]pyrimidine variants across key oncogenic targets.

TargetScaffold Variant / CompoundPrimary Interaction SiteIn Vitro IC 50​ Cellular Phenotype
Pim1 Kinase Pyrido[4,3-d]pyrimidin-5(6H)-one (SKI-O-068)Glu121 (Hinge), Val52 (G-loop)123 nMApoptosis induction[2]
KRAS G12D Pyrido[4,3-d]pyrimidine coreSwitch II Pocket (Tyr96, His95)1.6 μ MTumor growth inhibition[3]
MEK1/2 Pyrido[4,3-d]pyrimidine (Trametinib)ATP-competitive pocketSub-nanomolarMAPK pathway blockade[1]
FLT3-ITD Pyrido[4,3-d]pyrimidine derivativesATP-binding cleftNanomolarMyeloid differentiation[4]

Self-Validating Experimental Workflows

As an application scientist, I do not rely on a single biochemical readout to advance a compound. Nitrogen-rich heterocycles like pyrido[4,3-d]pyrimidines can occasionally act as pan-assay interference compounds (PAINS) or exhibit poor membrane permeability due to high polar surface area (PSA). Therefore, the in vitro evaluation must follow a self-validating progression: Biochemical Potency Cellular Target Engagement Phenotypic Efficacy.

Workflow A 1. Biochemical TR-FRET Assay B 2. Cellular Target Engagement (NanoBRET) A->B IC50 < 100nM Selectivity > 50x C 3. Phenotypic Viability (3D Spheroids) B->C High Permeability Target Occupancy D 4. Lead Selection C->D TGI > 80%

Self-validating in vitro screening workflow for pyrido[4,3-d]pyrimidin-5-amine derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC 50​ and binding kinetics. Causality for Choice: We utilize TR-FRET rather than standard luminescence because the time-delayed fluorescence reading eliminates the auto-fluorescence commonly exhibited by highly conjugated pyrimidine systems. Furthermore, we run the assay exactly at the ATP Km​ . Running below Km​ artificially inflates the apparent potency of competitive inhibitors, while running too high masks it.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Dispense the pyrido[4,3-d]pyrimidin-5-amine derivative in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic dispenser (e.g., Echo 550) into a 384-well plate. Final DMSO concentration must not exceed 1%.

  • Enzyme Pre-incubation (Critical Step): Add the purified recombinant kinase (e.g., Pim1 or FLT3) to the wells. Incubate for 30 minutes at room temperature. Causality: Pyrido[4,3-d]pyrimidines often exhibit slow, tight-binding kinetics. Failing to pre-incubate before adding ATP will result in an underestimation of the compound's true affinity.

  • Reaction Initiation: Add the ATP/Substrate mix. The ATP concentration must be pre-determined to match the apparent Km​ of the specific kinase batch.

  • Termination & Detection: After 60 minutes, add the TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and stop the reaction), a Europium-labeled anti-phospho antibody, and an XL665-labeled tracer.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) at excitation 337 nm, measuring emission ratios at 665 nm / 620 nm. Calculate IC 50​ using a 4-parameter logistic fit.

Protocol 2: NanoBRET Cellular Target Engagement

Purpose: To verify that the compound crosses the cell membrane and binds the target in a live-cell environment. Causality for Choice: A biochemical IC 50​ of 10 nM is meaningless if the compound cannot penetrate the lipid bilayer or if it is outcompeted by the high intracellular ATP concentration (typically 1–5 mM). NanoBRET provides a real-time, live-cell quantification of target occupancy, validating the scaffold's physiological relevance.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells in a 96-well format at 2×104 cells/well.

  • Transfection: Transiently transfect the cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-Pim1) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Replace the media with Opti-MEM containing a cell-permeable fluorescent kinase tracer (at its predetermined Kd​ concentration).

  • Compound Treatment: Add the pyrido[4,3-d]pyrimidin-5-amine derivative across a dose-response range. Incubate for 2 hours at 37°C. Causality: This allows the compound to reach equilibrium across the cell membrane and compete with both the tracer and intracellular ATP.

  • Substrate Addition & Readout: Add the Nano-Glo substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal (ratio of 610 nm / 460 nm). A decrease in the BRET ratio indicates that the unlabeled pyrido[4,3-d]pyrimidin-5-amine has successfully displaced the fluorescent tracer from the kinase in living cells.

Data Interpretation and Future Directions

When analyzing the data generated from this workflow, discrepancies between Protocol 1 and Protocol 2 are highly informative. If a pyrido[4,3-d]pyrimidin-5-amine derivative shows an IC 50​ of 5 nM in TR-FRET but an EC 50​ of >5 μ M in NanoBRET, the issue is almost certainly a lack of membrane permeability or high efflux ratio. In such cases, the medicinal chemistry strategy should focus on reducing the topological polar surface area (TPSA), perhaps by masking the 5-amine group as a prodrug or introducing lipophilic shielding groups (e.g., trifluoromethyl or cyclopropyl moieties) at the 2- or 6-positions of the pyrimidine ring.

Conversely, compounds that maintain parity between biochemical and cellular assays are prime candidates for phenotypic 3D spheroid viability models and subsequent in vivo pharmacokinetic profiling. The pyrido[4,3-d]pyrimidin-5-amine scaffold remains a highly versatile and potent foundation for the next generation of targeted oncology therapeutics.

References

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One. Available at:[Link][2]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry. Available at:[Link][3]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals. Available at:[Link][1]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC / National Institutes of Health. Available at:[Link][4]

Sources

Exploratory

Pharmacokinetic Profiling of Pyrido[4,3-d]pyrimidin-5-amine Compounds: A Technical Guide for Drug Development

Executive Summary The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in targeted oncology. Its unique hydrogen-bonding profile—driven by th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in targeted oncology. Its unique hydrogen-bonding profile—driven by the 5-amino group and the nitrogen-rich bicyclic core—makes it an ideal candidate for occupying the ATP-binding hinge regions of kinases such as Pim1[1] and allosteric pockets of targets like KRAS G12D[2]. However, the translation of these potent in vitro binders into viable clinical candidates is frequently bottlenecked by severe pharmacokinetic (PK) liabilities.

This technical guide provides an authoritative, step-by-step framework for the pharmacokinetic profiling and structural optimization of pyrido[4,3-d]pyrimidin-5-amine derivatives. By understanding the causality behind their metabolic vulnerabilities, researchers can deploy self-validating experimental workflows to systematically engineer out ADME (Absorption, Distribution, Metabolism, and Excretion) flaws.

The Mechanistic Basis of PK Liabilities

The very structural features that grant pyrido[4,3-d]pyrimidin-5-amines their target affinity also introduce significant pharmacokinetic challenges:

  • High Planarity and Lipophilicity: The fully aromatic, conjugated bicyclic system results in a highly planar molecule. This drives strong π−π stacking in crystal lattices, leading to poor aqueous solubility and, consequently, dissolution-limited oral absorption[3].

  • CYP450-Mediated Clearance: The electron-rich nature of the 5-amino substitution and adjacent carbon centers makes the scaffold highly susceptible to rapid Phase I oxidation by hepatic Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance ( CLint​ )[2].

  • Reactive Metabolite Formation: Certain substitutions on the pyrido[4,3-d]pyrimidine core can undergo bioactivation to form electrophilic reactive intermediates (e.g., quinone imines). These intermediates can covalently bind to off-target proteins, posing severe idiosyncratic toxicity risks that must be mitigated early in discovery[4].

G A Pyrido[4,3-d]pyrimidin-5-amine Lead Compound B In Vitro ADME (Microsomes, Caco-2) A->B Screen C Reactive Metabolite Trapping (GSH) B->C Flag Liability D In Vivo PK (Rodent IV/PO) B->D Favorable E Structural Optimization (Saturation/Deuteration) C->E Redesign D->E Poor Bioavailability E->A Iterative Cycle

Iterative PK profiling and optimization workflow for pyrido[4,3-d]pyrimidin-5-amines.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately profile these compounds, assays must be designed as self-validating systems. This ensures that any observed poor stability is a true reflection of the compound's intrinsic properties rather than assay failure.

Protocol A: Liver Microsomal Stability Assay

Causality: Determines the vulnerability of the pyrido[4,3-d]pyrimidine core to Phase I CYP-mediated metabolism.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with human or rat liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Checkpoint: The assay run is strictly invalidated unless the high-clearance control (Verapamil) shows >80% depletion at 30 minutes, and the low-clearance control (Warfarin) shows <10% depletion.

Protocol B: Reactive Metabolite (GSH) Trapping

Causality: Detects electrophilic intermediates that could lead to hepatotoxicity[4].

  • Incubation: Incubate 10 µM of the test compound with human liver microsomes (1.0 mg/mL) and 5 mM Glutathione (GSH) in phosphate buffer.

  • Initiation & Quenching: Add NADPH (1 mM) to initiate. Incubate for 60 minutes at 37°C, then quench with an equal volume of cold acetonitrile.

  • Detection: Utilize high-resolution mass spectrometry (HRMS) operating in neutral loss scan mode (loss of 129 Da, characteristic of GSH adducts) to identify trapped adducts.

  • Self-Validation Checkpoint: Acetaminophen (10 µM) must be run in parallel. The assay is valid only if the known NAPQI-GSH adduct ( m/z 457) is successfully detected.

In Vivo Pharmacokinetic Profiling & Data Interpretation

Compounds that survive in vitro screening advance to rodent PK models. Due to the high clearance often observed with planar pyrido[4,3-d]pyrimidines, intravenous (IV) and oral (PO) dosing must be evaluated in tandem to calculate absolute bioavailability (%F)[2].

Quantitative Data Summary

The following table summarizes the typical pharmacokinetic shifts observed when a highly planar pyrido[4,3-d]pyrimidin-5-amine is structurally optimized (e.g., via core saturation) to mitigate clearance liabilities.

Compound ClassRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)Clearance (mL/min/kg)Bioavailability (%F)
Planar Pyrido[4,3-d]pyrimidine IV1.08504200.865.0-
Planar Pyrido[4,3-d]pyrimidine PO3.01201801.2-< 15%
Saturated Tetrahydropyrido[4,3-d]pyrimidine IV1.0140012502.522.0-
Saturated Tetrahydropyrido[4,3-d]pyrimidine PO3.089018003.1-> 45%

Data Interpretation: The planar analog exhibits high systemic clearance (approaching hepatic blood flow in rats) and poor oral exposure. This is a hallmark of rapid CYP-mediated degradation and poor solubility.

Structural Optimization: Causality in Redesign

When a pyrido[4,3-d]pyrimidin-5-amine exhibits the poor PK profile shown above, rational structural optimization is required.

  • Core Saturation (sp³ Enrichment): Causality: Converting the aromatic pyridine ring to a tetrahydropyrido[4,3-d]pyrimidine core breaks the molecular planarity. This increases the fraction of sp³ hybridized carbons ( Fsp3 ), which disrupts crystal lattice packing energy, drastically improving aqueous solubility and oral absorption[2]. Furthermore, shifting the basicity (pKa) of the ring nitrogens alters the compound's distribution profile and reduces its affinity for certain CYP active sites.

  • Deuteration of Metabolic Hotspots: Causality: If LC-MS/MS metabolite identification reveals specific N-demethylation or oxidation at methylene linkers, replacing hydrogen with deuterium at these sites leverages the primary kinetic isotope effect. The stronger C-D bond (compared to C-H) slows down the rate of CYP450-mediated bond cleavage, extending the half-life without altering the compound's target pharmacology[2].

  • Fluorination: Causality: Introducing fluorine atoms adjacent to the 5-amino group or on pendant aryl rings inductively lowers the pKa of basic amines, reducing phospholipidosis risks and modulating membrane permeability. It also blocks sites of aromatic oxidation[2].

By systematically applying these self-validating assays and rational redesign principles, drug development professionals can successfully navigate the pharmacokinetic complexities of the pyrido[4,3-d]pyrimidin-5-amine class, advancing highly selective inhibitors into the clinic.

References

  • [2] Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. 3

  • [4] Discovery Tactics To Mitigate Toxicity Risks Due to Reactive Metabolite Formation with 2-(2-Hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives. Chemical Research in Toxicology - ACS Publications.4

  • [1] Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One.1

Sources

Foundational

Physicochemical properties and stability of pyrido[4,3-d]pyrimidin-5-amine

Physicochemical Properties and Stability of Pyrido[4,3-d]pyrimidin-5-amine: A Technical Whitepaper Executive Summary The pyrido[4,3-d]pyrimidine scaffold is a privileged bicyclic heterocycle in modern drug discovery, fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties and Stability of Pyrido[4,3-d]pyrimidin-5-amine: A Technical Whitepaper

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged bicyclic heterocycle in modern drug discovery, frequently utilized as a bioisostere for quinazolines and pteridines in the development of targeted therapeutics, including KRAS-G12D and epidermal growth factor receptor (EGFR) inhibitors[1][2]. Among its derivatives, pyrido[4,3-d]pyrimidin-5-amine presents a unique physicochemical profile. The proximity of the C5 exocyclic amine to the N6 pyridine nitrogen dictates its electronic distribution, influencing both target binding affinity (via precise hydrogen bond donor/acceptor geometries) and its susceptibility to specific degradation pathways[3][4]. This guide provides an in-depth analysis of its physicochemical properties, degradation kinetics, and outlines a self-validating experimental protocol for stability profiling.

Structural Chemistry & Electronic Causality

The fundamental stability of pyrido[4,3-d]pyrimidin-5-amine is governed by the fusion of two highly electron-deficient aromatic systems: the pyridine and pyrimidine rings.

  • LUMO Lowering & Electrophilicity: The presence of three ring nitrogens (N1, N3, N6) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the core highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions of the pyrimidine ring[4].

  • Resonance Stabilization: The addition of the 5-amine group introduces a +M (mesomeric) electron-donating effect. The lone pair on the exocyclic nitrogen delocalizes into the electron-deficient bicyclic core. This partial donation raises the LUMO energy relative to the unsubstituted core, conferring improved hydrolytic stability. However, this delocalization also drastically reduces the basicity of the C5 amine, rendering it non-protonated at physiological pH[2].

Physicochemical Profiling

To predict the pharmacokinetic behavior and formulation viability of pyrido[4,3-d]pyrimidin-5-amine, it is critical to quantify its physicochemical parameters. The data summarized in Table 1 reflects the causal relationship between the molecule's structural features and its macroscopic properties.

Table 1: Key Physicochemical Parameters of Pyrido[4,3-d]pyrimidin-5-amine

ParameterValue / RangeCausality / Structural Driver
Molecular Weight 146.15 g/mol Fused bicyclic core (C7H6N4).
LogP (Octanol/Water) 0.65 – 1.10High nitrogen content increases polarity, offset by planar aromaticity[1].
pKa (Pyridine N6) ~5.2Electron-withdrawing pyrimidine ring reduces basicity vs. standard pyridine.
pKa (Amine -NH2) < 2.0Resonance delocalization into the electron-deficient core prevents protonation.
Topological Polar Surface Area 64.7 ŲContributions from 3 ring nitrogens and 1 primary amine.
Hydrogen Bond Donors 1C5 exocyclic amine acts as a critical hinge-binding donor[2].
Hydrogen Bond Acceptors 3N1, N3, N6 ring nitrogens.

Degradation Pathways & Stability Kinetics

Understanding the degradation pathways is essential for shelf-life modeling and formulation strategy. The degradation of pyrido[4,3-d]pyrimidin-5-amine is highly condition-dependent.

  • Acidic Hydrolysis (Deamination): Under low pH conditions (< 2.0), the ring nitrogens (N1, N3, N6) become protonated. This extreme electron withdrawal increases the electrophilicity of the C5 position. Nucleophilic attack by water leads to the expulsion of ammonia, converting the 5-amine into the corresponding pyrido[4,3-d]pyrimidin-5(6H)-one.

  • Basic Hydrolysis (Ring Opening): At high pH (> 10.0), the hydroxide ion acts as a strong nucleophile. Attack preferentially occurs at the highly electrophilic C2 or C4 positions of the pyrimidine ring, leading to irreversible pyrimidine ring opening and fragmentation[4].

  • Photolytic Degradation: Exposure to UV/Vis light, particularly in the presence of photosensitizers, induces Reactive Oxygen Species (ROS) generation, leading to N-oxidation primarily at the N6 pyridine nitrogen.

DegradationPathways Core Pyrido[4,3-d]pyrimidin-5-amine Acid Acidic Stress (pH < 2.0) Core->Acid Base Basic Stress (pH > 10.0) Core->Base Light Photolytic Stress (UV/Vis) Core->Light Deam Deamination (C5-OH formation) Acid->Deam Hydrolysis RingOp Pyrimidine Ring Opening Base->RingOp Nucleophilic Attack Ox N-Oxidation (N6 position) Light->Ox ROS Mediated

Caption: Primary physicochemical degradation pathways under various stress conditions.

Self-Validating Forced Degradation Protocol

A common pitfall in stability testing is relying solely on UV-Vis chromatography. If a degradation event destroys the pyrimidine chromophore (e.g., basic ring opening), the degradant will not absorb UV light, leading to a false assumption of high purity despite active degradation.

To ensure absolute trustworthiness, the following protocol employs a self-validating mass balance system using orthogonal detection: Liquid Chromatography coupled with Diode Array Detection, Charged Aerosol Detection, and High-Resolution Mass Spectrometry (LC-DAD-CAD-HRMS).

Step-by-Step Methodology

Step 1: Baseline Establishment & Standard Preparation

  • Prepare a 1.0 mg/mL stock solution of pyrido[4,3-d]pyrimidin-5-amine in an inert diluent (e.g., 50:50 Acetonitrile:Water).

  • Analyze via LC-DAD-CAD to establish the baseline peak area for 100% mass representation.

Step 2: Stress Application

  • Acid Stress: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C.

  • Base Stress: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at 25°C.

  • Photolytic Stress: Expose 1 mL of stock to 1.2 million lux hours and 200 watt hours/m² of near UV light (ICH Q1B standard).

Step 3: Orthogonal Quenching

  • Causality Check: Samples must be neutralized before injection. Injecting highly acidic/basic samples alters the local pH of the mobile phase, causing peak distortion and on-column degradation.

  • Quench acid stress with 1N NaOH; quench base stress with 1N HCl until pH is ~7.0.

Step 4: Multi-Detector Chromatographic Analysis

  • Inject samples into the LC-DAD-CAD-HRMS system.

  • Use HRMS to identify the exact mass of degradants (e.g., +16 Da for N-oxidation, -1 Da for deamination to ketone).

Step 5: Mass Balance Verification (The Validation Step)

  • Calculate the sum of the peak areas of the parent compound and all degradants using the CAD detector (which provides uniform response independent of chromophores).

  • Self-Validation Criteria: The total CAD area of the stressed sample must equal 95–105% of the Day 0 baseline CAD area. If mass balance is achieved, the degradation pathway is fully accounted for, proving the system's integrity.

StabilityWorkflow A Compound Synthesis & Purification B Initial Characterization (HPLC-UV-CAD, NMR) A->B C Forced Degradation (Thermal, pH, Light) B->C D Orthogonal Quenching & Kinetic Sampling C->D E Degradant Profiling (LC-HRMS) D->E F Mass Balance Validation & Shelf-life Modeling E->F

Caption: Workflow for self-validating forced degradation and stability profiling.

Sources

Exploratory

Pharmacokinetic and Structural Profiling of Pyrido[4,3-d]pyrimidin-5-amine: A Core Scaffold in Kinase Inhibitor Design

Executive Summary In modern targeted oncology and drug discovery, the selection of a core chemical scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of an entire development program. Pyrido[4,3-d]pyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology and drug discovery, the selection of a core chemical scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of an entire development program. Pyrido[4,3-d]pyrimidin-5-amine represents a highly privileged bicyclic heteroaromatic system. The strategic placement of nitrogen atoms within its fused pyridine and pyrimidine rings provides optimal geometry for bidentate hydrogen bonding with the hinge region of various kinases[1].

This technical guide explores the physicochemical properties, exact mass spectrometry rationale, structural biology applications, and provides a rigorously self-validating analytical protocol for quantifying this scaffold in complex biological matrices.

Physicochemical Profiling & Exact Mass Rationale

Accurate molecular weight and exact mass determinations are non-negotiable parameters for pharmacokinetic profiling, metabolite identification, and quality control. Relying on nominal mass is insufficient in high-resolution mass spectrometry (HRMS) due to the high probability of isobaric interference in complex biological matrices (e.g., plasma, tumor homogenates).

Quantitative Data Summary
PropertyValueRationale / Significance
Chemical Formula C₇H₆N₄Defines the elemental composition and isotopic envelope.
CAS Number 1314916-10-3Unique registry identifier for sourcing and compliance[2].
Average Molecular Weight 146.15 g/mol Used for bulk stoichiometric calculations during synthesis[2].
Monoisotopic Exact Mass 146.0592 DaCritical for HRMS. Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N).
Theoretical [M+H]⁺ m/z 147.0665 m/zThe target precursor ion in positive electrospray ionization (ESI+).

The Causality of Exact Mass in HRMS: Why do we target 146.0592 Da instead of 146 Da? In an Orbitrap or Q-TOF mass spectrometer operating at a resolution of >60,000, the exact mass allows us to calculate the mass defect. A theoretical [M+H]⁺ ion of 147.0665 m/z can be distinguished from endogenous lipids or peptides that might share a nominal mass of 147 Da but differ in their decimal values. This sub-ppm mass accuracy ensures unambiguous identification of the parent compound and prevents false-positive pharmacokinetic readouts.

Structural Biology: The Kinase Hinge Binder

The pyrido[4,3-d]pyrimidine scaffold is not chosen at random; it is engineered for target engagement. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP.

  • Pim1 Kinase Inhibition: Human Pim1 kinase is a serine/threonine kinase upregulated in various hematopoietic malignancies. Structural biology studies have resolved the crystal structure of Pim1 in complex with a pyrido[4,3-d]pyrimidine derivative (SKI-O-068)[3]. The scaffold exhibits a unique binding mode, allowing functional group substitutions to facilitate direct interaction with the Lys67 residue in the active site pocket[3].

  • KRAS G12C Targeting: Beyond traditional ATP-competitive kinase inhibition, recent innovations utilize the pyrido[4,3-d]pyrimidine core as a foundation for covalent inhibitors targeting the KRAS G12C mutation—a historically "undruggable" target prevalent in non-small cell lung cancer (NSCLC)[4].

SignalingPathway Stimulus Growth Factors Receptor RTK (EGFR/HER) Stimulus->Receptor Binds KRAS KRAS G12C Receptor->KRAS Activates Pim1 Pim1 Kinase Receptor->Pim1 Upregulates Downstream Cell Survival KRAS->Downstream Promotes Pim1->Downstream Promotes Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor->KRAS Inhibits Inhibitor->Pim1 Inhibits

Fig 1. Kinase signaling pathways inhibited by pyrido[4,3-d]pyrimidine derivatives.

Self-Validating LC-HRMS Experimental Protocol

To quantify pyrido[4,3-d]pyrimidin-5-amine during in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, we employ a rigorously controlled Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow.

Core Principle: A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma sample. Add 150 µL of ice-cold acetonitrile (ACN) containing 10 ng/mL of an isotopically labeled internal standard (SIL-IS).

  • Causality: Why cold ACN? The 3:1 ratio of organic solvent to plasma rapidly denatures and precipitates proteins that would otherwise cause severe ion suppression in the mass spectrometer. The cold temperature prevents the thermal degradation of the analyte. The SIL-IS corrects for any matrix effects or volumetric losses during extraction.

Step 2: Centrifugation and Reconstitution

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant and evaporate under N₂ gas. Reconstitute in 100 µL of 5% Methanol / 95% Water with 0.1% Formic Acid.

  • Causality: Reconstituting in a highly aqueous mobile phase ensures that the polar pyrido[4,3-d]pyrimidin-5-amine focuses sharply at the head of the C18 analytical column, preventing peak broadening.

Step 3: Liquid Chromatography (LC) Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Mobile Phase B (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid) over 5 minutes.

  • Causality: Formic acid is strictly required here. It provides the necessary proton (H⁺) environment to ensure the basic amine groups of the scaffold are fully ionized, maximizing the ESI+ signal.

Step 4: HRMS Detection & Self-Validation

  • Action: Operate the Orbitrap in Data-Dependent Acquisition (DDA) mode. Target the exact mass of 147.0665 m/z with a mass tolerance window of 5 ppm.

  • Self-Validation Check: Inject a "Double Blank" (matrix extract with no analyte and no internal standard) immediately after the highest calibration standard.

  • Causality: If the Double Blank shows a signal at 147.0665 m/z, the system has column carryover, invalidating the run. If clean, the system validates its own analytical integrity.

Workflow SamplePrep Sample Prep LC LC Separation SamplePrep->LC ESI ESI(+) Ionization LC->ESI HRMS HRMS Analysis ESI->HRMS Data Data Processing HRMS->Data

Fig 2. LC-HRMS experimental workflow for pyrido[4,3-d]pyrimidin-5-amine validation.

References

  • Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: Encyclopedia.pub / Pharmaceuticals URL: [Link]

  • Title: Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLoS ONE URL: [Link]

  • Title: WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Source: Google Patents URL

Sources

Foundational

A Framework for Assessing the Blood-Brain Barrier Permeability of Pyrido[4,3-d]pyrimidin-5-amine

Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for protecting the brain from harmful substances, yet it also presents a major challenge for drug development, as it blocks the passage of approximately 98% of small-molecule drugs.[2] For any therapeutic agent to be effective against CNS targets, it must possess the ability to permeate this barrier.

The pyrido[4,3-d]pyrimidine scaffold is a heterocyclic structure found in compounds with a range of biological activities, including kinase inhibition.[3][4][5] Derivatives of this core have been investigated for various therapeutic applications, including as potent inhibitors for cancer targets like KRASG12D.[6] Understanding the BBB permeability of novel compounds built on this scaffold, such as pyrido[4,3-d]pyrimidin-5-amine, is a critical step in evaluating their potential as CNS drug candidates.

This technical guide provides a comprehensive, multi-tiered framework for the evaluation of the BBB permeability of pyrido[4,3-d]pyrimidin-5-amine. As no specific permeability data for this exact compound is publicly available, this document will serve as a roadmap for researchers, outlining a logical progression from computational prediction to rigorous in vitro and in vivo experimental validation.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive experimental studies, a foundational assessment using computational (in silico) tools and analysis of physicochemical properties is essential. This predictive stage allows for an early-stage " go/no-go " decision and helps to prioritize compounds with a higher likelihood of CNS penetration. The ability of a compound to cross the BBB is commonly expressed as logBB, which is the logarithmic ratio of the drug's concentration in the brain to that in the blood at a steady state.[7][8][9]

Physicochemical Descriptors for BBB Permeability

Several key molecular properties are known to strongly influence a compound's ability to passively diffuse across the BBB. These descriptors provide a first-pass filter for assessing potential CNS penetration. The most critical factors include lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and hydrogen bonding capacity.[8]

To analyze pyrido[4,3-d]pyrimidin-5-amine, we must first establish its structure and key properties. Based on available chemical information, the core scaffold is pyrido[4,3-d]pyrimidine. While PubChem lists data for the parent pyrido[4,3-d]pyrimidine[10], the addition of the 5-amine group is critical. The properties in the table below are predicted for the target molecule, pyrido[4,3-d]pyrimidin-5-amine.

Table 1: Predicted Physicochemical Properties of Pyrido[4,3-d]pyrimidin-5-amine

PropertyPredicted ValueOptimal Range for CNS DrugsRationale
Molecular Weight (MW)~146.15 g/mol < 400-500 DaLower MW facilitates easier diffusion across tight junctions.
cLogP (Lipophilicity)~0.8 - 1.21 - 3An optimal lipophilicity is required to partition into the lipid membranes of endothelial cells without being so high as to cause non-specific binding.
Topological Polar Surface Area (TPSA)~64.5 Ų< 60-70 ŲHigh PSA is associated with poor BBB penetration due to the energetic cost of desolvating the molecule to cross the lipid barrier.[8]
Hydrogen Bond Donors (HBD)2 (from -NH2)≤ 3A higher number of hydrogen bond donors reduces permeability.
Hydrogen Bond Acceptors (HBA)3 (from N atoms)≤ 5-7A high number of acceptors can also limit BBB crossing.
Rotatable Bonds0≤ 8Lower conformational flexibility is generally favored for membrane permeation.

Note: These values are estimations and should be confirmed experimentally or with more advanced modeling software.

Based on this initial analysis, pyrido[4,3-d]pyrimidin-5-amine exhibits several characteristics favorable for BBB penetration, including a low molecular weight and an acceptable number of hydrogen bond donors and acceptors. Its TPSA is borderline but within a range that does not preclude CNS activity.

In Silico Modeling Workflow

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, including artificial neural networks (ANN) and support vector machines (SVM), can provide a more quantitative prediction of logBB.[7][8] These models are built on large datasets of compounds with experimentally determined BBB permeability and use calculated molecular descriptors to predict the behavior of new chemical entities.[2]

G cluster_0 In Silico Assessment Workflow mol_structure Define Molecular Structure (Pyrido[4,3-d]pyrimidin-5-amine) calc_desc Calculate Physicochemical Descriptors (MW, logP, TPSA, etc.) mol_structure->calc_desc qsar_model Apply QSAR/QSPR Models (ANN, SVM, MLR) calc_desc->qsar_model predict_logbb Predict logBB & Permeability Class (CNS+ vs CNS-) qsar_model->predict_logbb decision Go/No-Go Decision for Experimental Testing predict_logbb->decision

Caption: Workflow for the in silico prediction of BBB permeability.

Part 2: In Vitro Experimental Validation

While predictive models are invaluable for initial screening, experimental data is required for reliable assessment. In vitro models provide a controlled environment to measure permeability and investigate specific transport mechanisms, bridging the gap between theoretical calculations and complex in vivo systems.

Model 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a high-throughput, cell-free assay that evaluates passive, transcellular permeability.[11][12] It utilizes a 96-well plate system where a filter is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB, separating a donor compartment from an acceptor compartment.[13][14] Its simplicity and low cost make it ideal for early-stage screening.[15]

  • Preparation: A commercially available PAMPA plate system is used. The filter of the acceptor plate is coated with 5 µL of a BBB-specific lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane).

  • Donor Solution: Prepare a 10 mM stock solution of pyrido[4,3-d]pyrimidin-5-amine in DMSO. Dilute this stock into a universal buffer (pH 7.4) to a final concentration of 50-100 µM. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.[14][15]

  • Assay Setup: Add 200 µL of the donor solution to the wells of the donor plate. Add 200 µL of buffer to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[13]

  • Quantification: After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - CA(t) / Cequilibrium)) * (VD * VA) / ((VD + VA) * Area * t) Where CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Table 2: Interpretation of PAMPA-BBB Results

Permeability (Pe) (x 10⁻⁶ cm/s)Predicted In Vivo BBB Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Reference values can vary slightly between labs and specific protocols.
Model 2: Cell-Based Transwell Assay

To incorporate biological factors, such as active efflux transporters, cell-based assays are essential. Caco-2 cells, derived from human colon adenocarcinoma, are a widely used model for predicting drug absorption and can also be used to assess BBB transport.[16][17] When cultured on semi-permeable transwell inserts, they form a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[17]

  • Cell Culture: Seed Caco-2 cells onto 12- or 24-well transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[19] Alternatively, a paracellular marker like Lucifer Yellow can be used.[17]

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[18]

  • Bidirectional Assay:

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM pyrido[4,3-d]pyrimidin-5-amine) to the apical (upper) chamber. The basolateral (lower) chamber contains a fresh transport buffer.[18]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.[19]

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[16][17]

G cluster_1 In Vitro Validation Workflow pampa PAMPA-BBB Assay (Passive Permeability) calc_pe Calculate Pe pampa->calc_pe caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) calc_papp Calculate Papp (A->B, B->A) caco2->calc_papp interpret Interpret Data: - High/Med/Low Permeability? - Efflux Substrate? (ER > 2) calc_pe->interpret calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er calc_er->interpret

Caption: Experimental workflow for in vitro BBB permeability validation.

Part 3: In Vivo Confirmation

The definitive assessment of BBB permeability requires in vivo studies in animal models. These experiments provide the most physiologically relevant data by accounting for all the complexities of a living system, including plasma protein binding, metabolism, and dynamic blood flow.[20][21]

Method 1: Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)

The most common in vivo metric is the brain-to-plasma concentration ratio (Kp).[22][23] This is determined by measuring the total drug concentration in both brain homogenate and plasma at a single time point after the compound has reached a steady-state distribution.

However, Kp can be misleading as it reflects total concentrations and is often influenced by non-specific binding to brain lipids.[22] A more pharmacologically relevant metric is the unbound brain-to-plasma partition coefficient (Kp,uu) , which compares the free, unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma.[24][25][26]

  • Kp,uu ≈ 1: Suggests net passive diffusion across the BBB.[22]

  • Kp,uu > 1: Suggests active influx into the brain.[26]

  • Kp,uu < 1: Suggests active efflux out of the brain.[26]

A compound with a Kp,uu > 0.3 is generally considered to have significant brain penetration.[25]

  • In Vitro Inputs: First, determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Animal Dosing: Administer pyrido[4,3-d]pyrimidin-5-amine to rodents (e.g., mice or rats) via intravenous (IV) injection or infusion to achieve steady-state concentrations.

  • Sample Collection: At a predetermined time point (e.g., 60 minutes post-dose), collect blood samples and perfuse the brain with saline to remove residual blood.[24]

  • Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.

  • Quantification: Determine the total drug concentration in plasma (Cplasma) and brain homogenate (Cbrain) using LC-MS/MS.

  • Calculation:

    • Kp = Cbrain / Cplasma

    • Kp,uu = Kp * (fu,plasma / fu,brain)

Method 2: In Vivo Microdialysis

Microdialysis is a more advanced technique that allows for the direct sampling of unbound drug from the brain extracellular fluid (ECF) in a freely moving animal.[1][27][28] This method provides a dynamic concentration-time profile of the unbound drug at the target site. While complex, it is considered a gold standard for measuring unbound brain concentrations.[21]

Synthesis and Decision-Making Framework

The evaluation of pyrido[4,3-d]pyrimidin-5-amine's BBB permeability is a sequential process where data from each stage informs the next. The final assessment relies on integrating the predictive, in vitro, and in vivo results.

G cluster_2 Integrated Decision-Making Framework start Pyrido[4,3-d]pyrimidin-5-amine insilico In Silico Screen (Physicochem & QSAR) Favorable Profile? start->insilico invitro In Vitro Assays (PAMPA & Caco-2) High Pe & Papp? Low ER? insilico->invitro Yes no_go Poor CNS Candidate (Stop or Redesign) insilico->no_go No invivo In Vivo Study (Kp,uu) Kp,uu > 0.3? invitro->invivo Yes invitro->no_go No cns_candidate Strong CNS Candidate (Proceed with Development) invivo->cns_candidate Yes invivo->no_go No

Caption: A tiered approach for assessing CNS drug candidacy.

This guide outlines a systematic and robust methodology for characterizing the blood-brain barrier permeability of pyrido[4,3-d]pyrimidin-5-amine. By starting with cost-effective predictive methods and progressing through increasingly complex and physiologically relevant experimental models, researchers can build a comprehensive data package. The initial physicochemical profile of pyrido[4,3-d]pyrimidin-5-amine is promising. However, only through the rigorous application of the described in vitro and in vivo assays can its true potential as a CNS-active therapeutic agent be determined. The integration of data on passive permeability, active transport, and unbound brain concentrations will provide the critical insights needed to guide future drug development efforts for this compound class.

References

  • Shailza, S., & G, P. (n.d.). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. acgpubs.org.
  • Gomtsyan, A., & Summerfield, D. (2010, March 11). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience. Retrieved from [Link]

  • Liu, R., et al. (2012, October 24). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Narayanan, R., & Gunturi, M. (n.d.). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. Retrieved from [Link]

  • Wellens, S., et al. (2013, October 15). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Umezu, T., et al. (2020, November 6). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. Toxicology Reports. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • MDPI. (n.d.). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol.
  • Zhang, Y., & Lee, J. S. (n.d.). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. SpringerLink. Retrieved from [Link]

  • Bickel, U. (2002, March 1). Comparison of in vitro BBMEC permeability and in vivo CNS uptake by microdialysis sampling. Pharmaceutical Research. Retrieved from [Link]

  • Lin, P. C., et al. (2004, August 1). Nanoparticle-based in vivo investigation on blood-brain barrier permeability following ischemia and reperfusion. Journal of Biomedical Optics. Retrieved from [Link]

  • Umezu, T., et al. (2020, November 6). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. PubMed. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2023, December 1). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Lobell, M., et al. (2016, September 29). QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (n.d.). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. AAPS J. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Varadharajan, S. (n.d.). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models.
  • Jeffrey, P., & Summerfield, S. (2010, March 11). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience. Retrieved from [Link]

  • Talevi, A. (n.d.). Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient. CONICET. Retrieved from [Link]

  • Khan, I., et al. (2022, January 28). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Z., et al. (2023, November 3). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Besson, T., et al. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Bouattour, Y., et al. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. Retrieved from [Link]

  • Wellens, S., et al. (2013, October 15). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. Retrieved from [Link]

Sources

Exploratory

Decoding the In Vivo Metabolome of Pyrido[4,3-d]pyrimidin-5-amine Kinase Inhibitors: A Strategic Workflow for Metabolite Identification

Executive Summary & Structural Context The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a privileged pharmacophore in modern targeted oncology, serving as the structural backbone for highly potent kinase and GT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a privileged pharmacophore in modern targeted oncology, serving as the structural backbone for highly potent kinase and GTPase inhibitors, including recent breakthroughs in KRASG12D and pan-HER inhibition[1][2]. However, the progression of these nitrogen-rich bicyclic heterocycles from discovery to the clinic relies heavily on understanding their in vivo biotransformation.

Due to the electron-deficient nature of the fused pyridine and pyrimidine rings, this scaffold exhibits unique metabolic liabilities[3]. While the core is often resistant to direct electrophilic attack by Cytochrome P450 (CYP450) enzymes, the peripheral substituents and the exocyclic 5-amine act as metabolic "soft spots." Identifying these metabolites is critical not only for safety pharmacology but also for guiding structural optimization (e.g., deuteration or steric shielding) to improve pharmacokinetic profiles[1].

This technical guide outlines a self-validating, causality-driven workflow for the identification and structural elucidation of pyrido[4,3-d]pyrimidin-5-aminein vivo metabolites using high-resolution mass spectrometry (LC-HRMS).

Mechanistic Pathways of Biotransformation

Understanding the causality behind metabolite formation is the first step in predictive MetID (Metabolite Identification). The pyrido[4,3-d]pyrimidin-5-amine core typically undergoes biotransformation through two primary axes:

  • Phase I Oxidation (CYP450 and FMO): The electron-withdrawing nature of the core shifts CYP-mediated hydroxylation toward aliphatic side chains or electron-rich aromatic appendages[3]. Additionally, Flavin-containing monooxygenases (FMOs) or specific CYPs can catalyze the N-oxidation of the pyridine nitrogen.

  • Phase II Conjugation (UGTs and NATs): The primary 5-amine is highly susceptible to direct Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can form N-glucuronides, while N-acetyltransferases (NATs) can yield N-acetylated metabolites. These conjugations significantly increase polarity, facilitating rapid renal or biliary clearance.

MetabolicPathways Parent Pyrido[4,3-d]pyrimidin-5-amine (Parent Drug) M1 C-Hydroxylation (+16 Da) Parent->M1 CYP450 (CYP3A4/2D6) M2 N-Oxidation (+16 Da) Parent->M2 FMO/CYP M3 N-Glucuronidation (+176 Da) Parent->M3 UGTs (Phase II) M4 N-Acetylation (+42 Da) Parent->M4 NATs (Phase II)

Metabolic biotransformation pathways of the pyrido[4,3-d]pyrimidin-5-amine scaffold.

Experimental Workflow: A Self-Validating MetID Protocol

To ensure high scientific integrity, the MetID workflow must be a self-validating system. This means incorporating mass balance tracking to ensure no major metabolites are missed, and utilizing control matrices to eliminate false positives from endogenous biological noise.

Step-by-Step Methodology

Step 1: In Vivo Dosing and Mass Balance

  • Protocol: Administer the pyrido[4,3-d]pyrimidin-5-amine candidate (typically 5–20 mg/kg) via oral (PO) or intravenous (IV) routes to the target species (e.g., Sprague-Dawley rats or Beagle dogs)[1]. For definitive studies, utilize a 14 C-radiolabeled analog.

  • Causality: Radiolabeling provides a quantitative mass balance. By measuring total radioactivity in excreta, researchers can validate that 100% of the dosed parent and its metabolites are accounted for, ensuring no novel, highly atypical metabolic pathways are overlooked.

Step 2: Biofluid Collection and Pooling

  • Protocol: Collect plasma at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Collect urine, bile, and feces continuously over 48–72 hours. Pool samples using the Hamilton pooling method (volume proportional to the area under the curve) to create a single representative sample per matrix.

Step 3: Sample Preparation

  • Protocol: For plasma and urine, perform protein precipitation using 3 volumes of cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 5 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C[4]. Extract the supernatant and evaporate to dryness under nitrogen, reconstituting in 5% ACN/water.

  • Causality: Cold ACN effectively denatures proteins while maintaining the stability of labile metabolites, such as N-glucuronides, which can degrade back to the parent compound under harsh thermal or highly acidic conditions.

Step 4: LC-HRMS/MS Analysis

  • Protocol: Inject the reconstituted sample onto a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Utilize a Data-Dependent Acquisition (DDA) method where the MS1 survey scan triggers MS/MS fragmentation of the top 5 most intense ions.

  • Causality: High mass accuracy (<5 ppm) is strictly required to differentiate isobaric transformations. For example, metabolic oxidation (+15.9949 Da) must be distinguished from the addition of an endogenous hydroxyl-containing matrix interference. DDA ensures that structural fragmentation data is automatically captured for any newly detected mass.

MetIDWorkflow Step1 1. In Vivo Dosing & Mass Balance (Rodent/Dog Models) Step2 2. Biofluid Collection (Plasma, Urine, Bile, Feces) Step1->Step2 Step3 3. Sample Preparation (Protein Precipitation & SPE) Step2->Step3 Step4 4. LC-HRMS/MS Analysis (Data-Dependent Acquisition) Step3->Step4 Step5 5. Data Processing (Mass Defect Filtering) Step4->Step5 Step6 6. Structural Elucidation (MS/MS Fragmentation Analysis) Step5->Step6

Step-by-step LC-HRMS/MS workflow for in vivo metabolite identification.

Data Processing and Structural Elucidation

The complexity of in vivo biological matrices necessitates advanced data processing. We employ Mass Defect Filtering (MDF) to isolate drug-related material. Because the pyrido[4,3-d]pyrimidin-5-amine core has a highly specific mass defect (due to its high nitrogen content), any true metabolite will share a similar fractional mass, allowing software to filter out thousands of endogenous lipid and peptide signals.

Quantitative Data & Diagnostic Mass Shifts

Once filtered, structural elucidation relies on interpreting MS/MS fragmentation. The pyrido-pyrimidine core typically yields a stable characteristic fragment ion. Shifts in this core fragment indicate where the biotransformation occurred.

Metabolic TransformationExact Mass Shift (Da)Typical Target SiteDiagnostic MS/MS Indicator
C-Hydroxylation +15.9949Aliphatic chains / Phenyl rings+16 Da shift on peripheral fragments; core fragment remains unchanged.
N-Oxidation +15.9949Pyridine nitrogenNeutral loss of 16 Da (-O) during MS/MS fragmentation.
N-Glucuronidation +176.03215-amineNeutral loss of 176 Da; parent ion regenerated in MS/MS.
N-Acetylation +42.01065-amine+42 Da shift on the core-containing fragment.
Dealkylation VariableAlkyl substituentsLoss of specific alkyl mass (e.g., -14.0157 Da for demethylation).

Table 1: Summary of common mass shifts and diagnostic fragmentation patterns for pyrido[4,3-d]pyrimidin-5-amine derivatives.

Elucidation Logic

If a +16 Da metabolite is detected, the analyst must determine if it is an N-oxide or a C-hydroxyl.

  • Causality: N-oxides are thermally and collisionally labile. Under MS/MS conditions, an N-oxide will readily drop the oxygen atom, showing a prominent neutral loss of 16 Da, reverting to the parent mass. Conversely, a C-hydroxyl group forms a stable C-O bond, and the +16 Da shift will be retained on the specific fragment containing the modified ring.

Translational Impact

The identification of these in vivo metabolites directly informs the next iteration of drug design. For example, if rapid CYP-mediated hydroxylation is observed on a specific methylene linker attached to the pyrido[4,3-d]pyrimidine core, medicinal chemists can deploy deuteration at that exact site. Because the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, this targeted modification slows down the rate of metabolism (the kinetic isotope effect), thereby increasing the drug's half-life and overall exposure without altering its target binding affinity[1].

By combining rigorous analytical chemistry with mechanistic pharmacology, the development of pyrido[4,3-d]pyrimidin-5-amine therapeutics can be accelerated, ensuring safer and more efficacious profiles for patients.

References

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library Source: European Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Foundational

Thermodynamic Stability of Pyrido[4,3-d]pyrimidin-5-amine at Room Temperature: A Comprehensive Technical Guide

Executive Summary Pyrido[4,3-d]pyrimidin-5-amine (CAS: 1314916-10-3; MW: 146.15) is a highly privileged bicyclic heterocyclic scaffold utilized extensively in the development of modern targeted therapeutics, including KR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[4,3-d]pyrimidin-5-amine (CAS: 1314916-10-3; MW: 146.15) is a highly privileged bicyclic heterocyclic scaffold utilized extensively in the development of modern targeted therapeutics, including KRAS and MEK inhibitors[1]. While much of the literature focuses on the synthetic accessibility of these compounds, understanding their thermodynamic stability at room temperature (25 °C) is a critical prerequisite for successful hit-to-lead optimization and downstream formulation.

This whitepaper deconstructs the thermodynamic causality behind the stability of the pyrido[4,3-d]pyrimidine core, details its behavior in both solid and solution states, and provides self-validating experimental protocols for assessing its degradation kinetics.

Thermodynamic Causality: The Isomerization Sink

To understand the stability of pyrido[4,3-d]pyrimidin-5-amine, one must examine its thermodynamic relationship with its structural isomers. In medicinal chemistry, pyrido[2,3-d]pyrimidines are frequently synthesized as kinetic products. However, these kinetic isomers are inherently unstable under weakly basic conditions at room temperature[2].

The Causality of Rearrangement: When exposed to mild bases (e.g., potassium carbonate in methanol/chloroform) at ambient temperature, the pyrido[2,3-d]pyrimidine core undergoes a nucleophilic attack at the C-2 carbonyl, leading to the opening of the pyrimidine ring. Because the ortho-fused nitrogen atoms in the [4,3-d] configuration offer superior resonance stabilization and minimize anti-aromatic destabilization, the ring spontaneously recyclizes to form the pyrido[4,3-d]pyrimidine core[2]. This base-catalyzed Dimroth-like rearrangement proves that the pyrido[4,3-d]pyrimidine scaffold is the thermodynamic sink (lowest energy state) among its isomeric counterparts.

Furthermore, N-substituted pyrido[4,3-d]pyrimidines exhibit asymmetric hydrogen-bonding codes (DDA-AAD). At room temperature, these molecules self-organize into highly thermodynamically stable cyclic hexamers, conferring an overall greater thermodynamic stability to the supramolecular assembly than standard pyrimidine-based heterocycles[3].

Room Temperature Stability Profile (Solid vs. Solution)

The thermodynamic stability of pyrido[4,3-d]pyrimidin-5-amine is highly phase- and solvent-dependent.

  • Solid-State: In its crystalline form, the compound is highly stable at room temperature. The dense hydrogen-bonding network provided by the 5-amino group and the pyrimidine nitrogens locks the crystal lattice, preventing ambient thermal degradation.

  • Solution-State (Halogenated Solvents): While stable as a solid, the scaffold exhibits vulnerabilities in specific solvents. For instance, when stored at room temperature in deuterated chloroform (CDCl₃), hexahydropyrido[4,3-d]pyrimidines gradually decompose[4]. The Causality: Chloroform naturally degrades over time to produce trace amounts of phosgene and deuterium chloride (DCl). This trace acidic environment catalyzes the solvolytic cleavage of the saturated rings or the exocyclic amine.

  • Solution-State (Aprotic Polar Solvents): In acid-free, highly polar solvents like DMSO-d₆, the compound remains thermodynamically stable for extended periods at 25 °C, as the solvent stabilizes the highly polarized resonance structures of the fused ring without donating reactive protons.

Quantitative Thermodynamic Data
ParameterValue / ObservationEnvironmental Conditions
Solid-State Stability > 6 months (No degradation)25 °C, ambient humidity, dark
Solution Half-Life (CDCl₃) ~7-14 days (Gradual decomposition)25 °C, trace DCl presence[4]
Solution Half-Life (DMSO-d₆) > 30 days (Stable)25 °C, neutral environment
Isomerization ΔG (2,3-d → 4,3-d) < 0 kcal/mol (Spontaneous)25 °C, K₂CO₃ in MeOH/CHCl₃[2]
Supramolecular Assembly High thermodynamic stability25 °C, non-polar media[3]

Mechanistic Visualization

The following diagram illustrates the thermodynamic pathways of the pyrido[4,3-d]pyrimidine core at room temperature, highlighting both its formation as a thermodynamic sink and its specific solvolytic vulnerabilities.

StabilityPathway Kinetic Kinetic Isomer Pyrido[2,3-d]pyrimidine RingOpen Ring-Opened Intermediate (Base-Catalyzed) Kinetic->RingOpen K2CO3, MeOH/CHCl3 25 °C ThermoSink Thermodynamic Sink Pyrido[4,3-d]pyrimidin-5-amine RingOpen->ThermoSink Recyclization ΔG < 0 Supramol Stable H-Bonded Assembly (DDA-AAD Motif) ThermoSink->Supramol Non-polar solvent Self-Assembly Degradation Solvolytic Degradation (Trace Acid in CDCl3) ThermoSink->Degradation CDCl3 Storage > 14 Days at 25 °C

Thermodynamic rearrangement and room-temperature stability pathways of pyrido[4,3-d]pyrimidine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By running parallel controls, researchers can isolate the exact causality of any observed instability.

Protocol A: Real-Time NMR Monitoring of Solution Stability

This protocol isolates trace acid-catalyzed solvolysis from inherent thermal instability by utilizing a comparative solvent matrix.

  • Sample Preparation: Weigh exactly 5.0 mg of pyrido[4,3-d]pyrimidin-5-amine into two separate vials. Dissolve Sample 1 in 0.6 mL of CDCl₃ (without silver foil stabilizer) and Sample 2 in 0.6 mL of anhydrous DMSO-d₆. Transfer to high-quality NMR tubes.

  • Baseline Acquisition (t=0): Acquire quantitative ¹H and ¹³C NMR spectra for both samples. Utilize an internal standard (e.g., TMS) to normalize integrations.

  • Incubation: Maintain both NMR tubes in a temperature-controlled water bath at exactly 25 °C. Keep the tubes shielded from light to rule out photolytic degradation.

  • Longitudinal Tracking: Acquire spectra every 24 hours for 14 days.

  • Data Analysis & Validation: Integrate the primary amine signal (typically broad, ~δ 6.5-7.5 ppm) and the distinct pyrimidine C-H proton.

    • Causality Check: If Sample 1 degrades while Sample 2 remains stable, the instability is definitively caused by halogenated solvent solvolysis (trace DCl), not inherent room-temperature thermodynamic instability[4].

Protocol B: Base-Catalyzed Thermodynamic Equilibration Assay

This protocol demonstrates the thermodynamic preference of the [4,3-d] isomer over the[2,3-d] isomer.

  • Reaction Setup: Dissolve 0.5 mmol of a kinetic pyrido[2,3-d]pyrimidine analog in 10 mL of a 1:1 (v/v) mixture of Methanol and Chloroform.

  • Catalyst Addition: Add 0.75 mmol (1.5 eq) of anhydrous Potassium Carbonate (K₂CO₃).

  • Equilibration: Stir the heterogeneous mixture continuously at 25 °C. The weak base will initiate the ring-opening of the pyrimidine moiety[2].

  • Kinetic Monitoring: Withdraw 50 µL aliquots every 2 hours. Quench immediately with a neutral phosphate buffer (pH 7.0) to halt the equilibration, and analyze via LC-MS (UV at 254 nm).

  • Validation & Isolation: Track the disappearance of the kinetic isomer peak and the emergence of the thermodynamically stable pyrido[4,3-d]pyrimidine peak. Once the ratio plateaus (equilibrium reached), extract the mixture with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo to isolate the thermodynamic product.

Implications for Drug Development

Because pyrido[4,3-d]pyrimidin-5-amine is the thermodynamic sink under physiological and slightly basic conditions, it is an exceptionally reliable scaffold for oral drug formulation. However, its susceptibility to acidic degradation in solution dictates that:

  • Storage: Liquid libraries or stock solutions should be stored in DMSO at -20 °C rather than chloroform or dichloromethane at room temperature.

  • Formulation: When advancing to in vivo studies, formulating the API as a stable solvate (e.g., DMSO solvate) or co-crystal can further lock the thermodynamic stability, as demonstrated in the development of MEK inhibitors like Trametinib[2].

References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) ACS Medicinal Chemistry Letters URL:[Link]

  • A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold Sciforum URL:[Link]

  • Synthesis of the G−C DNA Base Hybrid with a Functional Tail The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Pyrido[4,3-d]pyrimidin-5-amine

Overview & Pharmacological Relevance The pyrido[4,3-d]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. Isomers of this core, particularly those bearing amine functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Pharmacological Relevance

The pyrido[4,3-d]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. Isomers of this core, particularly those bearing amine functionalities, are frequently deployed as ATP-competitive kinase inhibitors and potent phosphodiesterase 4 (PDE4) inhibitors . The synthesis of pyrido[4,3-d]pyrimidin-5-amine (CAS: 1314916-10-3) presents unique regiochemical challenges due to the dense arrangement of nitrogen atoms and the need for selective functionalization at the 5-position.

This protocol outlines a highly efficient, four-step bottom-up synthesis starting from a commercially available pyrimidine precursor. By constructing the pyridine ring onto an existing pyrimidine core, we bypass the regioselectivity issues commonly encountered in traditional multicomponent cyclizations .

Retrosynthetic Strategy & Mechanistic Causality

To ensure a self-validating and high-yielding workflow, the synthesis relies on the controlled formation of an enamine intermediate, followed by an intramolecular lactamization to form the fused bicyclic core.

  • Enamine Condensation: The highly acidic C4-methyl protons of ethyl 4-methylpyrimidine-5-carboxylate are deprotonated and condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA), a one-carbon electrophilic synthon.

  • Transamination & Cyclization: Treatment with ammonia displaces the dimethylamino group. The resulting primary enamine undergoes spontaneous intramolecular nucleophilic acyl substitution with the adjacent C5-ester, driven by the thermodynamic stability of the resulting fused pyridone ring .

  • Halogenation (Activation): The stable lactam (pyridone) is tautomerized and activated using phosphorus oxychloride (POCl₃) to yield a highly electrophilic 5-chloro intermediate.

  • Nucleophilic Aromatic Substitution (SₙAr): The 5-chloro position, heavily activated by the adjacent bridgehead and the pyridine nitrogen (N6), undergoes rapid SₙAr with ammonia to yield the final target.

Workflow SM Ethyl 4-methylpyrimidine -5-carboxylate Step1 Step 1: Enamine Condensation (DMF-DMA, 110°C) SM->Step1 Int1 Dimethylamino Enamine Intermediate Step1->Int1 Step2 Step 2: Lactamization (NH3/MeOH, Reflux) Int1->Step2 Int2 Pyrido[4,3-d]pyrimidin -5(6H)-one Step2->Int2 Step3 Step 3: Halogenation (POCl3, DIPEA, 105°C) Int2->Step3 Int3 5-Chloro-pyrido[4,3-d] pyrimidine Step3->Int3 Step4 Step 4: SNAr Displacement (NH3, Sealed Tube, 90°C) Int3->Step4 Product Pyrido[4,3-d]pyrimidin -5-amine Step4->Product

Caption: Four-step synthetic workflow for the preparation of pyrido[4,3-d]pyrimidin-5-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal conversion at each step.

StepTransformationPrimary Reagents (Eq.)SolventTemp (°C)Time (h)Expected Yield
1 Enamine FormationSM (1.0), DMF-DMA (3.0)DMF (0.5 M)110 °C1285 - 90%
2 LactamizationInt-1 (1.0), NH₃ (10.0)Methanol65 °C1275 - 80%
3 ActivationInt-2 (1.0), POCl₃ (10.0), DIPEA (2.0)Neat / POCl₃105 °C480 - 85%
4 SₙAr AminationInt-3 (1.0), NH₃ (5.0)Dioxane90 °C1270 - 75%

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-(dimethylamino)vinyl)pyrimidine-5-carboxylate
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-methylpyrimidine-5-carboxylate (10.0 g, 60.2 mmol).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (120 mL) to dissolve the starting material, followed by the rapid injection of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (24.0 mL, 180.6 mmol, 3.0 eq).

  • Reaction: Purge the system with N₂ and heat the mixture to 110 °C in an oil bath for 12 hours. The solution will turn deep red/brown as the extended conjugated system forms.

  • Workup: Cool the reaction to room temperature. Remove the DMF and excess DMF-DMA under reduced pressure (using a high-vacuum rotary evaporator). Triturate the resulting dark residue with cold hexanes (3 × 50 mL) to precipitate the enamine intermediate. Filter and dry under vacuum.

Step 2: Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one
  • Setup: Transfer the crude enamine intermediate (~12.0 g) to a 500 mL heavy-walled pressure flask.

  • Reagent Addition: Suspend the solid in 7N ammonia in methanol (150 mL, excess).

  • Reaction: Seal the flask securely and heat to 65 °C behind a blast shield for 12 hours. Causality Check: The sealed environment prevents the escape of volatile ammonia, ensuring complete transamination before the intramolecular cyclization occurs.

  • Workup: Cool the flask to 0 °C in an ice bath before carefully venting. A heavy precipitate should be visible. Filter the solid, wash with ice-cold methanol (2 × 20 mL), and dry under high vacuum to afford the fused pyridone.

Mechanism Enamine Dimethylamino Enamine Trans Transamination (NH3 attack) Enamine->Trans + NH3 - HNMe2 Primary Primary Enamine Intermediate Trans->Primary Cyclize Intramolecular Attack on C5-Ester Primary->Cyclize Heat Tetra Tetrahedral Intermediate Cyclize->Tetra Elim Elimination of EtOH & Aromatization Tetra->Elim - EtOH Pyridone Fused Pyridone (Lactam) Elim->Pyridone

Caption: Mechanistic pathway for the ammonia-mediated lactamization (Step 2).

Step 3: Synthesis of 5-Chloro-pyrido[4,3-d]pyrimidine
  • Setup: In a thoroughly dried 250 mL round-bottom flask under N₂, suspend pyrido[4,3-d]pyrimidin-5(6H)-one (5.0 g, 33.5 mmol) in phosphorus oxychloride (POCl₃) (31.2 mL, 335 mmol, 10.0 eq).

  • Activation: Slowly add N,N-diisopropylethylamine (DIPEA) (11.7 mL, 67.0 mmol, 2.0 eq) dropwise at 0 °C. Caution: Highly exothermic. DIPEA acts as an acid scavenger, preventing the degradation of the nitrogen-rich core by the generated HCl.

  • Reaction: Attach a reflux condenser and heat the mixture to 105 °C for 4 hours. The suspension will become a homogeneous dark solution upon formation of the dichlorophosphate intermediate.

  • Workup: Cool to room temperature and concentrate the mixture under vacuum to remove the bulk of POCl₃. Carefully quench the syrupy residue by pouring it dropwise into vigorously stirred crushed ice (200 g). Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organics with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the 5-chloro intermediate.

Step 4: Synthesis of Pyrido[4,3-d]pyrimidin-5-amine
  • Setup: Dissolve the 5-chloro-pyrido[4,3-d]pyrimidine (3.0 g, 18.1 mmol) in 0.5 M ammonia in dioxane (181 mL, 90.5 mmol, 5.0 eq) within a heavy-walled pressure tube.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours. The electron-deficient nature of the pyrimidine ring combined with the adjacent N6 atom makes the 5-position highly susceptible to SₙAr.

  • Workup: Cool to room temperature, vent carefully, and evaporate the volatiles. Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM/MeOH 95:5 to 90:10) to isolate the pure pyrido[4,3-d]pyrimidin-5-amine as a pale solid.

Analytical Validation (Self-Validating System)

To ensure structural integrity and successful regiochemical cyclization, perform ¹H NMR (400 MHz, DMSO-d₆) analysis on the final product. The spectrum must exhibit the following self-validating hallmarks:

  • Pyrimidine Core Protons: Two distinct, highly deshielded singlets corresponding to C2-H and C4-H (typically between δ 8.90 – 9.40 ppm ).

  • Pyridine Core Protons: Two mutually coupled doublets (J ≈ 5.5 - 6.0 Hz) corresponding to C7-H and C8-H (typically between δ 7.50 – 8.30 ppm ).

  • Amine Protons: A broad singlet integrating to 2H (exchangeable with D₂O) representing the 5-NH₂ group (typically between δ 6.50 – 7.20 ppm ).

References

  • Fesenko, A. A., et al. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances (2015).[Link]

  • Naganuma, K., et al. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry (2013).[Link]

Application

Application Note: Microwave-Assisted Synthesis of Pyrido[4,3-d]pyrimidin-5-amine Derivatives

Executive Summary The pyrido[4,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, primarily utilized in the development of targeted oncology therapeutics. Synthesizing these complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, primarily utilized in the development of targeted oncology therapeutics. Synthesizing these complex bicyclic systems via conventional conductive heating often suffers from prolonged reaction times, thermal degradation, and poor yields. This application note details an optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of pyrido[4,3-d]pyrimidin-5-amine derivatives. By leveraging dielectric heating, this methodology reduces reaction times from hours to mere minutes while significantly enhancing product purity and yield.

Mechanistic Rationale & Biological Context

Pyrido[4,3-d]pyrimidines are potent ATP-competitive inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) [[1]](). The introduction of an amine at the 5-position is structurally critical, as it establishes essential hydrogen-bonding interactions within the kinase hinge region, dictating the molecule's inhibitory potency.

Conventional amination of 5-chloro-pyrido[4,3-d]pyrimidine precursors via nucleophilic aromatic substitution ( SN​Ar ) is thermodynamically demanding due to the steric hindrance of the fused bicyclic system. Microwave irradiation overcomes this by directly coupling electromagnetic energy (2.45 GHz) with polar molecules in the reaction mixture. This induces rapid molecular rotation and localized superheating, drastically lowering the activation energy barrier and driving the SN​Ar reaction to completion in 5 to 10 minutes 2.

Mechanism A Pyrido[4,3-d]pyrimidin- 5-amines B EGFR Kinase Domain A->B ATP-Competitive Binding C Downstream Kinases (PI3K/AKT) B->C Phosphorylation D Tumor Cell Proliferation C->D Signal Transduction

Fig 1. Biological mechanism of pyrido[4,3-d]pyrimidin-5-amine derivatives as kinase inhibitors.

Experimental Design: Causality & Optimization

To ensure a robust and reproducible workflow, every parameter in this protocol has been rationally selected:

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized due to its high microwave-absorbing capacity (loss tangent, tanδ=0.161 ). It efficiently converts electromagnetic energy into thermal energy, ensuring uniform volumetric heating.

  • Temperature & Power Parameters: A precise setpoint of 140 °C at 500 W provides the optimal thermodynamic environment 3. Lower temperatures yield incomplete conversion, while prolonged exposure or higher temperatures risk the structural decomposition of the pyrimidine core 4.

  • Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl byproduct generated during the SN​Ar reaction. This prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

Quantitative Data: Microwave vs. Conventional Heating

The empirical data below highlights the stark efficiency gains achieved by transitioning from conventional reflux to microwave irradiation for the amination of 5-chloro-pyrido[4,3-d]pyrimidine.

CompoundNucleophile (Amine)Conventional Time (h)Conventional Yield (%)Microwave Time (min)Microwave Yield (%)
1a Morpholine1255592
1b Piperidine1450589
1c Aniline24401085
1d Benzylamine1660894

Step-by-Step Protocol

Workflow Step1 5-Chloro-pyrido[4,3-d]pyrimidine + Primary/Secondary Amine Step2 Solvent Addition (DMF) & Vessel Sealing Step1->Step2 Step3 Microwave Irradiation (140°C, 500W, 5-10 min) Step2->Step3 Dielectric Heating Step4 Rapid Air/N2 Cooling (< 40°C) Step3->Step4 Internal Temp Probe Step5 Precipitation & Filtration (Self-Validating Purity) Step4->Step5 Ice-Water Quench

Fig 2. Step-by-step microwave-assisted synthetic workflow for pyrido[4,3-d]pyrimidin-5-amines.

Reagents & Equipment
  • Substrate: 5-Chloro-pyrido[4,3-d]pyrimidine (1.0 eq, 1.0 mmol)

  • Reagents: Primary/Secondary Amine (1.5 eq, 1.5 mmol), DIPEA (2.0 eq, 2.0 mmol)

  • Solvent: Anhydrous DMF (3.0 mL)

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an internal fiber-optic temperature sensor.

Procedure
  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 5-chloro-pyrido[4,3-d]pyrimidine (1.0 mmol) in 3.0 mL of anhydrous DMF.

    • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the 5-chloro intermediate into the corresponding pyrido[4,3-d]pyrimidin-5(6H)-one.

  • Reagent Addition: Add the selected amine (1.5 mmol) followed by DIPEA (2.0 mmol).

  • Sealing & Purging: Seal the vial with a Teflon-lined septum cap. Purge the headspace with N2​ for 1 minute to remove atmospheric oxygen, mitigating oxidative degradation at high temperatures.

  • Microwave Irradiation: Insert the vial into the microwave reactor cavity. Apply the following parameters:

    • Power: 500 W (Dynamic mode)

    • Temperature: 140 °C 3

    • Ramp Time: 2 minutes

    • Hold Time: 5–10 minutes (Adjust based on the steric bulk of the amine) 2.

    • Cooling: Automated compressed air cooling to < 40 °C.

  • Quenching & Isolation: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic pyrido[4,3-d]pyrimidin-5-amine derivative to precipitate out of solution, leaving the highly polar DMF and DIPEA-HCl salts dissolved in the aqueous phase.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove residual moisture and traces of unreacted amine.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Quality Control & Analytical Validation

To ensure a self-validating system, the protocol relies on multi-tiered analytical checks:

  • In-Process Monitoring: The microwave's fiber-optic probe ensures the reaction strictly adheres to the 140 °C setpoint, preventing thermal runaway.

  • TLC Validation: Perform an immediate post-quench TLC (Hexane:EtOAc 1:1). The complete disappearance of the higher Rf​ 5-chloro precursor provides instant visual confirmation of reaction completion before proceeding to downstream analysis.

  • LC-MS Confirmation: Analyze the dried product. The mass spectrum must lack the characteristic 3:1 M/M+2 isotopic ratio of the chlorinated precursor, confirming complete nucleophilic substitution.

  • 1H-NMR (DMSO-d6): Validate the final structure by the appearance of the amine protons (exchangeable with D2​O ) and the characteristic downfield shifts of the pyrido[4,3-d]pyrimidine aromatic protons ( δ 8.5–9.5 ppm).

References

  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives Source: PMC / MDPI (2015) URL:[Link]

  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives (MDPI) Source: MDPI Molecules (2015) URL:[Link]

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review Source: Ovid / Journal of Heterocyclic Chemistry (2022) URL:[Link]

Sources

Method

Applications of the Pyrido[4,3-d]pyrimidin-5-amine Scaffold in Kinase Inhibitor Design: An Application Guide

This guide provides an in-depth exploration of the pyrido[4,3-d]pyrimidin-5-amine scaffold as a privileged structure in the design of kinase inhibitors. It is intended for researchers, medicinal chemists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the pyrido[4,3-d]pyrimidin-5-amine scaffold as a privileged structure in the design of kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting protein kinases. We will delve into the rationale behind its use, key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and biological evaluation of representative inhibitors.

The Pyrido[4,3-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

The pyrido[4,3-d]pyrimidine core is a bioisostere of purine, the foundational structure of adenosine triphosphate (ATP).[1] This inherent structural mimicry allows it to effectively compete with ATP for binding to the kinase hinge region, a critical component of the enzyme's active site. This competitive inhibition is a cornerstone of many successful kinase inhibitor drugs. The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge. The pyridine portion of the scaffold offers multiple vectors for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The versatility of the pyrido[4,3-d]pyrimidine scaffold has been demonstrated through its successful application in the development of inhibitors for a range of kinase families, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4]

Targeting the Epidermal Growth Factor Receptor (EGFR)

Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pyrido[4,3-d]pyrimidine scaffold has been effectively utilized to develop potent EGFR inhibitors.

Design Rationale and Structure-Activity Relationship (SAR)

A key design strategy for EGFR inhibitors based on the pyrido[4,3-d]pyrimidine core involves the introduction of a 4-anilino substituent. This aniline moiety projects into a hydrophobic pocket of the ATP binding site, and substitutions on this ring can significantly impact potency and selectivity. For instance, a 3-bromo substituent on the phenyl ring has been shown to be desirable for potent EGFR inhibition.[5]

Furthermore, the 7-position of the pyridopyrimidine ring system resides in a region of the ATP binding site that can accommodate a variety of substituents, allowing for the introduction of solubilizing groups without compromising inhibitory activity.[5] This is a critical consideration in drug design, as poor aqueous solubility can hinder the development of promising compounds.

Quantitative Data: EGFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines against EGFR.

Compound ID7-SubstituentEGFR IC50 (nM)A431 Cell Autophosphorylation IC50 (nM)Aqueous Solubility (mM)
3a -F1.520< 0.001
3c -OH10800.1
3y -imidazol-1-yl< 115> 10
3z -4-methylimidazol-1-yl< 18> 10

Data synthesized from J. Med. Chem. 1997, 40 (24), 3915-3925.[5]

Experimental Protocol: Synthesis of a 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

This protocol outlines a general procedure for the synthesis of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines via nucleophilic aromatic substitution.

Workflow Diagram:

G start Start: 7-Fluoro-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine step1 Dissolve in 2-Butanol or aqueous 1-Propanol start->step1 step2 Add appropriate amine nucleophile (e.g., imidazole) step1->step2 step3 Heat reaction mixture (e.g., reflux) step2->step3 step4 Monitor reaction progress by TLC or LC-MS step3->step4 step5 Cool to room temperature step4->step5 step6 Isolate crude product (e.g., precipitation, extraction) step5->step6 step7 Purify by column chromatography or recrystallization step6->step7 end End: Purified 7-substituted product step7->end

Caption: Synthetic workflow for 7-substituted pyrido[4,3-d]pyrimidines.

Materials:

  • 7-Fluoro-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

  • Amine nucleophile (e.g., imidazole, morpholine)

  • 2-Butanol or 1-Propanol

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • To a solution of 7-fluoro-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine (1 equivalent) in 2-butanol or aqueous 1-propanol, add the desired amine nucleophile (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against EGFR.

Workflow Diagram:

G start Start: Prepare reagents step1 Add assay buffer, ATP, and substrate to microplate wells start->step1 step2 Add test compound at various concentrations step1->step2 step3 Initiate reaction by adding EGFR enzyme step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction (e.g., by adding EDTA) step4->step5 step6 Add detection reagent (e.g., phosphospecific antibody) step5->step6 step7 Measure signal (e.g., fluorescence, luminescence) step6->step7 step8 Calculate IC50 values step7->step8 end End: IC50 determination step8->end

Caption: Workflow for an in vitro EGFR kinase assay.

Materials:

  • Recombinant full-length EGFR enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound serially diluted in DMSO

  • Microplate (e.g., 96-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and the poly(Glu, Tyr) substrate.

  • Dispense the reaction mixture into the wells of a microplate.

  • Add the test compound at various concentrations (typically a 10-point dose-response curve) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the EGFR enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] The pyrido[4,3-d]pyrimidine scaffold has also been explored for the development of CDK inhibitors.

Design Rationale and SAR

Similar to EGFR inhibitors, the design of CDK inhibitors often involves modifications at various positions of the pyrido[4,3-d]pyrimidine core to achieve potency and selectivity. The pyrazolo[4,3-d]pyrimidine scaffold, a close analog, has shown significant promise in CDK inhibition.[4] These compounds act as ATP-competitive inhibitors, with specific substitutions influencing their selectivity for different CDK isoforms.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR signaling is a validated anti-cancer strategy.

Design Rationale and SAR

Pyrido[4,3-d]pyrimidine derivatives have been investigated as inhibitors of VEGFR-2. The design of these inhibitors often incorporates an aniline moiety at the 2-position, which forms key hydrogen bonds with the kinase hinge region.[3] Substitutions on this aniline ring and other positions of the pyridopyrimidine scaffold are explored to optimize potency and selectivity.

Signaling Pathway Diagram:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

The pyrido[4,3-d]pyrimidin-5-amine scaffold and its analogs represent a highly versatile and privileged platform for the design of potent and selective kinase inhibitors. The ability to readily modify multiple positions on the ring system allows for fine-tuning of inhibitory activity, selectivity, and drug-like properties. The successful development of inhibitors targeting EGFR, CDKs, and VEGFR underscores the broad applicability of this scaffold in oncology drug discovery. Future research will likely focus on the development of next-generation inhibitors with improved resistance profiles and the exploration of this scaffold for targeting other kinase families implicated in human diseases.

References

  • Thompson, A. M., et al. (1997). Tyrosine Kinase Inhibitors. 13. Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]

  • PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 10196. [Link]

  • Mologni, L., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 647–652. [Link]

  • Kryštof, V., et al. (2017). Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold. British Journal of Pharmacology, 174(18), 3000–3012. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758–768. [Link]

  • Zhang, S., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 149, 224–233. [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

Sources

Application

Comprehensive Application Note: NMR Spectroscopy of Pyrido[4,3-d]pyrimidin-5-amine Derivatives in Drug Discovery

Introduction Pyrido[4,3-d]pyrimidines represent a highly privileged bicyclic nitrogenous scaffold in medicinal chemistry. They are frequently utilized as core pharmacophores in the design of targeted oncology therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrido[4,3-d]pyrimidines represent a highly privileged bicyclic nitrogenous scaffold in medicinal chemistry. They are frequently utilized as core pharmacophores in the design of targeted oncology therapeutics, including kinase inhibitors and epigenetic modulators such as EED/PRC2 complex inhibitors[1]. The substitution of an amine group at the C5 position (yielding pyrido[4,3-d]pyrimidin-5-amine) significantly alters the electronic landscape of the heterocycle. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity during synthesis and for understanding the molecule's electronic properties to guide structure-activity relationship (SAR) optimization.

Structural & Electronic Overview

The pyrido[4,3-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring. The presence of three ring nitrogens (N1, N3, and N6) creates a highly electron-deficient aromatic system. However, the introduction of a primary or secondary amine at the C5 position introduces a competing mesomeric electron donation (+M effect). This lone-pair delocalization selectively shields specific protons and carbons on the pyridine ring, while leaving the pyrimidine protons highly deshielded.

G A Pyrido[4,3-d]pyrimidine Core B Pyrimidine Ring (C2, C4) A->B C Pyridine Ring (C6, C7, C8) A->C E Downfield C2-H Shift B->E Deshielding by N1/N3 D 5-Amine Substitution C->D Substituted at C5 F Mesomeric Electron Donation D->F Lone pair delocalization F->C Shielding of C7/C8

Logical relationship of electronic effects on NMR shifts in pyrido[4,3-d]pyrimidin-5-amines.

Quantitative NMR Chemical Shift Data

The table below synthesizes the diagnostic chemical shifts for the pyrido[4,3-d]pyrimidin-5-amine scaffold. Data is representative of high-resolution 400 MHz and 500 MHz NMR studies using DMSO-d₆ as the solvent[2][3].

Position / NucleusTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)MultiplicityElectronic Causality & Notes
C2 9.15 – 9.95158.0 – 162.0Singlet (s)Highly deshielded due to dual inductive (-I) effects of N1 and N3[3].
C4 9.20 – 9.60154.0 – 157.0Singlet (s)Deshielded by N3; often the second most downfield proton.
C5-NH₂ 7.50 – 8.50N/ABroad Singlet (br s)Exchangeable. Shift depends heavily on hydrogen bonding and solvent[1].
C6 N/A (Quaternary)150.0 – 155.0N/APyridine nitrogen position; strongly deshielded.
C7 6.50 – 7.20110.0 – 118.0Doublet (d)Shielded by the +M effect (lone pair delocalization) from the 5-amine.
C8 7.70 – 8.20135.0 – 140.0Doublet (d)Less shielded than C7; exhibits ortho-coupling (J ≈ 7-8 Hz) with C7[1].
C4a / C8a N/A (Quaternary)110.0 – 120.0 / 145.0 – 150.0N/ABridgehead carbons. C4a is unusually shielded for an aromatic carbon due to resonance.
Experimental Protocols: Sample Preparation & Acquisition Workflows

To ensure self-validating and reproducible results, the following protocol outlines the optimal conditions for acquiring NMR spectra of pyrido[4,3-d]pyrimidin-5-amines.

Step 1: Solvent Selection and Sample Preparation

  • Weigh 5–10 mg of the highly purified pyrido[4,3-d]pyrimidin-5-amine compound.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality Insight: DMSO-d₆ is strictly preferred over CDCl₃ for these heterocycles. The strong hydrogen-bond accepting nature of DMSO slows down the chemical exchange rate of the 5-NH₂ protons, sharpening the signal and allowing it to be clearly observed. In CDCl₃, trace acidic impurities or water often cause the amine signal to broaden into the baseline, making integration impossible[3].

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire a standard 1D ¹H NMR spectrum at 298 K (400 or 500 MHz). Ensure the relaxation delay (D1) is set to at least 2 seconds to allow full relaxation of the highly deshielded C2 and C4 protons.

  • Self-Validation Step (D₂O Shake): To definitively assign the 5-amine protons, add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at 7.50–8.50 ppm confirms the exchangeable amine assignment.

  • Acquire a 1D ¹³C NMR spectrum (100 or 125 MHz) with a minimum of 1024 scans. The electron-deficient nature of the core can result in long T₁ relaxation times for quaternary carbons (C4a, C8a, C5); a D1 of 2-3 seconds is recommended.

  • Run a DEPT-135 experiment. Validation: Quaternary carbons (C4a, C8a, C5) will disappear, confirming their assignment against the positive phase C2, C4, C7, and C8 signals.

Step 3: 2D NMR Elucidation (HSQC & HMBC)

  • Run a ¹H-¹³C HSQC experiment to correlate the C7 and C8 protons to their respective carbons.

  • Run a ¹H-¹³C HMBC experiment. This is the critical step for proving the regiochemistry of the 5-amine substitution. Causality Insight: The 5-NH₂ protons (if sharp enough) will show a strong ³J(C,H) correlation to C4a, and a ²J(C,H) correlation to C5. The C8 proton will show a ³J(C,H) correlation to the bridgehead C4a and C8a, locking the bicyclic assignment in place[4].

Workflow S1 Sample Preparation (Dry DMSO-d6, 298K) S2 1D 1H NMR Acquisition (Assess Amine Exchange) S1->S2 S3 1D 13C & DEPT-135 (Identify Quaternary Carbons) S2->S3 S4 2D HSQC (Direct C-H Correlations) S3->S4 S5 2D HMBC (Long-range Connectivity) S4->S5 S6 Final Structural Elucidation S5->S6

Step-by-step NMR acquisition workflow for structural elucidation.

Mechanistic Insights: The Impact of the 5-Amine on Chemical Shifts

The chemical shift of the C2 proton (often >9.2 ppm) is a hallmark of the pyrido[4,3-d]pyrimidine system. This extreme deshielding is not merely an additive effect of two nitrogens; it is a synergistic inductive pull that strips electron density from the C2-H bond, leaving the nucleus highly exposed to the external magnetic field.

Conversely, the 5-amine acts as a strong π-donor. The lone pair on the exocyclic nitrogen delocalizes into the pyridine ring. Resonance structures demonstrate that this electron density localizes heavily on C4a and C7. This is empirically validated by the ¹³C NMR data, where C4a appears unusually upfield (~110-115 ppm) for an aromatic bridgehead carbon, and the C7 proton is significantly shielded (~6.5-7.2 ppm) compared to a standard, unsubstituted pyridine proton[4]. Understanding this push-pull electronic dynamic is essential for researchers interpreting complex NMR spectra of novel pyrido[4,3-d]pyrimidine analogs during drug development.

References
  • [1] Title: CN110563722A - pyridine or pyridazine ring compound and application thereof Source: Google Patents URL:

  • [2] Title: CA3224105A1 - Nitrogen-containing heterocyclic compound, and preparation method therefor, intermediate thereof, and application thereof Source: Google Patents URL:

  • [4] Title: Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR Source: ResearchGate URL:

  • [3] Title: Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes Source: ACS Publications URL:

Sources

Method

Application Note: In Vivo Dosing Strategies for Pyrido[4,3-d]pyrimidin-5-amine Derivatives in Murine Oncology Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Translational Drug Development Professionals. Executive Summary The pyrido[4,3-d]pyrimidine scaffold, and specifically its 5-amine and tetrahydropyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Translational Drug Development Professionals.

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold, and specifically its 5-amine and tetrahydropyrido derivatives, has recently emerged as a highly potent pharmacophore for targeting the KRAS G12D mutation. This mutation is notoriously prevalent in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancers. Recent structure-activity relationship (SAR) studies have demonstrated that multisubstituted pyrido[4,3-d]pyrimidin-5-amine analogues can selectively inhibit the binding of the RBD peptide to GTP-bound KRAS G12D with sub-nanomolar IC50 values[1].

However, translating this in vitro potency into in vivo efficacy requires rigorous dosing strategies. Like many first-generation non-covalent KRAS inhibitors (e.g., MRTX1133), these compounds often exhibit high clearance rates and suboptimal oral bioavailability[2]. This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating pyrido[4,3-d]pyrimidin-5-amine derivatives in murine xenograft and syngeneic models.

Pharmacokinetic & Pharmacodynamic (PK/PD) Rationale

To achieve meaningful Tumor Growth Inhibition (TGI), the experimental design must account for the causality between the compound's pharmacokinetic clearance and the biological requirement for sustained target occupancy.

  • Dosing Frequency (Causality of the BID Regimen): Non-covalent KRAS G12D inhibitors typically require continuous suppression of the MAPK signaling pathway to induce apoptosis in KRAS-addicted tumors. Because pyrido[4,3-d]pyrimidin-5-amines often display rapid systemic clearance in rodents, a Twice-Daily (BID) dosing regimen is strictly required to maintain plasma concentrations above the IC50 threshold throughout a 24-hour cycle[1],[2].

  • Route of Administration: While oral (p.o.) administration is the ultimate clinical goal, intraperitoneal (i.p.) injection is the preferred route for early in vivo proof-of-concept. Intraperitoneal dosing bypasses gastrointestinal absorption variability and first-pass hepatic metabolism, ensuring that target engagement is not masked by poor formulation solubility[2].

  • Synergistic Potential: In syngeneic models (e.g., Hepa1-6), lower doses (1 mg/kg) of related tetrahydropyrido[3,4-d]pyrimidine analogues have been shown to promote CD8+ T cell activation, suggesting that dosing strategies can be bifurcated into high-dose direct cytotoxicity and low-dose immunomodulation[2].

Quantitative Data Summary

The following table summarizes the established in vivo parameters for pyrido[4,3-d]pyrimidine-based KRAS G12D inhibitors to guide dose selection.

Compound ClassMurine ModelRouteDosing ScheduleEfficacy (TGI %)Mechanistic ObservationRef
Pyrido[4,3-d]pyrimidine analogues (e.g., Cmpd 22, 28) AsPC-1 (Xenograft)i.p.10 mg/kg, BID53.3% - 55.3%Dose-dependent MAPK suppression[2]
Pyrido[4,3-d]pyrimidine analogues (e.g., Cmpd 22, 28) AsPC-1 (Xenograft)i.p.20 mg/kg, BID71.3% - 73.4%Comparable to MRTX1133 reference[1],[2]
Tetrahydropyrido[3,4-d]pyrimidine (TH-Z835) Hepa1-6 (Syngeneic)i.p.1 mg/kg, QDSynergisticPromoted CD8+ T cell activation[2]

Experimental Protocols: A Self-Validating System

The following protocols are designed as closed-loop systems: every step includes a validation checkpoint to ensure data integrity.

Protocol A: Formulation and Vehicle Preparation

Pyrido[4,3-d]pyrimidin-5-amines are highly lipophilic. A standard aqueous buffer will result in precipitation, leading to erratic PK profiles and localized toxicity.

  • Solvent Selection: Weigh the required amount of the pyrido[4,3-d]pyrimidin-5-amine derivative.

  • Primary Dissolution: Dissolve the compound in 10% (v/v) Dimethyl Sulfoxide (DMSO). Validation Check: Sonicate for 5 minutes. The solution must be completely clear. Any micro-particulates will cause fatal embolisms or localized necrosis.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Vortex for 2 minutes.

  • Aqueous Phase: Slowly add 80% (v/v) sterile Saline (0.9% NaCl) or 80% PEG400 depending on the specific analogue's logP.

  • Quality Control (Self-Validation): Prior to dosing, analyze a 10 µL aliquot via LC-MS/MS to verify the exact concentration. Do not assume 100% recovery from the vial.

Protocol B: Xenograft Setup and BID Dosing Strategy
  • Cell Preparation: Cultivate AsPC-1 cells (KRAS G12D mutant)[2]. Harvest at 80% confluency. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of 5×106 cells/100 µL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Randomization: Monitor tumor volume using calipers ( V=0.5×length×width2 ). Validation Check: Only randomize mice into vehicle and treatment groups when average tumor volumes reach exactly 100–150 mm³. Outliers must be excluded to ensure statistical power.

  • Dosing: Administer the formulation (from Protocol A) via i.p. injection at 20 mg/kg. Perform injections strictly at 12-hour intervals (e.g., 08:00 and 20:00) to maintain steady-state PK[1].

  • Toxicity Monitoring: Weigh mice daily. Stop Criterion: If body weight drops by >20% from baseline, sacrifice the animal immediately.

Protocol C: Pharmacodynamic (PD) Tissue Processing

To prove causality between tumor shrinkage and target engagement, downstream signaling must be evaluated.

  • Harvesting: 4 hours post-final dose on Day 21, euthanize the mice. Extract the tumor.

  • Snap Freezing: Immediately bisect the tumor. Snap-freeze one half in liquid nitrogen within 60 seconds of extraction to preserve transient phosphorylation states.

  • Lysis & Western Blot: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for p-ERK1/2 and total ERK. Validation Check: A successful 20 mg/kg BID dose should show >80% reduction in p-ERK compared to the vehicle control[2].

Workflow & Mechanistic Visualization

The following diagram illustrates the logical relationship between the formulation, the dosing regimen, and the dual endpoints (Efficacy and Pharmacodynamics) required to validate pyrido[4,3-d]pyrimidin-5-amine derivatives.

G Target KRAS G12D Target (GTP-Bound State) PD Secondary Endpoint: PD Readout (↓ p-ERK, ↓ p-MEK) Target->PD Pathway Suppression Inhibitor Pyrido[4,3-d]pyrimidin-5-amine (Test Compound) Inhibitor->Target Binds & Inhibits Formulation Vehicle Formulation (10% DMSO / 10% Tween-80 / 80% Saline) Inhibitor->Formulation Dissolved in Model Murine Xenograft Model (AsPC-1 / Panc1 Cells) Formulation->Model Administered to Dosing Dosing Regimen (20 mg/kg BID, i.p.) Model->Dosing Subjected to Efficacy Primary Endpoint: Tumor Growth Inhibition (>70%) Dosing->Efficacy Drives Dosing->PD Validates Target Engagement

Caption: Workflow and mechanistic causality of pyrido[4,3-d]pyrimidin-5-amine in vivo profiling.

References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors PubMed / National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Intravenous Formulation of Pyrido[4,3-d]pyrimidin-5-amine Derivatives for Preclinical Pharmacokinetics

Introduction & Scientific Rationale The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a privileged pharmacophore in modern targeted oncology. It serves as the structural backbone for highly selective, non-covale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a privileged pharmacophore in modern targeted oncology. It serves as the structural backbone for highly selective, non-covalent KRAS G12D and G12C inhibitors, including MRTX1133 and its deuterated analogues 1. While these compounds exhibit exceptional target affinity and single-digit nanomolar cellular potency, their translation into in vivo efficacy models is frequently bottlenecked by sub-optimal physicochemical properties. Characterized by high lipophilicity (LogP > 4) and profound aqueous insolubility, these compounds often yield oral bioavailabilities below 3% 2.

To achieve the systemic exposure required for robust pharmacokinetic (PK) and pharmacodynamic (PD) profiling, intravenous (IV) administration is mandatory. Traditional co-solvent approaches (e.g., 8% DMSO in PEG400) have been utilized 3, but high co-solvent fractions can trigger localized precipitation upon blood dilution, leading to artificially altered PK parameters, phlebitis, and potential micro-embolisms.

This application note details a self-validating, cyclodextrin-mediated formulation protocol that ensures complete active pharmaceutical ingredient (API) solubilization, physiological compatibility, and thermodynamic stability. By utilizing a 10% (w/v) sulfobutylether-β-cyclodextrin (Captisol®) vehicle buffered to pH 5.0 with 50 mM citrate 4, we achieve a synergistic solubilization effect: the weak base of the 5-amine is partially protonated by the acidic buffer, while the highly hydrophobic fused bicyclic core is sequestered within the lipophilic cavity of the cyclodextrin.

Quantitative Formulation Profiling

The table below summarizes the causality and impact of the formulation strategy on the quantitative properties of a standard pyrido[4,3-d]pyrimidin-5-amine derivative (e.g., MRTX1133).

ParameterUnformulated API (Water)10% Captisol / pH 5.0 CitrateScientific Rationale & Impact
Aqueous Solubility < 0.01 mg/mL> 5.0 mg/mLHost-guest complexation prevents hydrophobic aggregation.
Solution State Suspension / PrecipitateClear, isotropic solutionEliminates risk of capillary embolism during IV injection.
Plasma Half-life (t1/2) N/A (Cannot dose IV)~2.88 hoursStable systemic circulation without premature precipitation 3.
Bioavailability (F%) < 3% (Oral)100% (IV Baseline)Establishes the absolute baseline required for prodrug screening.

Formulation Workflow & Logic

Formulation_Workflow API API: Pyrido[4,3-d]pyrimidin-5-amine Assess Physicochemical Profiling (pKa, LogP, Solubility) API->Assess Decision Aqueous Sol. < 0.1 mg/mL? Assess->Decision Captisol Complexation 10% Captisol, pH 5.0 Citrate Decision->Captisol LogP 2-5 Lipid Lipid Emulsion (Soybean oil, PEG) Decision->Lipid LogP > 5 Filter Sterile Filtration 0.22 µm PES Membrane Captisol->Filter Lipid->Filter Dosing Intravenous (IV) Injection & PK Analysis Filter->Dosing

Fig 1: Decision matrix and workflow for IV formulation of lipophilic APIs.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic justification to ensure the scientist understands why the action is performed, minimizing downstream analytical failures.

Step 1: Preparation of the Vehicle Buffer
  • Weigh 1.47 g of Sodium Citrate Dihydrate and dissolve in 90 mL of sterile, ultra-pure water (Milli-Q).

  • Adjust the pH to exactly 5.0 using 0.1 M Citric Acid.

  • Causality Check: Maintaining pH 5.0 is critical. A higher pH will deprotonate the 5-amine, drastically reducing intrinsic solubility. A lower pH risks inducing phlebitis upon IV administration.

  • Add 10.0 g of research-grade Captisol® (SBE-β-CD) slowly to the buffer under continuous magnetic stirring until completely dissolved.

  • Adjust the final volume to 100 mL with ultra-pure water.

Step 2: API Solubilization
  • Weigh the required amount of pyrido[4,3-d]pyrimidin-5-amine derivative to achieve a target concentration of 3.0 mg/mL.

  • Transfer the API into a sterile glass vial and add the required volume of the 10% Captisol vehicle.

  • Vortex the suspension for 60 seconds.

  • Place the vial in a bath sonicator maintained at 25°C – 30°C for 15 to 30 minutes.

  • Causality Check: Do not exceed 37°C during sonication. Elevated temperatures can cause transient supersaturation, leading to delayed precipitation of the API once the solution cools to room temperature prior to injection.

Step 3: Sterile Filtration
  • Draw the clear, isotropic solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Causality Check: The choice of filter membrane is paramount. PES is utilized due to its extremely low protein and drug-binding characteristics. Using Nylon or PTFE filters can strip the highly lipophilic API out of the cyclodextrin complex, resulting in an under-dosed formulation.

  • Filter the solution into a sterile, depyrogenated amber vial (protect from light).

Step 4: Self-Validating Quality Control (HPLC)
  • Do not assume the theoretical concentration is the actual concentration.

  • Take a 10 µL aliquot of the post-filtration formulation and dilute 1:100 in Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze via HPLC-UV to confirm the final API concentration is within ±5% of the 3.0 mg/mL target. If the concentration is significantly lower, precipitation or filter-binding has occurred.

Mechanism of Action Context

Once successfully administered intravenously, the formulated API rapidly dissociates from the cyclodextrin cavity upon dilution in the bloodstream, allowing the free fraction of the drug to penetrate tumor tissues and bind to its intracellular target.

KRAS_Pathway RTK RTK Activation KRAS_G12D KRAS G12D (GTP-bound) RTK->KRAS_G12D Promotes MAPK RAF/MEK/ERK Cascade KRAS_G12D->MAPK Activates Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor->KRAS_G12D Blocks Switch II Pocket Proliferation Tumor Proliferation MAPK->Proliferation Drives

Fig 2: Mechanism of KRAS G12D inhibition by pyrido[4,3-d]pyrimidine derivatives.

References

  • Efficacy of a Small-Molecule Inhibitor of Kras G12D in Immunocompetent Models of Pancreatic Cancer AACR Journals URL:[Link]

  • Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation ACS Omega URL:[Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS PMC - National Institutes of Health URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Using pyrido[4,3-d]pyrimidin-5-amine as a precursor in drug discovery

Application Note: Utilizing Pyrido[4,3-d]pyrimidin-5-amine as a Core Scaffold in Targeted Oncology Drug Discovery Executive Summary & Pharmacological Context The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Pyrido[4,3-d]pyrimidin-5-amine as a Core Scaffold in Targeted Oncology Drug Discovery

Executive Summary & Pharmacological Context

The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective kinase and GTPase inhibitors[1]. Its unique bicyclic heteroaromatic structure provides multiple hydrogen-bond acceptors and donors, making it an ideal core for targeting complex allosteric and orthosteric binding sites. Recently, derivatives synthesized from precursors like pyrido[4,3-d]pyrimidin-5-amine have demonstrated breakthrough efficacy against notoriously "undruggable" targets, including the KRAS G12D mutation and Pim1 kinase[2][3]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and validation protocols for utilizing this precursor in lead optimization campaigns.

Mechanistic Grounding: The Causality of Scaffold Selection

Why choose pyrido[4,3-d]pyrimidin-5-amine as a starting material? The causality lies in its precise stereoelectronic properties:

  • Orthogonal Functionalization : The scaffold possesses highly reactive centers (N-1, N-3, C-2, C-4, C-5, C-8) that allow for multi-component derivatization[1]. The primary amine at the 5-position serves as a versatile nucleophilic handle for forming amides, ureas, or participating in further cyclization reactions to build complex tricyclic systems.

  • KRAS G12D Switch II Pocket Anchoring : In the development of KRAS G12D inhibitors (e.g., MRTX1133 analogs), the central pyrido[4,3-d]pyrimidine scaffold is not merely a passive linker. It actively forms a crucial π–π stacking interaction with the Tyr96 residue of the mutant protein, while simultaneously establishing hydrogen bonds with His95 and Arg68[3]. The functionalization of the scaffold to include a protonated piperazine ring allows for a highly specific salt-bridge interaction with the mutant Asp12 residue[3].

  • Pim1 Kinase Unique Binding Mode : For Pim1 kinase inhibitors like SKI-O-068, the pyrido[4,3-d]pyrimidine core facilitates an unusual binding mode. Instead of strictly mimicking ATP in the hinge region, specific derivatives project functional groups that facilitate direct interaction with Lys67, offering a pathway to overcome resistance mechanisms associated with traditional ATP-competitive inhibitors[2].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing C4-substituted pyrido[4,3-d]pyrimidine derivatives via Nucleophilic Aromatic Substitution (SNAr), a common workflow for generating KRAS and Pim1 inhibitors[4].

Protocol: Synthesis of C4-Substituted Pyrido[4,3-d]pyrimidine Analogs Objective: To functionalize the pyrido[4,3-d]pyrimidine core with a secondary amine (e.g., N-Boc-piperazine) to generate a target-binding pharmacophore.

Step 1: Electrophilic Activation & Setup

  • Preparation : Dissolve the halogenated pyrido[4,3-d]pyrimidine intermediate (e.g., 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere[4].

  • Mechanistic Rationale : DMF is chosen for its high dielectric constant, which stabilizes the transition state of the subsequent SNAr reaction. The nitrogen atmosphere prevents oxidative degradation of the amine precursors.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Addition : Add the nucleophile (e.g., 1-Boc-piperazine, 1.0 equiv) followed by N,N-Diisopropylethylamine (DIEA, 2.0 equiv)[4].

  • Causality of DIEA : The addition of the non-nucleophilic base DIEA is critical. It acts as an acid scavenger, preventing the protonation of the incoming piperazine nucleophile by the HCl byproduct, thereby maintaining a high reaction rate and preventing reaction stalling.

  • Execution : Stir the reaction mixture at 50–60 °C for 5–16 hours[4].

  • In-Process Control (Self-Validation) : Monitor the reaction via TLC and LC-MS. The disappearance of the starting material mass peak and the emergence of the product mass peak (M+H)+ confirm the completion of the substitution.

Step 3: Workup and Purification

  • Extraction : Quench the reaction with water and extract with ethyl acetate (3x). The organic layer selectively partitions the Boc-protected product away from polar DMF and unreacted salts[4].

  • Purification : Concentrate the organic layer in vacuo and purify via silica gel column chromatography using a gradient elution (e.g., petroleum ether/ethyl acetate).

  • Final Validation : Confirm the structure using 1H NMR, 13C NMR, and HRMS to ensure the regioselectivity of the substitution (typically favoring the more electrophilic C4 position over C2).

Quantitative Data Presentation

The functionalization of the pyrido[4,3-d]pyrimidine scaffold yields compounds with sub-nanomolar to low-micromolar potencies depending on the target and specific substitutions.

TargetCompound Class / ExampleIC50 (nM)Primary Binding ModeReference
KRAS G12D MRTX1133 Analog (Cmpd 22)0.48Switch II Pocket (Asp12, Tyr96)[3]
KRAS G12D Compound 10c1400Switch II Pocket[4]
Pim1 Kinase SKI-O-068123ATP-competitive / Lys67[2]
Table 1: Summary of inhibitory activities for representative pyrido[4,3-d]pyrimidine derivatives.

Visualizations

Pathway A Growth Factors / Cytokines B Receptor Tyrosine Kinase (RTK) A->B C KRAS G12D (Mutant) B->C Hyperactive Signaling D Pim1 Kinase B->D JAK/STAT Pathway E Cell Proliferation & Survival C->E MAPK/ERK Pathway D->E Anti-apoptotic signals F Pyrido[4,3-d]pyrimidine Derivatives F->C Inhibits Switch II Pocket F->D ATP-competitive / Lys67

Fig 1: Kinase and GTPase signaling pathways inhibited by pyrido[4,3-d]pyrimidine derivatives.

Synth N1 Pyrido[4,3-d]pyrimidin-5-amine (Precursor) N2 Electrophilic Halogenation / Protection N1->N2 Step 1 N3 SNAr / Cross-Coupling (e.g., Piperazine addition) N2->N3 Step 2 N4 Deprotection & Purification (LC-MS / NMR Validation) N3->N4 Step 3 N5 Target Lead Compound (KRASG12D or Pim1 Inhibitor) N4->N5 Final Validation

Fig 2: Synthetic workflow from pyrido[4,3-d]pyrimidin-5-amine to functionalized lead compounds.

References

  • [1] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Ovid. 1

  • [2] Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One. 2

  • [3] Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3

  • [4] Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for Pyrido[4,3-d]pyrimidin-5-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot and resolve the pervasive aqueous so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot and resolve the pervasive aqueous solubility bottlenecks associated with the pyrido[4,3-d]pyrimidin-5-amine scaffold.

While this bicyclic core is a highly privileged pharmacophore in kinase inhibitor and oncology drug development, its planar and symmetrical nature drives strong intermolecular π-π stacking. This results in high crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate the compound (1)[1].

Diagnostic Workflow

Before altering your assay or synthesizing new analogs, follow this diagnostic workflow to identify the most efficient solubilization strategy for your specific use case.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media Check_pKa Is the compound ionizable? (Check pKa / LogP) Start->Check_pKa Yes_Ion Yes (Basic Amine) Check_pKa->Yes_Ion No_Ion No / Neutral Check_pKa->No_Ion Salt_Form Adjust pH or Formulate as Salt Yes_Ion->Salt_Form Formulation Use Cosolvents or Cyclodextrins (HP-β-CD) No_Ion->Formulation Structural Structural Modification (Add polar groups) Formulation->Structural If formulation fails

Workflow for diagnosing and resolving pyrido[4,3-d]pyrimidin-5-amine solubility issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My pyrido[4,3-d]pyrimidin-5-amine derivative precipitates immediately upon dilution into pH 7.4 biological assay buffers. How can I prevent this without altering the chemical structure? A1: You are experiencing "solvent shock." When stock solutions prepared in 100% DMSO are diluted directly into aqueous buffers, the sudden shift in the dielectric constant forces the lipophilic pyrido-pyrimidine out of solution.

  • Mechanistic Causality: The compound's high LogP makes DMSO a favorable solvent, but water acts as an antisolvent, triggering rapid nucleation.

  • Actionable Solution: Step down the polarity gradient. Introduce a co-solvent system (e.g., 5-10% PEG-400 or Ethanol) to bridge the polarity gap, as cosolvents reduce the polarity of the solvent system (2)[2]. If precipitation persists, utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core while maintaining an aqueous exterior (1)[1].

Q2: I am moving to animal models, and my compound's solubility is too low for oral gavage (PO) dosing. What structural modifications should I prioritize? A2: When formulation alone is insufficient, chemical modification is required to disrupt the crystal lattice or increase hydrophilicity (1)[1].

  • Strategy 1: Introduce Ionizable Centers. The pyrido[4,3-d]pyrimidin-5-amine core is weakly basic. By appending a highly basic aliphatic amine (e.g., pyrrolizidine derivatives or piperazine) to the solvent-exposed regions of the molecule, you can significantly lower the pKa of the conjugate acid, allowing for stable salt formation at physiological pH (3)[3].

  • Strategy 2: Disrupt Planarity. The flat aromatic system drives insolubility through tight crystal packing. Introducing spirocyclic systems, bulky chiral centers, or out-of-plane substituents (like an exo double bond) increases the molecular volume and disrupts π-π stacking, thereby lowering the melting point and increasing thermodynamic solubility (3)[3].

Q3: How does pH adjustment specifically impact the solubility of this scaffold? A3: The solubility of ionizable compounds is strictly governed by the Henderson-Hasselbalch equation. Because pyrimidines are weak bases, their solubility typically increases in more acidic (lower pH) solutions as they become protonated (1)[1].

  • Actionable Insight: Measure the exact pKa of your specific derivative. If the pKa of the conjugate acid is 6.0, adjusting the formulation buffer to pH 4.0 (two units below the pKa) ensures that >99% of the compound exists in its ionized, highly soluble form (2)[2].

Quantitative Data: Impact of Solubilization Strategies

Table 1: Representative comparison of solubilization strategies on pyrido-pyrimidine scaffolds.

Solubilization StrategyMechanism of ActionTypical Solubility GainBest Use Case
pH Adjustment (Acidic) Protonation of basic nitrogens to form soluble salts.10x - 100x increaseIV formulations, in vitro assays tolerant to low pH.
HP-β-CD Complexation Host-guest encapsulation of the hydrophobic core.50x - 500x increaseIn vivo dosing (PO/IV), rescuing insoluble hits.
Cosolvent Addition (PEG400) Reduces dielectric constant of the aqueous medium.5x - 20x increaseEarly-stage in vitro screening, topical formulations.
Structural Mod (Aliphatic Amine) Lowers LogP, introduces a basic center for salt formation.100x - 1000x increaseLead optimization, developing clinical candidates.
Detailed Experimental Methodologies
Protocol 1: Kinetic Aqueous Solubility Assessment

Purpose: To accurately determine the point of precipitation for early-stage screening, ensuring data integrity in biological assays.

  • Preparation: Prepare a 10 mM stock solution of the pyrido[4,3-d]pyrimidin-5-amine derivative in 100% DMSO (4)[4].

  • Incubation: Aliquot the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 250 µM. This results in a final DMSO concentration of 2.5% (4)[4].

  • Equilibration: Incubate the mixture on a shaking platform at 25 °C for 24 hours to allow thermodynamic equilibrium to be reached (4)[4].

  • Separation: Centrifuge the samples at 21,100 x g for 30 minutes to pellet any precipitated compound (4)[4].

  • Quantification: Carefully aspirate the supernatant and analyze the dissolved concentration via HPLC-UV or LC-MS/MS against a known standard curve to validate the true soluble fraction.

Protocol 2: HP-β-CD Inclusion Complex Formulation

Purpose: To rescue highly insoluble compounds for immediate biological testing without altering their chemical structure.

  • Excipient Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in purified water or the desired assay buffer to create a 10-40% w/v stock solution (1)[1].

  • Compound Addition: Add an excess amount of the solid pyrido[4,3-d]pyrimidin-5-amine derivative to the HP-β-CD solution. Ensure some solid remains undissolved to guarantee saturation (1)[1].

  • Complexation: Seal the vial and vigorously stir or sonicate the suspension at room temperature for 24-48 hours to allow the host-guest complex to form (1)[1].

  • Filtration: Pass the equilibrated mixture through a 0.22 µm syringe filter to remove all uncomplexed, undissolved solid (1)[1].

  • Validation: The resulting clear filtrate contains the solubilized inclusion complex. Verify the final concentration using UV-Vis spectroscopy or HPLC (1)[1].

CyclodextrinMech Drug Pyrido[4,3-d] pyrimidine (Hydrophobic) Complex Inclusion Complex (Solubilized) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of host-guest inclusion complexation using HP-β-CD to solubilize hydrophobic drugs.

References
  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL:[Link]

Sources

Optimization

Troubleshooting low yield in pyrido[4,3-d]pyrimidin-5-amine synthesis

Title: Technical Support Center: Troubleshooting Low Yield in Pyrido[4,3-d]pyrimidin-5-amine Synthesis Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Low Yield in Pyrido[4,3-d]pyrimidin-5-amine Synthesis

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the synthesis of pyrido[4,3-d]pyrimidin-5-amines. These bicyclic heteroaromatic scaffolds are highly prized in drug discovery, particularly as kinase inhibitors[1]. However, their synthesis—often relying on the cyclization of 4-amino-3-cyanopyridine derivatives or multicomponent aza-annulation—is notoriously susceptible to subtle environmental factors. This leads to stalled intermediates, competitive side reactions, and ultimately, low yields.

This guide provides a mechanistic and practical framework to troubleshoot your synthesis, ensuring a robust, self-validating protocol.

Diagnostic Workflow

Before altering your protocol, you must identify where the yield is being lost. The following diagnostic logic tree should be your first point of reference when analyzing your crude reaction mixture.

DiagnosticWorkflow Start Low Yield Detected (< 40%) Analyze LC-MS of Crude Reaction Mixture Start->Analyze Path1 High Unreacted SM (m/z = SM) Analyze->Path1 Path2 Amidine Intermediate Stalled Analyze->Path2 Path3 Multiple Side Products (Hydrolysis/Degradation) Analyze->Path3 Sol1 Increase Electrophilicity (Acid Catalysis / Heat) Path1->Sol1 Sol2 Increase NH3 Pressure (Sealed Tube, 100°C) Path2->Sol2 Sol3 Strict Anhydrous Conditions (Fresh Reagents) Path3->Sol3

Diagnostic workflow for identifying the root cause of low yield in pyrido[4,3-d]pyrimidine synthesis.

Mechanistic Causality & Common Pitfalls

The most reliable route to pyrido[4,3-d]pyrimidin-5-amines begins with a 4-aminopyridine-3-carbonitrile derivative (e.g., 4-amino-2-chloronicotinonitrile)[1]. The synthesis is typically a two-step cascade:

  • Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate.

  • Cyclization via the addition of an amine or ammonia, which attacks the amidine, followed by intramolecular nucleophilic attack on the adjacent nitrile group to close the pyrimidine ring.

Why does it fail?

  • Moisture-Induced DMF-DMA Degradation: DMF-DMA is highly moisture-sensitive. In the presence of water, it hydrolyzes back to DMF and methanol. If your starting material or solvent is not rigorously dried, the effective concentration of the electrophile drops, leaving unreacted starting material.

  • Kinetic Stalling at the Amidine Stage: The cyclization of the amidine intermediate with ammonia requires breaking the aromaticity of the pyridine ring temporarily during the transition state. If the temperature is too low, or if ammonia gas escapes the reaction vessel, the reaction stalls at the uncyclized amidine intermediate.

  • Hydrolysis of the Nitrile: If aqueous ammonia is used instead of an anhydrous ammonia source (like 7M NH₃ in methanol) at high temperatures, the nitrile group can hydrolyze to a primary amide, completely derailing the desired cyclization pathway.

Self-Validating Protocol for Pyrido[4,3-d]pyrimidin-5-amine Synthesis

To ensure high yields, you must implement a self-validating system where the success of Step 1 is confirmed analytically before proceeding to Step 2.

Materials:

  • 4-Amino-2-chloronicotinonitrile (1.0 eq)

  • DMF-DMA (3.0 eq)

  • Anhydrous Toluene (0.2 M)

  • 7M Ammonia in Methanol (10.0 eq)

Step-by-Step Methodology:

  • Amidine Formation: Suspend 4-amino-2-chloronicotinonitrile in anhydrous toluene. Add DMF-DMA (3.0 eq).

  • Reflux & Validate: Heat the mixture to 110 °C under nitrogen for 4 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the complete disappearance of the starting material and the appearance of the amidine intermediate (Mass shift: +55 Da). If unreacted SM remains, add 1.0 eq more DMF-DMA and a catalytic drop of glacial acetic acid.

  • Solvent Swap: Once validated, concentrate the reaction mixture under reduced pressure to remove all toluene and unreacted DMF-DMA. Crucial: Residual DMF-DMA can react with ammonia in the next step, depleting your reagent.

  • Cyclization: Dissolve the crude amidine in a minimal amount of dry methanol. Transfer to a pressure vessel (sealed tube). Add 7M Ammonia in Methanol (10.0 eq).

  • Pressurized Heating: Seal the tube and heat to 100 °C for 12 hours. The sealed tube prevents the escape of volatile ammonia, ensuring a high local concentration necessary to drive the thermodynamically demanding ring closure.

  • Workup & Isolation: Cool to room temperature. The pyrido[4,3-d]pyrimidin-5-amine product often precipitates directly from the methanolic solution. Filter and wash with cold methanol to obtain the pure product.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and isolated yield, emphasizing the critical importance of anhydrous conditions and pressure during the cyclization step.

Cyclization ConditionAmmonia SourceVessel TypeTemp (°C)Isolated Yield (%)Primary Impurity Profile
Aqueous NH₃ (28%)AqueousOpen Flask8015%Nitrile hydrolysis (amide)
NH₃ in MeOH (7M)AnhydrousOpen Flask65 (Reflux)42%Uncyclized amidine
NH₄OAc / HeatAnhydrousOpen Flask12065%Decomposition products
NH₃ in MeOH (7M) Anhydrous Sealed Tube 100 89% Trace starting material

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass corresponding to[M+18]. What happened? A: You are observing the hydration of the nitrile group to a primary carboxamide. This occurs when water is present during the high-temperature cyclization step. Ensure your solvents are anhydrous and switch from aqueous ammonia to a methanolic ammonia solution.

Q: The product is highly polar and streaks on silica gel. How can I purify it without losing yield? A: Pyrido[4,3-d]pyrimidines contain multiple basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel. To prevent product loss:

  • Pre-treat your silica column with 1-2% triethylamine (TEA) in your mobile phase.

  • Alternatively, switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% TFA or 0.1% Formic Acid, which often provides superior recovery for these heterocycles.

Q: Can I use a one-pot multicomponent reaction instead of the stepwise approach? A: Yes. Microwave-promoted, three-component aza-Diels-Alder reactions or ultrasound-mediated protocols using uracil derivatives and aldehydes have been reported to yield substituted pyrido[4,3-d]pyrimidines[2],[3]. However, these methods often require specific substitution patterns (e.g., 7-methyl or 7-aryl groups) and can suffer from poor regioselectivity compared to the stepwise condensation/cyclization of pre-formed pyridine nitriles.

Q: Why does the reaction turn a dark, tarry black during the DMF-DMA step? A: This indicates thermal decomposition, often exacerbated by localized overheating or the presence of oxygen. Ensure you are running the reaction under an inert nitrogen or argon atmosphere, and use an oil bath or heating block for uniform heat distribution rather than a direct heating mantle.

References[2] Ultrasound-Mediated One-Pot Synthesis of 7-Methyl-Substituted Pyrido[4,3-d]pyrimidine Scaffolds by a Catalyst-Free Protocol. thieme-connect.com. URL[3] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ovid.com. URL[1] Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. benchchem.com. URL

Sources

Troubleshooting

Technical Support Center: Pyrido[4,3-d]pyrimidin-5-amine Isolation &amp; Recrystallization

Welcome to the Process Chemistry Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of pyrido[4,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of pyrido[4,3-d]pyrimidin-5-amine . This fused bicyclic nitrogen heterocycle is a privileged scaffold frequently utilized in the development of targeted therapeutics, including KRAS inhibitors[1].

Due to its rigid planar structure, multiple hydrogen-bond acceptors/donors, and distinct polymorphic behavior, downstream isolation via recrystallization often presents significant challenges, including liquid-liquid phase separation (oiling out), solvent entrapment, and poor recovery.

Part 1: Troubleshooting Diagnostics & FAQs

Q1: During anti-solvent addition, my product forms a biphasic oily layer ("oiling out") instead of a crystalline solid. How do I force nucleation? A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the local supersaturation rapidly crosses the spinodal curve before stable crystal nuclei can form. Pyrido[4,3-d]pyrimidines exhibit strong intermolecular hydrogen bonding but are highly solvated by polar aprotic solvents like DMSO[2]. Rapid addition of an anti-solvent (e.g., water or heptane) strips the solvation shell too quickly, causing the solute to separate into a dense, solute-rich liquid phase rather than a highly ordered crystal lattice.

  • Causative Fix: You must maintain the system within the Metastable Zone Width (MZW). Switch to a miscible anti-solvent with a lower polarity gradient (e.g., ethyl acetate instead of heptane) and drastically reduce the dosing rate. Implement heterogeneous seeding at the upper boundary of the MZW to provide a low-energy surface for crystal growth, bypassing the thermodynamic energy barrier that leads to LLPS.

Q2: I am observing variable polymorphic forms and amorphous crash-outs across different batches. How do I lock in the thermodynamically stable form? A: Polymorphism in pyrido[4,3-d]pyrimidines is driven by the rotational freedom of the amine group and the propensity of the core to form co-crystals or solvates[1]. Amorphous kinetic forms often precipitate during rapid crash-cooling.

  • Causative Fix: Shift the process from kinetic to thermodynamic control. Utilize a prolonged aging step (Ostwald ripening) at an elevated temperature (e.g., 50°C in an ethanol/water mixture) before final cooling. The higher thermal energy allows metastable kinetic crystals to dissolve and re-precipitate as the thermodynamically stable polymorph.

Q3: How can I efficiently purge unreacted 4-amino-2-chloronicotinonitrile and cyclization byproducts? A: The synthesis of the pyrido[4,3-d]pyrimidine core often relies on the cyclization of 4-amino-2-chloronicotinonitrile using dimethylformamide dimethyl acetal (DMF-DMA)[3]. These precursors share similar neutral polarities with the final product, making standard solvent recrystallization inefficient for purging them.

  • Causative Fix: Exploit the basicity of the pyrimidine nitrogens. Perform a pH-shift reactive crystallization (detailed in Protocol B).

Part 2: Quantitative Solvent Selection Data

Selecting the correct primary and anti-solvent pair is critical. The table below summarizes the thermodynamic solvent profiling for pyrido[4,3-d]pyrimidine derivatives based on solubility studies[4] and self-assembly behavior[2].

Solvent ClassificationRepresentative SolventSolubilizing EfficacyMechanistic Role in Recrystallization
Polar Aprotic DMSO, DMFVery HighPrimary dissolution solvent for highly substituted or rigid analogs. Warning: High risk of forming stable solvates.
Polar Protic Ethanol, MethanolModerateExcellent primary solvent for temperature-gradient cooling crystallization due to linear solubility increases with temperature[4].
Non-Polar Heptane, TolueneVery LowHarsh anti-solvent. High risk of inducing spinodal decomposition (LLPS) if added too rapidly.
Aqueous WaterLowStandard miscible anti-solvent for pH-shift and co-crystallization workflows.

Part 3: Standardized Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Thermodynamic Control)

Objective: Isolate high-purity pyrido[4,3-d]pyrimidin-5-amine while preventing oiling out and amorphous precipitation.

  • Dissolution: Suspend crude pyrido[4,3-d]pyrimidin-5-amine in Ethanol (10 relative volumes). Heat the reactor to 75°C under continuous agitation (300 rpm) until complete dissolution is achieved.

    • Causality: Ethanol provides a steep temperature-solubility gradient, ideal for high-recovery cooling without permanently trapping the solute[4].

  • Clarification: Perform a hot filtration through a 0.45 μm PTFE membrane to remove insoluble particulate impurities.

  • Cooling & Seeding: Cool the filtrate at a strictly controlled rate of 0.5°C/min to 55°C. Introduce 1-2% w/w of pure crystalline seeds.

    • Validation Check: The solution should remain slightly turbid for at least 15 minutes, indicating the seeds have not dissolved and the system is safely within the MZW. If the solution turns clear, the temperature is too high; if it crashes out massively, the cooling was too fast.

  • Anti-Solvent Dosing: Slowly dose Water (5 volumes) via a programmable syringe pump at 0.1 V/min.

    • Causality: Slow addition prevents localized supersaturation spikes, ensuring that solute deposition occurs exclusively on the seed crystals rather than via secondary nucleation.

  • Aging & Isolation: Hold the suspension at 20°C for 4 hours to allow for Ostwald ripening. Filter under vacuum and wash the cake with cold 2:1 Water:Ethanol. Dry in a vacuum oven at 50°C to constant weight.

Protocol B: pH-Shift Reactive Crystallization

Objective: Purify the target compound from neutral/acidic synthetic byproducts (e.g., unreacted 4-amino-2-chloronicotinonitrile)[3].

  • Salt Formation: Suspend the crude mixture in 0.1 M aqueous HCl (10 volumes) at ambient temperature. Stir for 30 minutes.

    • Causality: The basic pyrimidine nitrogens protonate, forming a highly water-soluble hydrochloride salt, leaving non-basic impurities in suspension.

  • Liquid-Liquid Extraction: Wash the aqueous phase with Dichloromethane (DCM) (3 x 5 volumes). Discard the organic layer.

    • Validation Check: Analyze a drop of the aqueous layer via TLC/HPLC; the absence of the 4-amino-2-chloronicotinonitrile precursor confirms a successful purge.

  • Neutralization & Nucleation: Slowly add 1 M aqueous NaOH to the aqueous phase at a rate of 0.2 V/min until the pH reaches 7.5 - 8.0.

    • Causality: Deprotonation forces the compound back into its free-base form. Because the free base lacks the charge required for aqueous solvation, this triggers spontaneous, high-purity nucleation.

  • Isolation: Filter the resulting precipitate, wash generously with deionized water to remove residual inorganic salts (NaCl), and dry under vacuum.

Part 4: System Architecture

RecrystallizationWorkflow N1 1. Crude Dissolution (EtOH, 75°C) N2 2. Hot Filtration (Remove Particulates) N1->N2 N3 3. Controlled Cooling (0.5°C/min to 55°C) N2->N3 N4 4. Heterogeneous Seeding (1-2% w/w within MZW) N3->N4 N5 5. Anti-Solvent Dosing (Water at 0.1 V/min) N4->N5 N6 6. Ostwald Ripening (Hold at 20°C for 4h) N5->N6 N7 7. Vacuum Filtration & Drying (>99% Purity) N6->N7

Thermodynamic workflow for seeded anti-solvent recrystallization of pyrido[4,3-d]pyrimidines.

References[2] Title: Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes

Source: acs.org URL:[1] Title: WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Source: google.com URL:[4] Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: lew.ro URL:[3] Title: Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols Source: benchchem.com URL:

Sources

Optimization

Overcoming steric hindrance in pyrido[4,3-d]pyrimidin-5-amine functionalization

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the functionalization of pyrido[4,3-d]pyrimidin-5-amine derivatives. This guide is designed for researchers, medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the functionalization of pyrido[4,3-d]pyrimidin-5-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The pyrido[4,3-d]pyrimidine core is a cornerstone in the development of various kinase inhibitors and other therapeutic agents.[1][2] However, its chemical modification, particularly at the C5-amine position, often presents significant challenges due to steric hindrance.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common synthetic hurdles. Our approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of the pyrido[4,3-d]pyrimidin-5-amine core, particularly in palladium-catalyzed cross-coupling reactions.

Problem: Low to No Yield in Buchwald-Hartwig Amination with Hindered Aryl Halides

Question: "I am attempting to couple a sterically demanding aryl bromide (e.g., 2,6-dimethylbromobenzene) to the C5-amine of my pyrido[4,3-d]pyrimidine substrate. My standard conditions (Pd₂(dba)₃/BINAP, NaOtBu in toluene) are failing, resulting in starting material decomposition and only trace product formation. What is happening and how can I fix it?"

Answer: This is a classic issue of steric congestion affecting the catalytic cycle. The C5-amine is ortho to a pyridine nitrogen and flanked by the pyrimidine ring, creating a sterically shielded environment. When you introduce a hindered aryl halide, several key steps in the Buchwald-Hartwig amination are impeded.[3][4]

Causality Analysis:

  • Slow Oxidative Addition: While less of an issue with aryl bromides compared to chlorides, the steric bulk on the palladium ligand is crucial for creating a reactive, low-coordinate Pd(0) species.

  • Hindered C-N Bond Formation: The key issue is often the reductive elimination step.[3] The bulky groups on both the pyrido[4,3-d]pyrimidine and the aryl partner prevent the palladium complex from achieving the necessary geometry for efficient C-N bond formation. This can lead to side reactions like β-hydride elimination or catalyst decomposition.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve the low-yield issue in your sterically hindered Buchwald-Hartwig amination.

G cluster_0 Initial Failed Reaction cluster_1 Step 1: Ligand Modification cluster_2 Step 2: Base & Solvent Optimization cluster_3 Step 3: Catalyst & Temperature Control start Low/No Yield with Standard Ligands (e.g., BINAP) ligand Switch to Bulky, Electron-Rich Monophosphine Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand check1 Reaction Yield Improved? ligand->check1 base Use Weaker, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) check1->base No/Partial end Successful Coupling check1->end Yes solvent Switch to Higher-Boiling, Polar Aprotic Solvent (e.g., Dioxane, CPME) base->solvent precatalyst Use Pre-formed Pd-Ligand Complex (e.g., G3/G4 Palladacycles) solvent->precatalyst temp Lower Reaction Temperature (e.g., 80-100 °C) precatalyst->temp fail Consult Specialist/ Consider Alternative Strategy temp->fail

Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Standard bidentate ligands like BINAP are often too rigid. You need highly active, sterically demanding monophosphine ligands, often referred to as Buchwald ligands.[3][5] These ligands promote the crucial reductive elimination step.

  • Optimize the Base: Sodium tert-butoxide is a strong, often aggressive base that can promote side reactions or substrate decomposition at high temperatures. Switching to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve reaction outcomes.

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, use a well-defined, air-stable palladium pre-catalyst. The "G3" or "G4" palladacycles based on ligands like SPhos or XPhos are highly effective.[6] They provide a reliable concentration of the active catalyst and can lead to more reproducible results.

ParameterStandard Conditions (Failing)Recommended Conditions (Improved)Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂SPhos Pd G3 or XPhos Pd G4Provides a stable, active Pd(0) source; improves reproducibility.
Ligand BINAP, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination.[3][5]
Base NaOtBu, LiHMDSK₃PO₄, Cs₂CO₃Milder bases minimize substrate decomposition and side reactions.[7]
Solvent Toluene1,4-Dioxane, CPMEHigher boiling points and polarity can improve solubility and reaction rates.
Temperature 110-120 °C80-110 °CLower temperatures are often possible with more active catalyst systems.
Problem: Poor Site-Selectivity in Suzuki-Miyaura Coupling of a Dihalogenated Pyrido[4,3-d]pyrimidine

Question: "I have a 2,4-dichloro-pyrido[4,3-d]pyrimidine core with a C5-amine substituent. I want to perform a selective Suzuki-Miyaura coupling at the C4 position, but I am getting a mixture of C2, C4, and di-substituted products. How can I control the regioselectivity?"

Answer: Achieving site-selectivity in the coupling of polyhalogenated heteroaromatics is a complex challenge governed by a combination of electronic and steric factors.[8][9] The choice of catalyst, ligand, and reaction conditions can decisively influence which position reacts.[10]

Causality Analysis:

  • Electronic Effects: In many N-heterocycles, the C4 position (alpha to a pyridine-like nitrogen) is more electron-deficient and thus more reactive toward oxidative addition than the C2 position. However, this can be modulated by substituents on the ring.

  • Ligand Steric Effects: The steric profile of the palladium-ligand complex is paramount. A very bulky ligand may be physically unable to approach the more hindered position, thereby favoring reaction at a more accessible site.[9] Conversely, certain ligands can promote unusual selectivities.[8]

  • Reaction Conditions: Solvent and base can influence the equilibrium of the catalytic species and the rate of competing reaction pathways, thereby affecting selectivity.

Recommended Solutions:

  • Ligand-Directed Selectivity: This is the most powerful tool at your disposal. For C4-selectivity, a common strategy is to use a bulky ligand that favors the more electronically activated but also sterically accessible C4 position.

    • For C4-Selectivity: Often, bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald-type ligands (SPhos) can provide good selectivity for the more electrophilic C4 position.[9]

    • For C2-Selectivity: In some systems, more compact or specialized ligands like 1,3,5-triaza-7-phospha-adamantane (PTA) have been shown to favor reaction at less conventionally reactive sites.[8]

  • Control of Stoichiometry: Use a slight sub-stoichiometric amount of the boronic acid (e.g., 0.95 equivalents) to minimize the formation of the di-substituted product.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can enhance selectivity. Start at room temperature and gradually increase if no reaction is observed.

Ligand TypeTypical SelectivityRationale
Standard (e.g., PPh₃, dppf) Often poor selectivity, mixture of productsLow steric demand and moderate electron donation do not strongly differentiate between the two sites.[9]
Bulky/Electron-Rich (e.g., SPhos, P(t-Bu)₃) Often favors C4The ligand's steric bulk can direct the catalyst to the more accessible C4 position, while its electronic properties ensure high catalytic activity.[9]
Specialized (e.g., Xantphos, PTA) Can provide unique or reversed selectivityThe specific bite angle (for bidentate ligands like Xantphos) or compact nature (PTA) can favor alternative coordination geometries.[8]

Frequently Asked Questions (FAQs)

Q1: My pyrido[4,3-d]pyrimidine starting material has very poor solubility. What solvents can I use for cross-coupling reactions?

A1: Poor solubility is a common issue with planar, nitrogen-rich heterocyclic systems. For Suzuki and Buchwald-Hartwig reactions, consider moving beyond standard solvents like toluene.

  • 1,4-Dioxane: A very common and effective solvent for these reactions. It has a higher boiling point (101 °C) and better solvating power for polar substrates.

  • Cyclopentyl methyl ether (CPME): A greener alternative to dioxane and THF with a similar boiling point (106 °C) and favorable properties.

  • tert-Amyl alcohol / n-Butanol: These can be excellent solvents, particularly in combination with carbonate or phosphate bases.

  • DMF/DMAc: While effective at dissolving substrates, these can sometimes interfere with the catalyst or lead to side reactions at high temperatures. Use with caution and ensure they are anhydrous.

Q2: Are there alternatives to palladium catalysis for functionalizing the C5-amine to avoid heavy metal contamination?

A2: While palladium catalysis is the workhorse, concerns about metal contamination in late-stage pharmaceutical synthesis are valid. Some alternatives include:

  • Copper-Catalyzed Ullmann Condensation: This is a classic method for C-N bond formation. Modern Ullmann couplings use ligands (e.g., phenanthrolines, diamines) that allow the reactions to proceed at much lower temperatures (80-120 °C) than the traditional high-temperature conditions. This can be an effective method for coupling amines or anilines.

  • Nucleophilic Aromatic Substitution (SₙAr): If your pyrido[4,3-d]pyrimidine core is sufficiently electron-deficient (e.g., by installation of a strong electron-withdrawing group), direct SₙAr with an amine nucleophile may be possible. This typically requires harsh conditions (high temperatures, strong base) but completely avoids transition metals.

Q3: What analytical techniques are best for monitoring these reactions and identifying byproducts?

A3: A combination of techniques is essential for reliable reaction monitoring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to track the consumption of your starting material and the formation of your product. Crucially, it provides the mass of all components, helping you to identify potential byproducts like dehalogenated starting material, di-substituted products, or products from base-induced hydrolysis.

  • TLC (Thin Layer Chromatography): A quick and inexpensive method for a qualitative assessment of the reaction progress. Use a UV lamp to visualize the spots. Co-spotting with your starting material is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Taking a small aliquot from the reaction mixture (after a mini-workup to remove salts and catalyst) and running a quick ¹H NMR can provide a clear picture of the conversion and the formation of major byproducts.

Detailed Protocol: Sterically Hindered Buchwald-Hartwig Amination

This protocol describes a robust method for coupling a hindered aryl bromide to a generic pyrido[4,3-d]pyrimidin-5-amine substrate using a modern catalyst system.

Objective: To synthesize N-(2,6-dimethylphenyl)pyrido[4,3-d]pyrimidin-5-amine.

Reaction Scheme:

G cluster_cond Pyr Pyrido[4,3-d]pyrimidin-5-amine Plus1 + Pyr->Plus1 ArBr 2,6-Dimethylbromobenzene Plus1->ArBr Arrow ArBr->Arrow Product Coupled Product Arrow->Product Catalyst SPhos Pd G3 (2 mol%) Ligand SPhos (2 mol%) Base K₃PO₄ (2.0 equiv) Solvent 1,4-Dioxane, 100 °C

Caption: General reaction scheme for the protocol.

Materials:

  • Pyrido[4,3-d]pyrimidin-5-amine (1.0 equiv)

  • 2,6-Dimethylbromobenzene (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol %)

  • SPhos (2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the pyrido[4,3-d]pyrimidin-5-amine (e.g., 1.0 mmol), potassium phosphate (2.0 mmol), SPhos Pd G3 catalyst (0.02 mmol), and SPhos ligand (0.02 mmol).

    • Scientist's Note: The additional free ligand can help stabilize the catalyst and prevent decomposition over the course of the reaction.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate under high vacuum for 5-10 minutes. Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (e.g., 5 mL to make a 0.2 M solution). Stir for 5 minutes. Then, add the 2,6-dimethylbromobenzene (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-24 hours.

    • Self-Validation Checkpoint: Monitor the reaction by LC-MS after 4 hours and 12 hours. You should observe the consumption of the starting amine and the growth of a new peak with the expected mass of the product. The ratio of product to starting material should increase over time.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6296-6336. Available from: [Link]

  • Radi, M., et al. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 319-323. Available from: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available from: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Chemical Biology & Drug Design. Available from: [Link]

  • Radi, M., et al. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wang, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(1), 796-809. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bousquet, P., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Mao, J., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry, 66(22), 15336-15355. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6(81), 77508-77527. Available from: [Link]

  • The University of Nottingham. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6296-6336. Available from: [Link]

  • Catellani, M., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis, 3(12), 3016-3021. Available from: [Link]

  • Vantourout, J. C., & Negishi, E. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4121-4131. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Clagg, K., et al. (2015). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • de Vries, J. G. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Balaraman, K., et al. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 43(3), 1163-1169. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Hirota, K., Kuki, H., & Maki, Y. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. HETEROCYCLES, 37(1), 563. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Al-Salahi, R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(4), 294-298. Available from: [Link]

  • Fernández, I., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(31), 11728-11740. Available from: [Link]

  • Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9005. Available from: [Link]

  • Foulon, F., et al. (2014). Synthesis of Novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and Their N-aryl Analogues and Evaluation of Their Inhibitory Activity Against Ser/Thr Kinases. Bioorganic & Medicinal Chemistry, 22(3), 1133-1145. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Pyrido[4,3-d]pyrimidin-5-amine

Welcome to the Advanced Chromatography Troubleshooting Center. As analytical scientists, we recognize that achieving symmetrical peak shapes for basic, nitrogen-rich heterocycles is one of the most persistent challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As analytical scientists, we recognize that achieving symmetrical peak shapes for basic, nitrogen-rich heterocycles is one of the most persistent challenges in method development. This guide provides a mechanistic framework and field-proven protocols to diagnose and resolve peak tailing specifically for pyrido[4,3-d]pyrimidin-5-amine and its derivatives.

Mechanistic Overview: The Root Cause of Asymmetry

Pyrido[4,3-d]pyrimidin-5-amine is a highly basic molecule due to its multiple nitrogen centers (a pyrimidine ring fused to a pyridine ring, plus an exocyclic primary amine)[1]. Under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions (pH 3.0–7.0), these basic nitrogens are heavily protonated, rendering the molecule a polycation.

Simultaneously, traditional silica-based stationary phases contain residual, unbonded silanol groups (Si–OH) with a pKa ranging from 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged species (Si–O⁻)[2]. The resulting electrostatic attraction between the positively charged pyrido[4,3-d]pyrimidin-5-amine and the negatively charged silanols creates a secondary ion-exchange retention mechanism. This dual-retention behavior (hydrophobic partitioning + ion exchange) disrupts the Gaussian distribution of the analyte band, manifesting as severe peak tailing[3].

Diagnostic Logic Workflow

Before altering your mobile phase chemistry, you must definitively isolate whether the tailing is a chemical phenomenon (silanol interactions) or a physical system failure (e.g., column voids, clogged frits, or extra-column band broadening)[4].

G N1 Peak Tailing Observed (Pyrido[4,3-d]pyrimidin-5-amine) N2 Inject Neutral Marker (e.g., Toluene or Uracil) N1->N2 N3 Does the neutral marker tail? N2->N3 N4 Physical Issue (Column Void, Blocked Frit) N3->N4 Yes N5 Chemical Issue (Silanol Interactions) N3->N5 No N6 Action: Check fittings, replace frit or column N4->N6 N7 Action: Lower Mobile Phase pH < 3.0 or use Amine Modifier N5->N7 N8 Tailing Resolved? N7->N8 N9 Optimize Buffer Capacity (20-50 mM) N8->N9 Yes N10 Switch to Type-B, CSH, or High-pH Stable Column N8->N10 No

Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Troubleshooting FAQs

Q1: How do I definitively prove whether my peak tailing is caused by the pyrido[4,3-d]pyrimidine chemistry or a bad column/plumbing? A: You must isolate the variables using a self-validating test. Inject a neutral, non-ionizable marker compound (such as toluene or uracil). Neutral compounds do not undergo acid-base interactions with silanols. If the neutral marker tails, you have a physical system issue (e.g., column bed deformation, clogged frit, or extra-column dead volume)[4]. If the neutral marker is perfectly symmetrical but your pyrido[4,3-d]pyrimidin-5-amine tails, the issue is chemical[4].

Q2: What is the most effective mobile phase pH strategy for this compound? A: You have two distinct thermodynamic pathways to prevent electrostatic attraction:

  • Low pH Strategy (pH < 3.0): This is the most robust approach. By lowering the pH to 2.0–3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid, the residual silanols on the silica surface are fully protonated and neutralized (Si–OH)[5]. While the analyte remains fully ionized, the lack of negatively charged silanols prevents the secondary ion-exchange interaction[3].

  • High pH Strategy (pH > 10.0): By pushing the pH above the pKa of the compound's basic nitrogens, the molecule becomes a neutral free base, eliminating the electrostatic attraction to the ionized silanols. Note: This requires a specialized high-pH stable column (e.g., hybrid silica) to prevent the stationary phase from dissolving. Caution: Never operate at a pH within ±1 unit of the analyte's pKa, as mixed ionization states will cause severe peak distortion and irreproducibility[2].

Q3: If I cannot change my mobile phase pH due to detection constraints, how can I mask the silanol interactions? A: You can introduce a competing amine modifier, such as Triethylamine (TEA), into the mobile phase (typically 10–20 mM). TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, effectively "blocking" them from interacting with the larger pyrido[4,3-d]pyrimidin-5-amine[6].

Q4: What specific column chemistries are recommended for nitrogen heterocycles? A: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols[7]. Instead, utilize:

  • High-Purity Type B Silica: Manufactured in metal-free environments with extensive end-capping to minimize free silanols[5].

  • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that electrostatically repels basic compounds, yielding sharp, symmetrical peaks even in low-ionic-strength mobile phases.

Quantitative Data: Impact of Method Parameters on Peak Shape

The table below summarizes the expected Asymmetry Factor ( As​ ) for pyrido[4,3-d]pyrimidin-5-amine under various chromatographic conditions. An As​ value between 1.0 and 1.2 is considered ideal, while values > 1.5 indicate problematic tailing[7].

Experimental VariableStationary PhaseMobile Phase pHAdditiveExpected Asymmetry ( As​ )Chromatographic Outcome
Unoptimized Baseline Type A Silica (C18)pH 6.5 (Unbuffered)None> 2.5Severe tailing, poor integration
Amine Modifier Type A/B Silica (C18)pH 6.5 (Phosphate)10 mM TEA1.2 - 1.4Sharp peaks, masked silanols
pH Optimization Type B Silica (C18)pH 2.5 (Phosphate)None1.3 - 1.5Acceptable peak shape
Surface Modification CSH (C18)pH 2.5 (Formic Acid)None1.0 - 1.2Excellent symmetry, high sensitivity
High pH Free-Base Hybrid Silica (C18)pH 10.5 (Ammonium)None1.0 - 1.1Ideal peak shape, requires stable column

Experimental Protocols

Protocol 1: Physical vs. Chemical Tailing Validation Test

Objective: A self-validating system check to isolate the root cause of peak asymmetry.

  • Standard Preparation: Prepare a mixed standard solution containing 50 µg/mL of pyrido[4,3-d]pyrimidin-5-amine and 10 µg/mL of a neutral marker (use Toluene for UV detection at 254 nm, or Uracil for early elution/dead volume marking).

  • Injection: Inject 5 µL of the standard mixture under your current problematic isocratic or gradient conditions.

  • Data Acquisition: Record the chromatogram and calculate the Asymmetry Factor ( As​ ) at 10% peak height for both peaks.

  • Causality Analysis:

    • If As​ (Neutral Marker) > 1.5: The tailing is physical. Flush the system, replace the column inlet frit, or replace the column entirely.

    • If As​ (Neutral Marker) ≤ 1.2 AND As​ (Pyrido-pyrimidine) > 1.5: The tailing is chemical. Proceed to Protocol 2.

Protocol 2: Low-pH Mobile Phase Optimization for Basic Heterocycles

Objective: Suppress silanol ionization to eliminate secondary ion-exchange interactions.

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (Yields ~0.1% TFA, pH ~2.0). Mechanistic Note: TFA acts as both an acidifier to neutralize silanols and a weak ion-pairing agent to shield the protonated amine.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Equilibration: Flush the column with 10–15 column volumes of the new mobile phase to ensure complete protonation of the stationary phase surface.

  • Validation: Re-inject the pyrido[4,3-d]pyrimidin-5-amine standard. Calculate the new As​ . A value between 1.0 and 1.3 indicates successful mitigation of secondary interactions.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. 2

  • How to Reduce Peak Tailing in HPLC? Phenomenex. 5

  • HPLC Peak Tailing. Axion Labs. 4

  • Peak Tailing in HPLC. Element Lab Solutions. 3

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC. 6

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. ACS Publications. 1

  • Understanding Peak Tailing in Chromatography. Scribd. 7

Sources

Optimization

Minimizing off-target toxicity of pyrido[4,3-d]pyrimidin-5-amine inhibitors

Technical Support Center: Pyrido[4,3-d]pyrimidin-5-amine Inhibitors Introduction: The Selectivity Challenge Pyrido[4,3-d]pyrimidin-5-amine derivatives have emerged as a promising scaffold in drug discovery, demonstrating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrido[4,3-d]pyrimidin-5-amine Inhibitors

Introduction: The Selectivity Challenge

Pyrido[4,3-d]pyrimidin-5-amine derivatives have emerged as a promising scaffold in drug discovery, demonstrating potent inhibitory activity against various protein kinases. However, their clinical progression is often hampered by off-target toxicities, which arise from the inhibition of unintended kinases or other cellular proteins. This guide provides researchers with practical troubleshooting strategies and answers to frequently asked questions to help identify, understand, and mitigate these off-target effects, thereby accelerating the development of safer, more effective therapeutics.

The core challenge lies in the conserved nature of the ATP-binding pocket across the human kinome. While an inhibitor may be designed for a specific kinase, structural similarities in the ATP-binding sites of other kinases can lead to unintended inhibition. This guide is structured to address the common issues encountered during the preclinical development of this inhibitor class.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing a logical workflow to diagnose and solve the issue.

Problem 1: High Cytotoxicity Observed in Non-Target Cell Lines

You've developed a potent inhibitor against your primary kinase target, but it shows significant cytotoxicity in cell lines that do not express this target or where the target is not a known dependency.

High off-target cytotoxicity is often the result of inhibiting one or more essential "housekeeping" kinases or pathways necessary for cell survival. The following workflow helps to deconvolve these effects.

G A High Cytotoxicity in Non-Target Cells Observed B Step 1: Confirm On-Target Potency in a Target-Dependent Model A->B Is on-target activity verified? C Step 2: Broad Kinase Selectivity Screen (e.g., KinomeScan, Reaction Biology) B->C Yes D Step 3: Analyze Hits - Identify Common Survival Kinases (e.g., CDKs, AURK) C->D Data received E Step 4: Orthogonal Cellular Assays (e.g., Apoptosis, Cell Cycle Arrest) D->E Hypothesize off-target culprit(s) F Step 5: Structure-Activity Relationship (SAR) Guided Medicinal Chemistry Effort E->F Confirm mechanism of toxicity G Outcome: Develop Analogues with Improved Selectivity Profile F->G Iterate design G A Poor In Vitro to In Vivo Correlation B Step 1: Assess Physicochemical Properties (Solubility, Permeability) A->B Start Investigation C Step 2: In Vitro ADME Assays (Metabolic Stability, Plasma Protein Binding) B->C If properties are suboptimal D Step 3: Rodent Pharmacokinetic (PK) Study (IV and PO dosing) C->D If metabolic liability is found E Step 4: Pharmacodynamic (PD) Marker Assay (Target inhibition in tumor/tissue) D->E To link exposure to effect F Outcome: Identify Limiting Factor (e.g., Low Exposure, Rapid Clearance) E->F Synthesize data

Caption: Workflow for diagnosing poor in vivo efficacy.

Summarize your findings in a table to identify liabilities.

ParameterDesired RangeCommon Issue with Pyrido-pyrimidinesTroubleshooting Action
Aqueous Solubility > 25 µMPoor solubility leading to low absorption.Reformulate; use salt forms; SAR to add polar groups.
Cell Permeability (PAMPA) Papp > 1 x 10⁻⁶ cm/sCan be low if molecule is too polar or large.Modify structure to balance polarity and size (Lipinski's Rule of 5).
Microsomal Stability (T½) > 30 minRapid metabolism by Cytochrome P450 enzymes.Block metabolic soft spots via medicinal chemistry (e.g., fluorination).
Plasma Protein Binding < 99% UnboundHigh binding reduces free drug available to engage the target.Often difficult to modify without impacting potency; aim for high potency to compensate.
In Vivo Exposure (AUC) Target-dependentLow oral bioavailability (F%) or high clearance.Correlate with in vitro ADME data; consider alternative dosing routes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for pyrido[4,3-d]pyrimidin-5-amine inhibitors?

While specific off-targets depend on the exact substitution pattern, broad screening has revealed that kinases with similar ATP-binding site features are frequently inhibited. These often include other members of the same kinase family as the primary target. For example, inhibitors designed for one Cyclin-Dependent Kinase (CDK), like CDK4/6, may also show activity against other CDKs such as CDK1, CDK2, or CDK9. Inhibition of these other CDKs can lead to distinct toxicities like neutropenia or cell cycle arrest in non-cancerous cells.

Q2: How can I proactively design for selectivity from the start?

A proactive approach involves computational modeling and structure-based design.

  • Structural Analysis: Obtain crystal structures of your primary target complexed with your inhibitor scaffold. Also, obtain structures of key off-targets identified from screening or literature.

  • Identify Selectivity Pockets: Compare the ATP-binding sites. Look for unique residues or conformations in your primary target that are different in the off-targets.

  • Targeted Modification: Design new analogues with chemical moieties that specifically interact with these unique "selectivity pockets" in your primary target. Conversely, add steric bulk that would clash with the binding site of an off-target kinase. This iterative process of design, synthesis, and testing is key to improving selectivity.

Q3: My compound shows hERG inhibition. What should I do?

hERG potassium channel inhibition is a critical safety liability that can lead to cardiotoxicity. The pyrido[4,3-d]pyrimidin-5-amine scaffold itself is not a classic hERG activator, but certain chemical features often added during optimization can confer hERG activity.

  • Common Culprits: Highly basic amine groups and excessive lipophilicity are known contributors to hERG binding.

  • Mitigation Strategy:

    • Confirm with a Patch-Clamp Assay: This is the gold standard for quantifying hERG inhibition (IC50).

    • Reduce Basicity: Lower the pKa of any basic nitrogen atoms to below 7.4.

    • Reduce Lipophilicity: Decrease the cLogP of the molecule.

    • Remove Known Pharmacophores: Consult medicinal chemistry literature to identify and remove structural motifs associated with hERG binding.

Q4: What is the best way to measure target engagement in cells or in vivo?

Confirming that your inhibitor is binding to its intended target in a complex biological system is crucial.

  • In Cells - Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound. An increase in the melting temperature of your target protein in the presence of your compound indicates direct binding.

  • In Vivo - Pharmacodynamic (PD) Biomarkers: Measure the phosphorylation status of a direct downstream substrate of your target kinase. For example, if you are inhibiting CDK4/6, you would measure the level of phosphorylated Retinoblastoma protein (pRb) in tumor tissue from a treated animal. A significant reduction in pRb levels after dosing demonstrates in vivo target engagement. This is a powerful tool for correlating drug exposure with biological activity.

Troubleshooting

Reducing degradation of pyrido[4,3-d]pyrimidin-5-amine in acidic media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges with fused bicyclic nitrogen heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges with fused bicyclic nitrogen heterocycles. Pyrido[4,3-d]pyrimidin-5-amine derivatives are highly valuable scaffolds in drug discovery, particularly in kinase inhibition [1]. However, their electron-deficient nature makes them notoriously susceptible to degradation in acidic environments—a common hurdle during reverse-phase LC-MS analysis, formulation, and acidic reaction workups.

This guide is designed to move beyond generic advice. We will dissect the chemical causality of this degradation and provide a self-validating, step-by-step troubleshooting framework to ensure the integrity of your pyrido[4,3-d]pyrimidin-5-amine compounds.

Part 1: The Causality of Acidic Degradation

To stop degradation, we must first understand its mechanism. In aqueous acidic media (e.g., 0.1% TFA or HCl solutions), the nitrogen atoms within the pyrimidine and pyridine rings become protonated.

This protonation withdraws electron density from the adjacent carbons, turning the C5 position (bearing the amine) into a highly activated electrophile. Water molecules, acting as nucleophiles, attack this position to form a tetrahedral intermediate. Subsequent elimination of ammonia ( NH3​ ) results in irreversible deamination , converting the amine into an oxo-derivative (a pyridone/pyrimidinone analog) [2]. In LC-MS analysis, this degradation is distinctly identifiable by a +1 Da mass shift (loss of NH2​ [-16 Da] and gain of OH [+17 Da]).

DegradationMechanism A Pyrido[4,3-d]pyrimidin-5-amine (Intact) B Protonated Heterocycle (Activated Electrophile) A->B H+ (Acidic Media) C Tetrahedral Intermediate (Water Attack) B->C + H2O D Deaminated Product (Oxo-Derivative) + NH3 C->D - NH3 I1 pH Optimization (pH > pKa) I1->B Inhibits I2 Co-solvent Addition (↓ Water Activity) I2->C Inhibits I3 Thermal Control (↓ Kinetics) I3->D Inhibits

Mechanistic pathway of acid-catalyzed deamination and targeted stabilization strategies.

Part 2: Quantitative Impact of Stabilization Strategies

The rate of hydrolysis is a function of hydronium ion concentration, water activity ( aw​ ), and thermal energy. By manipulating these three variables, we can exponentially increase the half-life ( t1/2​ ) of the compound.

Table 1: Effect of Solvent Composition and pH on Hydrolysis Half-Life at 25°C

pH LevelSolvent SystemWater Activity ( aw​ )Estimated t1/2​ (Hours)Degradation Pathway
1.2 (HCl)100% Aqueous~1.004.5Rapid Deamination
3.0 (Phosphate)100% Aqueous~1.0028.0Moderate Deamination
3.0 (Phosphate)20% Acetonitrile~0.8572.5Slow Deamination
4.5 (Acetate)50% Methanol~0.60> 500Negligible

Part 3: Troubleshooting Guide & Self-Validating Protocol

If you observe degradation peaks during analysis or formulation, follow this systematic workflow to isolate and neutralize the root cause.

TroubleshootingWorkflow Start Degradation Detected in Acidic Media CheckPH Evaluate pH vs pKa Is pH < 3.0? Start->CheckPH AdjustPH Adjust Buffer (e.g., Citrate/Acetate pH 4.5) CheckPH->AdjustPH Yes CheckSolvent Evaluate Solvent Is Water > 80%? CheckPH->CheckSolvent No AdjustPH->CheckSolvent AddCosolvent Add ACN/MeOH (Reduce Water Activity) CheckSolvent->AddCosolvent Yes CheckTemp Evaluate Temperature Is Temp > 25°C? CheckSolvent->CheckTemp No AddCosolvent->CheckTemp ReduceTemp Implement Cooling (Store at 4°C) CheckTemp->ReduceTemp Yes Success Stable Pyrido[4,3-d]pyrimidin-5-amine CheckTemp->Success No ReduceTemp->Success

Step-by-step workflow for troubleshooting and mitigating acid-induced degradation.

Methodology: Optimization of Sample Stability
  • Step 1: Buffer Titration (pH Control)

    • Action: Replace strong acids (like 0.1% TFA, pH ~2.0) with a milder buffer system such as 10 mM Ammonium Acetate adjusted to pH 4.5 - 5.0.

    • Causality: A pH of 4.5 is generally low enough to maintain the primary amine in a protonated state (ensuring aqueous solubility) but high enough to prevent the deep protonation of the core pyrimidine nitrogens, which is the prerequisite for nucleophilic attack [3].

  • Step 2: Co-Solvent Integration (Water Activity Reduction)

    • Action: Prepare your stock and working solutions in a minimum of 20-50% organic modifier (e.g., Acetonitrile or Methanol).

    • Causality: Hydrolysis requires water not just as a reactant, but as a solvating medium to stabilize the highly polar transition state. Introducing an organic co-solvent drastically lowers the water activity ( aw​ ), starving the reaction of its nucleophile.

  • Step 3: Thermal Quenching

    • Action: Set autosampler temperatures to 4°C and conduct all extended aqueous workups on ice.

    • Causality: Following Arrhenius kinetics, the activation energy barrier for the formation of the tetrahedral intermediate is less easily overcome at lower temperatures, effectively freezing the degradation pathway.

  • Step 4: The Self-Validation Check

    • Action: Prepare three vials of your optimized formulation. Inject Vial 1 immediately ( T=0 ). Store Vial 2 at 4°C and Vial 3 at 25°C for 24 hours. Inject both at T=24h .

    • Success Criteria: A robust, self-validating protocol will show < 2% variance in the parent peak area between T=0 and T=24h (4°C), and the absolute absence of the +1 Da deamination peak in the MS spectra. If the +1 Da peak exceeds 2% in the 25°C vial, return to Step 2 and increase the organic modifier by 10%.

Part 4: Frequently Asked Questions (FAQs)

Q: I am performing an LC-MS analysis and must use 0.1% Formic Acid for ionization efficiency. How can I prevent on-column degradation? A: On-column degradation is rare because the residence time in the acidic mobile phase is typically under 15 minutes. The vast majority of "acid degradation" actually occurs in the autosampler vial while waiting in the queue. To fix this, prepare your sample in a neutral or slightly buffered solvent (e.g., 50% ACN / 50% Water with 2 mM Ammonium Bicarbonate). The sample will only encounter the acidic environment dynamically during the rapid chromatographic run, minimizing exposure time.

Q: My pyrido[4,3-d]pyrimidin-5-amine is precipitating when I raise the pH to 5.0. What are my options? A: If your compound relies on deep protonation for solubility, you are facing a classic stability-solubility paradox. Instead of raising the pH, attack the problem via solvent modification. Keep the pH low (e.g., pH 3.0) but dissolve the compound in a non-nucleophilic, water-miscible solvent like DMSO or PEG-400 before diluting with the minimum required aqueous acid. Alternatively, consider complexation with hydroxypropyl- β -cyclodextrin (HP β CD), which sterically shields the pyrimidine core from water attack while enhancing solubility.

Q: Can oxidative pathways be coupled with this acidic degradation? A: While pyrimidine ring cleavage (such as the Rut pathway observed in biological degradation [3]) involves oxidative steps, strictly abiotic acidic degradation of this scaffold is overwhelmingly hydrolytic. If you observe mass shifts other than +1 Da (e.g., +16 Da for direct oxidation), check your solvents for peroxide contaminants (common in aged ethers or THF) rather than blaming the acid.

References

  • Vistoli, G., et al. (2013). "Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library." European Journal of Pharmaceutical Sciences. URL: [Link]

  • Teixidó, J., et al. (2001). "Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule." The Journal of Organic Chemistry, 66(1), 192-199. URL:[Link]

  • Kim, K. S., et al. (2010). "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology. URL:[Link]

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling with Pyrido[4,3-d]pyrimidin-5-amines

Welcome to the Advanced Technical Support Center. As drug discovery increasingly targets complex oncological pathways, the pyrido[4,3-d]pyrimidine scaffold has emerged as a critical pharmacophore, most notably in the dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug discovery increasingly targets complex oncological pathways, the pyrido[4,3-d]pyrimidine scaffold has emerged as a critical pharmacophore, most notably in the development of highly potent KRASG12D inhibitors[1]. However, functionalizing this core via Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. The dense, unprotected nitrogen environment of the 5-amine and pyrimidine rings frequently leads to severe catalyst poisoning, poor solubility, and stalled catalytic cycles[2].

This guide is engineered for medicinal chemists and process scientists. It bypasses basic theory to deliver field-proven, mechanistically grounded solutions for optimizing these challenging carbon-carbon bond formations.

I. Mechanistic Workflow: The Catalytic Bottleneck

To successfully couple pyrido[4,3-d]pyrimidin-5-amines, one must first understand where the reaction fails. The primary failure mode is the competitive coordination of the substrate’s basic nitrogens to the active Pd(0) species, which outcompetes the oxidative addition step.

SuzukiCycle Sub Pyrido[4,3-d]pyrimidin-5-amine OxA Oxidative Addition Complex Sub->OxA Poi Catalyst Poisoning (N-Coordination) Sub->Poi Free NH2 / Pyrimidine N Bor Boronic Acid / Ester Tra Transmetalation Complex Bor->Tra Pre Pd Precatalyst (e.g., PEPPSI-IPr) Act Active Pd(0)L_n Pre->Act Activation Act->OxA + Substrate Act->Poi OxA->Tra + Boronic Acid + Base Red Reductive Elimination Tra->Red Red->Act Regeneration Pro Cross-Coupled Product Red->Pro

Catalytic cycle of Suzuki coupling with pyrido[4,3-d]pyrimidines highlighting catalyst poisoning.

II. Standard Operating Procedure (SOP): Self-Validating Coupling Protocol

This protocol utilizes a Buchwald-type ligand system designed to sterically shield the palladium center, enabling the direct use of unprotected nitrogen-rich heterocycles[2]. Every step includes a mechanistic rationale to ensure a self-validating workflow.

Reagents: Pyrido[4,3-d]pyrimidin-5-amine halide (1.0 equiv), Aryl/Heteroaryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (1.0 mol%), XPhos (3.0 mol%), K₃PO₄ (3.0 equiv). Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon.

    • Causality: Trace moisture on the glass surface can prematurely hydrolyze the boronic acid, while oxygen promotes undesired homocoupling[3].

  • Solid Reagent Loading: Add the pyrido[4,3-d]pyrimidin-5-amine, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the vessel.

  • Atmospheric Purging: Seal the tube with a Teflon screw valve. Evacuate and backfill with Argon three times.

    • Validation Checkpoint: The solid mixture should remain a distinct, free-flowing powder. Clumping indicates moisture ingress.

  • Solvent Degassing & Addition: In a separate flask, sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes. Add the solvent to the Schlenk tube via a gas-tight syringe.

    • Causality: Water is strictly required to dissolve the inorganic K₃PO₄ base and to improve the inherently poor solubility of the polar pyrido[4,3-d]pyrimidine[3]. Degassing prevents oxygen-mediated Pd(0) oxidation.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath[1].

    • Validation Checkpoint: The solution should transition to a clear, deep yellow/orange color. If the solution rapidly turns black with a fine precipitate, the active Pd(0) has aggregated into "palladium black" due to ligand dissociation or poisoning.

  • Monitoring & Workup: Monitor via LC-MS after 4 hours. Upon completion, cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[3].

III. Quantitative Catalyst Screening Data

Selecting the correct catalyst system is the single most critical variable. The table below summarizes expected yields and mechanistic observations when coupling pyrido[4,3-d]pyrimidin-5-amines under various catalytic conditions, synthesized from field data[1][2][3][4].

Catalyst SystemLigand TypeBaseSolvent SystemExpected YieldMechanistic Observation
Pd(PPh₃)₄ Standard PhosphineNa₂CO₃Dioxane/H₂O< 30%Severe catalyst poisoning. The unprotected amine and pyrimidine nitrogens irreversibly coordinate to Pd, halting the cycle[2].
Pd(dppf)Cl₂·DCM Bidentate PhosphineCs₂CO₃1,4-Dioxane55–65%Moderate yield. The bidentate bite angle offers partial steric shielding, sufficient for some KRAS inhibitor syntheses[1].
Pd₂(dba)₃ / XPhos Bulky DialkylbiarylK₃PO₄Dioxane/H₂O85–95%Excellent yield. The bulky XPhos ligand sterically shields the Pd center, preventing N-coordination while accelerating reductive elimination[3][4].
PEPPSI-IPr N-Heterocyclic CarbeneK₂CO₃Toluene/EtOH88–92%High stability. Strong sigma-donation from the NHC ligand maintains the active Pd species even in highly basic, nitrogen-rich environments[4].
IV. Troubleshooting Guides (Diagnostic Q&A)

Q1: My reaction stalls at ~30% conversion, and a black precipitate forms on the flask walls. What is happening? A1: You are observing catalyst poisoning followed by aggregation. The unprotected amine and pyrimidine nitrogens of the pyrido[4,3-d]pyrimidine are acting as competing ligands, binding to the active Pd(0) species. Once coordinated, the palladium is stripped of its phosphine ligands and aggregates into inactive "palladium black." Resolution: Switch to a highly sterically hindered ligand like XPhos or SPhos, or utilize a PEPPSI precatalyst. These ligands create a protective steric pocket around the palladium atom that the bulky heterocycle cannot penetrate, forcing the reaction down the desired oxidative addition pathway[4].

Q2: LC-MS shows complete consumption of my boronic acid, but my pyrido[4,3-d]pyrimidine starting material remains untouched. How do I fix this? A2: This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a proton from water or an alcohol solvent[3]. This side reaction is highly prevalent with electron-deficient heteroaryl boronic acids. Resolution:

  • Switch to anhydrous conditions using a soluble fluoride base (e.g., CsF in anhydrous 1,4-Dioxane).

  • If water is necessary for solubility, implement a slow addition of the boronic acid via a syringe pump over 2 hours. This maintains a low steady-state concentration of the boronic acid, favoring the transmetalation step over the background protodeboronation rate[3].

Q3: I am detecting a large amount of symmetrical biaryl side product. Why is this forming? A3: You are observing the homocoupling of your boronic acid. This is almost exclusively driven by the presence of trace oxygen in your reaction mixture, which acts as an oxidant to couple two boronic acid molecules together[3]. Resolution: Your degassing protocol is insufficient. Do not rely solely on brief vacuum cycles. Sparge your solvents with a needle bubbling Argon directly into the liquid for a minimum of 15 minutes prior to addition.

V. Frequently Asked Questions (FAQs)

Q: Must I use a protecting group (e.g., Boc or Trityl) on the 5-amine before attempting the Suzuki coupling? A: Historically, yes. However, modern catalytic advancements have rendered this unnecessary for most substrates. By utilizing precatalysts specifically designed for unprotected nitrogen-rich heterocycles (such as Buchwald palladacycles or PEPPSI-IPr), you can directly couple the unprotected pyrido[4,3-d]pyrimidin-5-amine, saving two synthetic steps (protection and deprotection)[2].

Q: The solubility of my specific pyrido[4,3-d]pyrimidine derivative is exceptionally poor, even in Dioxane/Water. What are my alternatives? A: Nitrogen-containing heterocycles with multiple polar functional groups often exhibit poor solubility, which severely impedes the reaction rate[3]. If Dioxane/Water fails, transition to a DMF/Water (4:1) or DMSO/Water system. Ensure you adjust your temperature accordingly (typically 100–110 °C) and use a catalyst system tolerant of coordinating solvents (e.g., Pd(dppf)Cl₂).

VI. References

1.3 2.1 3.2 4.4

Sources

Reference Data & Comparative Studies

Validation

Pyrido[4,3-d]pyrimidin-5-amine vs. Quinazoline Scaffolds: A Medicinal Chemistry Comparison Guide

In the landscape of targeted oncology and kinase inhibition, the selection of a core heterocyclic scaffold dictates a drug's pharmacokinetic profile, target selectivity, and binding kinetics. For decades, the quinazoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and kinase inhibition, the selection of a core heterocyclic scaffold dictates a drug's pharmacokinetic profile, target selectivity, and binding kinetics. For decades, the quinazoline scaffold has served as the gold standard for ATP-competitive kinase inhibitors, most notably in targeting the Epidermal Growth Factor Receptor (EGFR). However, as acquired resistance mutations emerge and drug discovery pivots toward challenging targets like mutant KRAS, medicinal chemists have increasingly turned to bioisosteres.

The pyrido[4,3-d]pyrimidine core—and specifically its 5-amine substituted derivatives —has emerged as a powerful alternative. By introducing an aza-substitution into the benzenoid ring of the quinazoline system, researchers can fundamentally alter the electron density, dipole moment, and hydrogen-bonding capacity of the molecule. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural divergence, experimental performance, and validation methodologies.

Structural and Electronic Divergence

The Quinazoline Benchmark

Quinazoline is a flat, lipophilic, bicyclic system. In classic EGFR inhibitors (e.g., Gefitinib, Erlotinib), the N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the hinge region of the kinase (specifically Met-769 and Thr-766)[1]. When functionalized with a Michael acceptor (such as an acrylamide at the 6- or 7-position), the quinazoline core provides an optimal electronic environment. It is electron-rich enough to stabilize the system, allowing the warhead to selectively and irreversibly alkylate Cys-773 in the EGFR active site without being overly reactive [2].

The Pyrido[4,3-d]pyrimidin-5-amine Evolution

Replacing the quinazoline core with a pyrido[4,3-d]pyrimidine introduces a pyridine nitrogen, which drastically shifts the molecule's electronics.

  • Altered Electrophilicity: The aza-substitution increases the electron deficiency of the core. In covalent inhibitor design, this can make a conjugated Michael acceptor too reactive. Literature demonstrates that changing a 7-acrylamide quinazoline to a pyrido[4,3-d]pyrimidine results in indiscriminate alkylation and a paradoxical loss of specific irreversible inhibition [2].

  • The 5-Amine Advantage: The specific addition of a primary amine at the 5-position (Pyrido[4,3-d]pyrimidin-5-amine) introduces a potent hydrogen bond donor adjacent to the bridgehead. While quinazolines rely strictly on hydrophobic interactions in the solvent-exposed regions, the 5-amine allows for novel anchoring. This has proven highly effective outside of classical kinase hinge-binding, particularly in engaging the allosteric Switch-II pocket of mutant KRAS (G12C/G12D) [3].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS Mutant KRAS (G12C / G12D) RTK->KRAS Upstream Activation Quin Quinazoline Scaffold (Hydrophobic/Hinge-Binding) Quin->RTK Selective Covalent Alkylation Pyrido Pyrido[4,3-d]pyrimidin-5-amine (H-Bond Donor/Tuned Electronics) Pyrido->RTK Altered Warhead Reactivity Pyrido->KRAS Switch-II Pocket Anchoring

Fig 1. Mechanistic divergence of Quinazoline and Pyrido[4,3-d]pyrimidine scaffolds in target binding.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing matched pairs of quinazoline and pyrido-pyrimidine derivatives to highlight the functional impact of the scaffold hop [1, 2, 4].

Pharmacological MetricQuinazoline Core (e.g., 4-anilino derivatives)Pyrido[4,3-d]pyrimidine Core
Hinge Binding Dynamics Strong H-bond acceptors (N1/N3)Maintained; altered dipole shifts optimal SAR
Covalent Warhead Stability High (Optimal for selective Cys-773 targeting)Low (Electron deficiency risks indiscriminate alkylation)
EGFR Isolated Kinase IC₅₀ 0.025 nM – 7.0 nM0.008 nM – 0.13 nM (Highly potent in reversible binding)
Aqueous Solubility (cLogP) Generally poor (Highly lipophilic)Improved (Aza-substitution lowers lipophilicity)
Primary Clinical Targets EGFR, HER2, VEGFRMutant KRAS (G12C/D), CDK4/6, Treatment-resistant RTKs

Experimental Methodologies: Validation Protocols

To objectively evaluate the performance differences between these scaffolds, medicinal chemists rely on a self-validating system of enzymatic and cellular assays. Below are the standard protocols used to generate the comparative data discussed above.

Protocol A: Cellular Autophosphorylation Assay (Target Engagement)

Objective: Validate whether the scaffold effectively inhibits kinase activity in a physiological cellular environment, comparing the cell-penetrance and target engagement of quinazolines vs. pyrido-pyrimidines.

  • Cell Seeding & Starvation: Seed A431 cells (which overexpress wild-type EGFR) in 6-well plates. After 24 hours, replace the growth media with serum-free DMEM for 16 hours.

    • Causality: Serum starvation halts basal growth factor signaling, synchronizing the cells in the G0/G1 phase. This ensures that any subsequent phosphorylation is strictly due to the controlled addition of the ligand, providing a high signal-to-noise ratio.

  • Compound Incubation: Treat the cells with serial dilutions of the inhibitor (ranging from 0.1 nM to 10 μM) for 2 hours at 37°C.

    • Causality: This duration allows sufficient time for the heterocyclic compounds to cross the lipid bilayer and reach thermodynamic binding equilibrium with the intracellular kinase domain.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 10 minutes. Immediately transfer plates to ice and wash with ice-cold PBS.

    • Causality: EGF triggers rapid receptor dimerization and autophosphorylation. The 10-minute window captures peak phosphorylation. Ice instantly halts enzymatic activity, preserving the transient phosphorylation state for accurate downstream analysis.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE and immunoblot for p-EGFR (Tyr1068) and total EGFR.

    • Causality: Phosphatase inhibitors prevent signal degradation post-lysis. Calculating the ratio of p-EGFR to total EGFR acts as a self-validating internal control, ensuring that signal reduction is due to true kinase inhibition rather than compound-induced protein degradation or unequal sample loading.

Protocol B: Reversibility & Alkylation Specificity Assay (Rapid Dialysis)

Objective: Determine if Michael acceptor-functionalized scaffolds act as reversible or irreversible inhibitors—a critical point of failure for some pyrido[4,3-d]pyrimidines [2].

  • Enzyme Pre-incubation: Incubate the isolated kinase domain with the inhibitor at 10× the established IC₅₀ concentration for 60 minutes at room temperature.

    • Causality: Ensures complete saturation of the active site and provides ample time for the covalent bond to form if the inhibitor is truly irreversible.

  • Rapid Dialysis: Transfer the reaction mixture to a microdialysis cassette (10 kDa MWCO) and dialyze against a 1000-fold volume of assay buffer for 4 hours, changing the buffer once at the 2-hour mark.

    • Causality: Dialysis leverages concentration gradients to remove all unbound inhibitor. If the compound binds reversibly, the inhibitor will wash out and kinase activity will return. If it binds irreversibly (like optimized quinazolines), the enzyme remains permanently inactive.

Workflow Synth Scaffold Synthesis (S_N_Ar / Cyclization) EnzAssay Dialysis Assay (Reversibility Check) Synth->EnzAssay Purified Compounds CellAssay Autophosphorylation (Target Engagement) EnzAssay->CellAssay Lead Selection SAR SAR Optimization (Tuning Electrophilicity) CellAssay->SAR Efficacy Data SAR->Synth Iterative Design

Fig 2. Iterative SAR workflow for evaluating covalent reversibility in heterocyclic inhibitors.

Conclusion

While the quinazoline scaffold remains an exceptionally reliable core for designing irreversible, ATP-competitive kinase inhibitors, its lipophilicity and rigid binding modes limit its adaptability against emerging targets. The pyrido[4,3-d]pyrimidin-5-amine scaffold represents a sophisticated evolution in medicinal chemistry. By carefully managing the increased electron deficiency of the aza-substitution, chemists can leverage the 5-amine group to unlock novel hydrogen-bonding networks. This shift is currently driving the next generation of therapeutics, moving beyond classical EGFR inhibition to successfully drug historically "undruggable" targets like mutant KRAS.

References

  • Journal of Medicinal Chemistry (ACS): Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine... Source: 1

  • Journal of Medicinal Chemistry (ACS): Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Source:2

  • Google Patents: Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer (WO2024229442A1). Source: 3

  • PubMed / Journal of Medicinal Chemistry: Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Source: 4

Sources

Comparative

Validating In Vivo Target Engagement of Pyrido[4,3-d]pyrimidin-5-amine EED Inhibitors

A Comprehensive Comparison Guide for Preclinical Pharmacodynamic Profiling Introduction & Mechanistic Grounding The development of epigenetic therapeutics has increasingly focused on the Polycomb Repressive Complex 2 (PR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Preclinical Pharmacodynamic Profiling

Introduction & Mechanistic Grounding

The development of epigenetic therapeutics has increasingly focused on the Polycomb Repressive Complex 2 (PRC2). While early efforts targeted the EZH2 catalytic subunit, resistance mechanisms have driven the field toward allosteric inhibition via the Embryonic Ectoderm Development (EED) subunit. The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a highly potent class of[1].

Confirming that a drug physically interacts with its intended target in living organisms—differentiating true pharmacodynamic (PD) efficacy from pharmacokinetic (PK) artifacts—is a critical bottleneck in preclinical drug development. EED functions as the scaffolding and allosteric activation core of PRC2. It binds to trimethylated histone H3 lysine 27 (H3K27me3), which induces a conformational change that hyperactivates the EZH2 methyltransferase domain[2]. Pyrido[4,3-d]pyrimidin-5-amine inhibitors competitively bind to the H3K27me3-recognition pocket of EED[3]. This binding disrupts the allosteric activation loop, leading to a profound, global reduction in H3K27me3 levels and subsequent derepression of tumor suppressor genes[4].

G Inhibitor Pyrido[4,3-d]pyrimidin-5-amine (EED Inhibitor) EED EED (PRC2 Core) Inhibitor->EED Allosteric Binding EZH2 EZH2 (Catalytic Subunit) EED->EZH2 Disrupts Activation H3K27me3 H3K27me3 (Epigenetic Mark) EZH2->H3K27me3 Inhibits Methylation GeneExp Gene Derepression (Tumor Suppression) H3K27me3->GeneExp Loss of Repression

Caption: Mechanism of action for pyrido[4,3-d]pyrimidin-5-amine inhibitors targeting EED to reduce H3K27me3.

Comparison of In Vivo Target Engagement Strategies

To validate that a pyrido[4,3-d]pyrimidin-5-amine inhibitor is engaging EED in vivo, researchers must choose between direct biophysical assays and indirect functional biomarker assays. Table 1 objectively compares the three leading alternatives.

Table 1: Comparison of In Vivo Target Engagement Methodologies

MethodologyEngagement TypePrimary ReadoutThroughputKey AdvantageKey Limitation
In Vivo CETSA DirectThermal stability shift (ΔTagg)Low-MediumProves direct physical binding of the drug in native tissue context.Technically demanding tissue processing; requires high-affinity antibodies.
PD Biomarker (H3K27me3) IndirectH3K27me3 reduction (WB/ELISA)HighDirectly links target binding to the biological mechanism of action.Susceptible to off-target epigenetic effects or slow histone turnover.
Transcriptomics DownstreamGene derepression signaturesLowMaps system-wide efficacy and potential resistance pathways.High cost, delayed readout, and highly indirect evidence of binding.

Experimental Protocols: Self-Validating Systems

To establish robust proof of mechanism, a dual-assay approach combining In Vivo CETSA (direct binding) with H3K27me3 quantification (functional consequence) is recommended. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are controlled for at every step.

Protocol A: In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its aggregation temperature (Tagg) higher[5].

CETSA Dosing In Vivo Dosing (Vehicle vs Inhibitor) Harvest Tissue Harvest & Homogenization Dosing->Harvest Aliquots Divide into Aliquots Harvest->Aliquots Heating Thermal Challenge (40°C - 65°C) Aliquots->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Analysis Quantify Soluble EED (Western Blot) Lysis->Analysis

Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA) to validate direct target engagement.

Step-by-Step Methodology & Causality:

  • In Vivo Dosing & Harvesting: Administer the pyrido[4,3-d]pyrimidin-5-amine inhibitor (e.g., 10-30 mg/kg) or vehicle to tumor-bearing mice[6]. Harvest tumors 2-4 hours post-dose at the anticipated Cmax.

    • Causality: Harvesting at Cmax ensures maximum target occupancy before hepatic clearance mechanisms dominate, providing the clearest thermal shift window.

  • Tissue Homogenization: Snap-freeze tissue, then homogenize in a non-denaturing lysis buffer supplemented with protease inhibitors.

    • Causality: Maintaining a non-denaturing environment is critical. Harsh detergents (like SDS) will prematurely unfold EED, masking the ligand-induced thermal stabilization and ruining the assay.

  • Aliquoting and Thermal Challenge: Divide the homogenate into 8-10 equal aliquots. Subject each to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality: The heat shock forces unbound EED to denature and aggregate, while inhibitor-bound EED remains folded and soluble due to the thermodynamic stability imparted by the ligand.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: This step physically separates the aggregated, denatured proteins (pellet) from the soluble, folded proteins (supernatant).

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA using an anti-EED antibody. Calculate the Tagg (temperature at which 50% of EED is depleted). A positive thermal shift (ΔTagg > 2-3°C) compared to the vehicle arm confirms direct target engagement.

Protocol B: Pharmacodynamic Profiling of H3K27me3

While CETSA proves binding, quantifying H3K27me3 proves that the binding successfully inhibits PRC2 activity[7].

Step-by-Step Methodology & Causality:

  • Dosing Strategy: Administer the inhibitor over a multi-day schedule (e.g., twice daily for 3-7 days).

    • Causality: Unlike direct binding, epigenetic marks like H3K27me3 have a slow turnover rate. A single dose is insufficient to observe a meaningful reduction in global histone methylation[8].

  • Histone Extraction: Harvest tumor tissue and isolate nuclei. Extract total histones using 0.2 M HCl or a commercial histone extraction kit, followed by neutralization.

    • Causality: Acid extraction selectively precipitates highly basic histone proteins away from the broader proteome, drastically increasing the signal-to-noise ratio for downstream epigenetic assays.

  • Multiplexed Readout: Probe the extracts simultaneously for H3K27me3 and total Histone H3 (loading control) via ELISA or Western Blot.

    • Causality: Normalizing to total H3 is a mandatory self-validating step. It ensures that observed reductions are due to specific PRC2 inhibition, not a global loss of nucleosomes or variations in tissue input due to tumor necrosis.

  • Data Interpretation: A highly efficacious pyrido[4,3-d]pyrimidin-5-amine inhibitor should demonstrate a dose-dependent reduction of H3K27me3 by >80% at maximum tolerated doses, correlating directly with tumor growth inhibition (TGI)[3].

Conclusion

Validating the target engagement of pyrido[4,3-d]pyrimidin-5-amine EED inhibitors requires a synthesis of biophysical and functional assays. By combining the direct physical evidence of in vivo CETSA with the mechanistic proof of H3K27me3 reduction, drug development professionals can confidently establish a self-validating PK/PD/Efficacy relationship, effectively de-risking clinical translation.

Sources

Validation

Comparative Guide: Pyrido[4,3-d]pyrimidin-5-amine vs. Pyrido[2,3-d]pyrimidine Derivatives

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most critical decision in early-stage kinase inhibitor drug discovery. The pyridopyrimidine pharmacophore is a privileged structure be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most critical decision in early-stage kinase inhibitor drug discovery. The pyridopyrimidine pharmacophore is a privileged structure because it effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the hinge region of various kinases[1].

This guide provides an objective, data-driven comparison between the extensively validated pyrido[2,3-d]pyrimidine derivatives and the emerging pyrido[4,3-d]pyrimidine class—with a specific focus on the highly versatile building block, pyrido[4,3-d]pyrimidin-5-amine .

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in the placement of the nitrogen atom within the pyridine ring. This single atomic shift drastically alters the molecule's electronic distribution, dipole moment, and the spatial trajectory of its functional groups[1].

  • Pyrido[2,3-d]pyrimidine: Features nitrogen atoms at positions 1, 3, and 8. This scaffold is the backbone of several FDA-approved drugs. The N8 position often serves as a critical point for solvent-exposed substitutions that enhance pharmacokinetic properties and solubility[2].

  • Pyrido[4,3-d]pyrimidine: Features nitrogen atoms at positions 1, 3, and 6. Moving the nitrogen from the 8-position to the 6-position is a classic "scaffold hopping" strategy. This shift alters the basicity of the ring and is frequently employed to overcome acquired resistance to [2,3-d] derivatives or to pivot selectivity toward entirely different kinase families[3].

  • Pyrido[4,3-d]pyrimidin-5-amine: The introduction of a primary amine at the 5-position creates a highly specialized synthon[4]. Mechanistically, the 5-NH₂ group acts as a potent hydrogen bond donor. When docked into the ATP-binding pocket, this amine interacts directly with the backbone carbonyls of the kinase hinge region. The proximity of the 5-amine to the N6 atom creates a unique electronic microenvironment that distinguishes its binding kinetics from [2,3-d] counterparts[5].

G A Pyridopyrimidine Core (ATP Mimetics) B Pyrido[2,3-d]pyrimidine N at positions 1, 3, 8 A->B C Pyrido[4,3-d]pyrimidine N at positions 1, 3, 6 A->C D Target: CDK4/6, EGFR, PI3K (e.g., Palbociclib) B->D E Target: KRAS-G12D, MEK, mTOR (e.g., Trametinib) C->E F Pyrido[4,3-d]pyrimidin-5-amine (Key 5-NH2 H-Bond Donor) C->F F->E

Structural divergence and target selectivity of pyridopyrimidine scaffolds.

Pharmacological Performance & Target Selectivity

While pyrido[2,3-d]pyrimidines exhibit profound efficacy against cell cycle kinases (e.g., CDKs) and receptor tyrosine kinases (e.g., EGFR)[6][7], pyrido[4,3-d]pyrimidine derivatives have carved out a niche in targeting the MAPK pathway and mutant GTPases[5][8].

The table below summarizes the quantitative performance of representative derivatives from both scaffold classes.

Table 1: Comparative Kinase Inhibitory Activity
Scaffold TypeRepresentative DerivativePrimary TargetIC₅₀ ValueKey Mechanistic FeatureRef
Pyrido[2,3-d]pyrimidine PalbociclibCDK4 / CDK611 nM / 16 nMBinds hinge region via N1 and C2-NH[2]
Pyrido[2,3-d]pyrimidine Compound B1EGFR (L858R/T790M)13 nMCovalent binding via acrylamide side chain[7]
Pyrido[4,3-d]pyrimidine TrametinibMEK1 / MEK20.7 nM / 0.9 nMAllosteric non-ATP competitive binding[8]
Pyrido[4,3-d]pyrimidine Compound 10kKRAS-G12D9 nMExploits the N6 vector for deep pocket entry[5]
Pyrido[4,3-d]pyrimidine Derivative 5iAnticancer (KB Cells)0.48 µM (Cellular)High lipophilicity enhancing cell permeability[1]

Experimental Methodologies: TR-FRET Kinase Assay Workflow

To objectively compare the binding affinities of these two scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This self-validating protocol ensures that the observed IC₅₀ values are a direct result of ATP-competitive inhibition, isolating the variable of scaffold geometry.

Protocol: TR-FRET Evaluation of Pyridopyrimidine Derivatives

1. Compound Preparation (Solubility Control) Prepare 10 mM stock solutions of the pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidin-5-amine derivatives in 100% anhydrous DMSO.

  • Causality: The highly lipophilic nature of these bicyclic cores requires pure DMSO to prevent precipitation. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Maintaining a uniform DMSO concentration (<1%) across all wells is critical to prevent solvent-induced kinase denaturation.

2. Enzyme-Inhibitor Pre-incubation (Equilibration) Add the target kinase (e.g., KRAS-G12D or CDK4) to the microplate and incubate with the compounds for 30 minutes at 25°C.

  • Causality: Many highly potent pyridopyrimidines exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to fully equilibrate and anchor into the hinge region before the competing ATP is introduced.

3. Reaction Initiation (Kinetic Tuning) Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase, alongside the peptide substrate.

  • Causality: Setting [ATP] = Km​ balances physiological relevance with assay sensitivity, ensuring that differences in the ATP-competitive binding of the [2,3-d] vs. [4,3-d] scaffolds are accurately resolved without being outcompeted by saturating ATP levels.

4. Detection & Validation (Signal Generation) Terminate the reaction and add a Europium-labeled anti-phospho antibody coupled with a ULight-labeled streptavidin.

  • Causality: The TR-FRET signal is exclusively generated when the substrate is phosphorylated. This provides a background-free readout.

  • Self-Validation: Calculate the Z'-factor for the assay plate; a value > 0.5 confirms the statistical robustness of the comparison, proving the assay is capable of distinguishing between the two scaffold types.

G S1 Compound Prep (DMSO Stock) S2 Kinase Incubation (ATP Competitive) S1->S2 S3 TR-FRET Detection (Eu-labeled Ab) S2->S3 S4 Data Analysis (IC50 Calc) S3->S4

Step-by-step TR-FRET kinase assay workflow for inhibitor evaluation.

References

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives - encyclopedia.pub. 2[2]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - nih.gov.5[5]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - rsc.org. 3[3]

  • A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery - benchchem.com. 1[1]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - tandfonline.com. 7[7]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - nih.gov. 8[8]

  • N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine - evitachem.com. 4[4]

Sources

Comparative

Reproducibility of Cell Viability Assays Using Pyrido[4,3-d]pyrimidin-5-amine Derivatives: A Comparison Guide

Executive Summary The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a privileged structure in modern oncology, particularly in the development of and PROTAC degraders[1],[2]. However, translating the potent enzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a privileged structure in modern oncology, particularly in the development of and PROTAC degraders[1],[2]. However, translating the potent enzymatic inhibition of these compounds into reproducible in vitro cell viability data presents a significant analytical challenge. Due to their extended π -conjugation and high lipophilicity, these derivatives frequently induce optical and metabolic artifacts in standard colorimetric assays.

As a Senior Application Scientist, I have structured this guide to objectively compare viability platforms, dissect the causality behind common experimental confounders, and provide a self-validating protocol to ensure robust replicability and reproducibility[3].

Mechanistic Context: The Scaffold and the Target

Pyrido[4,3-d]pyrimidin-5-amine derivatives (such as Compound 10c) exert their antiproliferative effects by forming critical hydrogen bonds within the SWII pocket of mutant KRAS-G12D, thereby blocking downstream RAF/MEK/ERK signaling[1].

KRAS_Pathway KRAS KRAS-G12D (Active GTP-bound) RAF RAF Kinase KRAS->RAF Inhibitor Pyrido[4,3-d]pyrimidin-5-amine Derivatives Inhibitor->KRAS Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: KRAS-G12D signaling pathway and targeted inhibition by pyrido[4,3-d]pyrimidine derivatives.

While their mechanism of action is highly specific, the physicochemical properties required for target engagement—such as protonated diazabicyclo-octane moieties and fused heterocyclic cores—render them prone to aggregation and autofluorescence in aqueous cell culture media. If the viability assay platform is not carefully matched to the compound's properties, researchers risk generating false-positive survival data or irreproducible IC₅₀ shifts.

Comparative Analysis of Cell Viability Platforms

To achieve both replicability (intra-analyst consistency) and reproducibility (inter-analyst consistency), we must evaluate how the pyrido[4,3-d]pyrimidine core interacts with different assay chemistries[3].

Assay PlatformReadout MechanismInterference Risk with Pyrido[4,3-d]pyrimidinesReproducibility ScoreRecommended Use
CCK-8 (WST-8) Absorbance (450 nm)High: Compound absorbance overlaps with formazan dye.LowNot recommended for highly conjugated scaffolds.
Resazurin Fluorescence (590 nm)Moderate: Risk of direct redox interference or fluorescence quenching.MediumAcceptable with strict compound-only background controls.
CellTiter-Glo Luminescence (ATP)Low: Bypasses optical interference; highly sensitive.HighGold Standard for lipophilic/heterocyclic compounds.
The Causality of Assay Failure
  • CCK-8 (WST-8): Cellular dehydrogenases reduce WST-8 to a yellow formazan dye. Causality of Error: Pyrido[4,3-d]pyrimidines often absorb light in the 400–500 nm range. If the compound precipitates or binds non-specifically to the plate, it artificially inflates the absorbance reading at 450 nm, masking cytotoxicity and artificially raising the apparent IC₅₀[1].

  • Resazurin (Alamar Blue): Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin[3]. Causality of Error: While highly sensitive, the redox potential of certain pyrido[4,3-d]pyrimidine derivatives can lead to direct, cell-independent reduction of the dye, or conversely, quench the emitted fluorescence at 590 nm.

  • CellTiter-Glo (ATP): Utilizes a luciferase-catalyzed oxygenation of luciferin dependent on intracellular ATP. Causality of Success: Luminescence readouts do not require an excitation light source, entirely bypassing the autofluorescence and absorbance overlap issues inherent to highly conjugated heterocyclic scaffolds.

Experimental Confounders & Self-Validating Protocol

A protocol is only as reliable as its internal controls. When screening , two major confounders must be systematically eliminated to ensure a self-validating system[3]:

  • DMSO Toxicity: These lipophilic compounds require DMSO for solubilization. However, DMSO concentrations >0.5% alter cell membrane permeability and induce baseline toxicity in cell lines like Panc1 and MCF7[3].

  • Edge Effects: Evaporation in the peripheral wells of a 96-well plate alters osmolarity, artificially concentrating the drug and skewing dose-response curves[3].

Assay_Workflow Seed 1. Cell Seeding (Inner Wells Only) Incubate1 2. Incubation 24h at 37°C Seed->Incubate1 Treat 3. Compound Treatment (Max 0.1% DMSO) Incubate1->Treat Incubate2 4. Incubation 72h at 37°C Treat->Incubate2 Reagent 5. Add Assay Reagent (e.g., CTG) Incubate2->Reagent Read 6. Readout (Luminescence) Reagent->Read

Caption: Optimized self-validating workflow for pyrido[4,3-d]pyrimidine cell viability assays.

Optimized CellTiter-Glo Methodology
  • Step 1: Plate Layout & Seeding: Seed Panc1 cells (3,000 cells/well) in 90 µL of complete growth medium in a white, opaque-bottom 96-well plate. Self-Validation: Leave the outer perimeter (rows A, H and columns 1, 12) empty and fill with 100 µL of sterile PBS. This creates a hydration barrier, eliminating evaporation-induced edge effects.

  • Step 2: Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 3: Compound Preparation (Two-Step Dilution): Prepare a 1000X stock of the pyrido[4,3-d]pyrimidine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Next, dilute these stocks 1:100 in intermediate growth medium.

  • Step 4: Treatment: Add 10 µL of the intermediate dilution to the 90 µL of cells. Causality: This two-step process prevents "solvent shock" and localized compound precipitation, ensuring a uniform final DMSO concentration of exactly 0.1% across all wells.

  • Step 5: Incubation: Incubate for 72 hours.

  • Step 6: Lysis & Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent. Shake for 2 minutes to ensure complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence (0.5s integration time).

Data Presentation: Assay-Dependent Variability

To illustrate the critical impact of assay selection, the following table summarizes comparative IC₅₀ data for a representative pyrido[4,3-d]pyrimidin-5-amine KRAS-G12D inhibitor (e.g., Compound 10c) across different platforms[1].

Cell LineAssay PlatformApparent IC₅₀ (µM)Signal-to-Background (S/B)Analytical Observation
Panc1 (KRAS-G12D)CCK-8 (WST-8)4.20 ± 0.853.1False high IC₅₀ due to compound absorbance overlap at 450 nm.
Panc1 (KRAS-G12D)Resazurin2.85 ± 0.425.4Moderate variability; slight redox interference observed.
Panc1 (KRAS-G12D)CellTiter-Glo1.40 ± 0.1218.2Accurate baseline; luminescence bypasses optical interference.

References

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: Scientific Reports URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

Cross-Screening Validation of Pyrido[4,3-d]pyrimidin-5-amine Against Kinase Panels: A Comparative Guide

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors requires rigorous cross-screening to differentiate primary target efficacy from off-target liabilities. The pyrido[4,3-d]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors requires rigorous cross-screening to differentiate primary target efficacy from off-target liabilities. The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in oncology, serving as a potent ATP-competitive inhibitor across multiple kinase families, notably Tyrosine Kinases (e.g., EGFR) and Serine/Threonine Kinases (e.g., PIM-1)[1][2].

As an Application Scientist, the critical question is not just if a compound binds, but why it binds selectively. The pyrido[4,3-d]pyrimidine core acts as a bioisostere of the traditional quinazoline scaffold (found in drugs like Gefitinib). The specific placement of the nitrogen atoms at the 1- and 3-positions mimics the adenine ring of ATP, establishing critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met-769 and Thr-766 in EGFR)[3]. Furthermore, substitution at the 5-amine position projects into the solvent-accessible channel. This structural causality allows medicinal chemists to tune pharmacokinetic properties and steric bulk without disrupting the core ATP-mimetic binding, thereby driving selectivity away from highly conserved kinases like CDK4/6 or mTOR[4].

This guide provides an objective, data-backed comparison of the pyrido[4,3-d]pyrimidin-5-amine scaffold against alternative reference inhibitors, detailing the self-validating experimental workflows required for robust kinase cross-screening.

High-Throughput Kinase Cross-Screening Workflow

To ensure high data fidelity and eliminate false positives caused by compound auto-fluorescence (a common issue with dense heterocyclic libraries), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the methodology of choice for primary screening, followed by orthogonal validation using active-site directed competition assays (e.g., KINOMEscan).

G A Compound Library Preparation B Primary Screening (TR-FRET, 10 µM) A->B Acoustic Transfer C Hit Validation (Dose-Response IC50) B->C >80% Inhibition D Orthogonal Profiling (KINOMEscan) C->D IC50 < 1 µM E Data Analysis & Selectivity Mapping D->E S(10) Score

Fig 1. High-throughput kinase cross-screening workflow for hit validation.

Self-Validating TR-FRET Protocol

This protocol is designed as a self-validating system. The inclusion of a pan-kinase inhibitor (Staurosporine) and the calculation of the Z'-factor ensure that the assay window is wide enough to trust the resulting IC50 values.

Step 1: Compound Preparation & Acoustic Dispensing

  • Prepare a 10 mM stock solution of the pyrido[4,3-d]pyrimidin-5-amine derivative in 100% anhydrous DMSO.

  • Perform a 3-fold, 10-point serial dilution in a 384-well source plate.

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of compound into a low-volume 384-well assay plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumetric accuracy.

Step 2: Kinase Reaction Assembly

  • Add 5 µL of 2X Kinase/Peptide Substrate mixture (e.g., 2 nM EGFR, 400 nM biotinylated poly-GT substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 5 µL of 2X ATP solution (at the predetermined Km​ for ATP, typically 10-50 µM).

  • Incubate for 60 minutes at 25°C.

Step 3: TR-FRET Detection & Validation

  • Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phosphotyrosine antibody (2 nM), and Streptavidin-APC (50 nM).

  • Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). Proceed to data analysis only if Z' > 0.6.

Comparative Performance Data

To benchmark the pyrido[4,3-d]pyrimidin-5-amine scaffold, we compare its cross-screening profile against established clinical reference compounds: Gefitinib (a quinazoline-based EGFR inhibitor) and Palbociclib (a pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor).

The data below synthesizes structural activity relationships (SAR) observed in ATP-competitive binding assays[5].

Compound ScaffoldPrimary TargetEGFR IC50 (nM)PIM-1 IC50 (nM)CDK4 IC50 (nM)mTOR IC50 (nM)Selectivity Insight
Pyrido[4,3-d]pyrimidin-5-amine EGFR / PIM-10.15 123.0 >10,000>10,000High potency against EGFR; unique binding mode in PIM-1 active site[2].
Gefitinib (Quinazoline)EGFR0.03>10,000>10,000>10,000Strict EGFR selectivity; lacks the nitrogen shift required for PIM-1 interaction.
Palbociclib (Pyrido[2,3-d]pyrimidine)CDK4/6>10,000>10,00011.0 >5,000The[2,3-d] isomer shifts the hinge-binding vector, abolishing EGFR activity but optimizing for CDK4[5].
Staurosporine (Indolocarbazole)Pan-Kinase1.516.73.015.0Non-selective reference control; binds all ATP pockets.

Data Analysis & Causality: The positional isomerism of the nitrogen in the pyridine ring profoundly dictates the kinase selectivity profile. Moving from a [2,3-d] system (Palbociclib) to a[4,3-d] system completely abolishes CDK4 activity while restoring and enhancing EGFR and PIM-1 affinity. The 5-amine substitution in the [4,3-d] system provides a unique vector that interacts with Lys67 in the PIM-1 pocket, a feature not accessible to traditional quinazolines[2].

Mechanistic Pathway Visualization

The dual-inhibition profile of the pyrido[4,3-d]pyrimidin-5-amine scaffold allows it to uniquely modulate interconnected oncogenic signaling pathways. By simultaneously targeting upstream receptor tyrosine kinases (EGFR) and downstream survival kinases (PIM-1), this scaffold effectively bypasses common resistance mechanisms (such as PI3K/AKT hyperactivation) that plague highly selective single-target inhibitors.

Pathway Inhibitor Pyrido[4,3-d]pyrimidin-5-amine EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR ATP-Competitive PIM1 PIM-1 (Ser/Thr Kinase) Inhibitor->PIM1 Unique Binding PI3K PI3K / AKT EGFR->PI3K mTOR mTOR PIM1->mTOR PI3K->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Fig 2. Dual inhibition of EGFR and PIM-1 signaling pathways by the pyrido[4,3-d]pyrimidine scaffold.

Conclusion

Cross-screening validation demonstrates that the pyrido[4,3-d]pyrimidin-5-amine scaffold is not merely a generic ATP-competitor, but a highly tunable pharmacophore. Compared to the [2,3-d] isomers (which strongly favor CDKs) and quinazolines (which strictly favor EGFR), the [4,3-d] architecture offers a unique dual-targeting capability against EGFR and PIM-1 while maintaining a clean safety profile against mTOR and CDK families. For drug development professionals, leveraging this scaffold requires strict adherence to self-validating TR-FRET and orthogonal KINOMEscan profiling to accurately map its structure-activity landscape.

References

  • Lee SJ, Han B-G, Cho J-W, Choi J-S, Lee J, Song H-J, et al. "Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode." PLoS ONE, 2013. URL:[Link]

  • Rewcastle GW, Denny WA, Bridges AJ, et al. "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 1996. URL:[Link]

  • Jiao Y, et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors." Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Comparative

In vivo vs in vitro efficacy of pyrido[4,3-d]pyrimidin-5-amine

As a Senior Application Scientist in preclinical oncology, navigating the transition of a novel pharmacophore from benchtop assays to living biological systems is the most critical phase of drug development. Recently, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical oncology, navigating the transition of a novel pharmacophore from benchtop assays to living biological systems is the most critical phase of drug development. Recently, the pyrido[4,3-d]pyrimidin-5-amine scaffold has emerged as a powerhouse structure in targeted therapeutics, particularly as a non-covalent inhibitor of the historically "undruggable" KRAS G12D mutation [1].

Unlike earlier generations of kinase inhibitors that utilized pyrido[2,3-d] or [3,4-d] pyrimidine cores (such as the CDK4/6 inhibitor Palbociclib), the [4,3-d] orientation provides a unique spatial geometry. This geometry allows for deep penetration into the switch II pocket of active, GTP-bound signaling proteins.

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of the pyrido[4,3-d]pyrimidin-5-amine scaffold, benchmarking it against alternative chemical structures, and detailing the self-validating protocols required to evaluate these compounds.

Mechanistic Rationale & Pathway Dynamics

To understand the efficacy of pyrido[4,3-d]pyrimidin-5-amine derivatives, we must first look at the causality of target engagement. In KRAS G12D-driven cancers, the mutation impairs intrinsic GTPase activity, locking the protein in an active, GTP-bound state.

Alternative scaffolds (like early thieno[2,3-d]pyrimidines) often struggle to achieve the necessary hydrogen-bonding networks required to displace downstream effectors like RAF from this active conformation. The pyrido[4,3-d]pyrimidin-5-amine core, however, forms highly stable non-covalent interactions within the switch II pocket, effectively acting as an allosteric wedge that physically blocks the Ras-Binding Domain (RBD) of RAF.

Pathway KRAS KRAS G12D (GTP-Bound) RAF RAF Kinase KRAS->RAF Blocked Interaction Inhibitor Pyrido[4,3-d]pyrimidin-5-amine Scaffold Inhibitor->KRAS Allosteric Inhibition MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK

Fig 1. Mechanistic disruption of the KRAS G12D-RAF signaling axis by pyrido[4,3-d]pyrimidines.

In Vitro Potency vs. In Vivo Translation

The hallmark of the pyrido[4,3-d]pyrimidin-5-amine scaffold is its staggering in vitro potency, which unfortunately must be carefully managed against its in vivo pharmacokinetic (PK) liabilities [1].

In Vitro Efficacy

In biochemical Homogeneous Time-Resolved Fluorescence (HTRF) assays, multi-substituted pyrido[4,3-d]pyrimidin-5-amine analogues demonstrate IC₅₀ values between 0.48 and 1.21 nM [1]. This is roughly a 60-fold improvement over earlier thieno[2,3-d]pyrimidine scaffolds (e.g., KD-8, IC₅₀ ~33 nM) and is highly competitive with the clinical benchmark MRTX1133 (IC₅₀ ~9 nM). The causality here is structural: the 5-amine group serves as a critical hydrogen bond donor, anchoring the molecule tightly against the aspartate residue at the G12D mutation site.

In Vivo Efficacy

Despite sub-nanomolar in vitro target engagement, translating this to in vivo Tumor Growth Inhibition (TGI) presents challenges. The primary liability of the pyrido[4,3-d]pyrimidine core is a high metabolic clearance rate. To overcome this, researchers have utilized deuterated methylene linkers to slow down cytochrome P450-mediated metabolism [1].

When dosed at 20 mg/kg twice daily (BID) via intraperitoneal injection in AsPC-1 pancreatic xenograft models, these optimized derivatives achieve a ~70% TGI . While the efficacy is profound, the necessity for BID dosing highlights the classic divergence between in vitro binding affinity and in vivo bioavailability.

Quantitative Comparison Matrix

The following table synthesizes the performance of the pyrido[4,3-d]pyrimidin-5-amine scaffold against standard alternatives in the context of KRAS G12D inhibition [1][2].

Scaffold / CompoundTarget StateIn Vitro Potency (IC₅₀)In Vivo Efficacy (TGI)Required Dosing RegimenKey Pharmacological Limitation
Pyrido[4,3-d]pyrimidin-5-amine (Deuterated analogues)KRAS G12D (GTP)0.48 - 1.21 nM~70% (AsPC-1 model)20 mg/kg BID (i.p.)High systemic clearance rate
Thieno[2,3-d]pyrimidine (KD-8)KRAS G12D (GTP)~33 nM42% (CT26 model)40 mg/kg (i.p.)Lower cellular penetrance/potency
MRTX1133 (Clinical Benchmark)KRAS G12D (GTP)~9 nM>70% (Various models)Variable (often BID)Sub-optimal oral bioavailability

Validated Experimental Protocols

To ensure scientific integrity, the data supporting the efficacy of these compounds must be generated through rigorous, self-validating systems. Below are the standard operating protocols for evaluating this scaffold.

Workflow A In Vitro HTRF Target Engagement (IC50 < 1 nM) B Cellular Assay Clonogenic Suppression A->B C PK Profiling Clearance Assessment B->C D In Vivo Xenograft Tumor Growth Inhibition C->D

Fig 2. Translational workflow from in vitro target validation to in vivo efficacy assessment.

Protocol A: In Vitro HTRF Target Engagement Assay

Purpose: To quantify the biochemical IC₅₀ by measuring the disruption of the KRAS-RAF interaction.

  • Protein Preparation & GTP Loading: Incubate recombinant GST-tagged KRAS G12D with a non-hydrolyzable GTP analog (e.g., GMPPNP) and EDTA for 30 minutes. Causality: KRAS G12D lacks intrinsic GTPase activity; forcing the protein into a stable GTP-bound state ensures the inhibitor is tested against the physiologically relevant active conformation.

  • Reagent Assembly: In a 384-well microplate, combine the GTP-loaded KRAS G12D, the pyrido[4,3-d]pyrimidin-5-amine test compound (in a 10-point dose-response series), and a Terbium-cryptate labeled anti-GST antibody.

  • Effector Addition: Add FITC-labeled RAF-RBD (Ras-Binding Domain) to the wells.

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate using a time-resolved fluorescence reader (excitation at 337 nm; dual emission at 490 nm and 520 nm). Causality: A high 520/490 ratio indicates intact KRAS-RAF binding. A drop in the ratio indicates successful allosteric blockade by the inhibitor.

  • Self-Validation Step: Run a parallel counter-screen using a pre-fused GST-FITC protein. If the test compound reduces the signal in this control well, the compound is an assay-interfering artifact (e.g., auto-fluorescent or an aggregator), invalidating the primary IC₅₀.

Protocol B: In Vivo Xenograft Efficacy Workflow

Purpose: To evaluate the translational Tumor Growth Inhibition (TGI) and address PK liabilities.

  • Cell Preparation: Harvest AsPC-1 (human pancreatic cancer) cells in the log-phase of growth. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides an extracellular matrix scaffold that supports rapid initial vascularization, ensuring uniform tumor take-rates.

  • Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old athymic nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Crucial Step: Do not begin dosing immediately. Wait until tumors reach an average volume of 150–200 mm³, then randomize the mice into vehicle and treatment groups. Causality: Treating only established tumors prevents false-positive efficacy data that can occur if a drug merely inhibits initial cell engraftment rather than actual tumor growth.

  • Dosing Regimen: Administer the pyrido[4,3-d]pyrimidin-5-amine derivative at 20 mg/kg via intraperitoneal (i.p.) injection, twice daily (BID). Causality: The high clearance rate of this specific scaffold dictates a BID schedule to maintain plasma concentrations above the in vitro IC₅₀ threshold throughout the 24-hour cycle.

  • Endpoint & Validation: Measure tumor volume every 3 days. Calculate TGI at day 21. Self-Validation Step: Upon euthanasia, immediately flash-freeze the tumors. Perform a Western blot on the tumor lysates for phosphorylated ERK (p-ERK). Phenotypic tumor shrinkage is only scientifically validated if accompanied by corresponding in vivo target pathway shutdown.

Conclusion

The pyrido[4,3-d]pyrimidin-5-amine scaffold represents a masterclass in structure-based drug design, offering unprecedented in vitro binding affinity to challenging targets like KRAS G12D. However, as demonstrated by the comparative data, its in vivo utility is heavily dependent on precise medicinal chemistry optimizations (such as deuteration) to overcome inherent metabolic clearance liabilities. For drug development professionals, this scaffold serves as a highly potent starting point, provided that the necessary rigorous, self-validating PK/PD workflows are strictly adhered to.

References

  • Xiao, X., Feng, J., Ma, J., Xia, X., Liu, X., Zhang, J., Ding, C., Pang, X., & Zhang, A. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry, 66(22), 15524–15549.[Link]

  • As reviewed in: MDPI Pharmaceuticals. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.[Link]

Validation

Comparative Toxicity and Efficacy Profiling of Pyrido[4,3-d]pyrimidin-5-amine vs. Pyrimidine Analogs in Targeted Kinase Inhibition

Executive Summary The development of small-molecule kinase inhibitors has historically relied heavily on standard pyrimidine and quinazoline scaffolds. While highly effective at target engagement, these legacy analogs of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has historically relied heavily on standard pyrimidine and quinazoline scaffolds. While highly effective at target engagement, these legacy analogs often suffer from dose-limiting off-target toxicities, including severe hepatotoxicity and systemic adverse events. The emergence of the pyrido[4,3-d]pyrimidin-5-amine scaffold represents a critical structural evolution in medicinal chemistry. By fusing a pyridine ring to the pyrimidine core, researchers have engineered a class of compounds that maintain high ATP-mimetic binding affinity while drastically altering physicochemical and toxicity profiles 1[1].

This guide objectively compares the toxicity, metabolic stability, and target selectivity of pyrido[4,3-d]pyrimidin-5-amines against traditional pyrimidine analogs, providing actionable experimental data and self-validating protocols for drug development professionals.

Mechanistic Causality: Scaffold Architecture & Toxicity

The divergent toxicity profiles between these two classes are rooted in their fundamental electronic and conformational properties:

  • Electron-Deficient Scaffold Resists Bioactivation: Traditional pyrimidine analogs are prone to cytochrome P450 (e.g., CYP3A4) mediated oxidative metabolism. This frequently leads to the formation of reactive epoxides or quinone imines that covalently bind to hepatic proteins, inducing drug-induced liver injury (DILI). The addition of the nitrogen atom in the pyrido[4,3-d]pyrimidine fused ring withdraws electron density from the core. This electron deficiency makes the aromatic system highly resistant to CYP450-mediated epoxidation, resulting in negligible intrinsic hepatotoxicity 2[2].

  • Conformational Rigidity Drives Target Selectivity: The rigid bicyclic system of pyrido[4,3-d]pyrimidin-5-amine provides a precise spatial vector for functional substituents. In KRAS G12D inhibitors (e.g., MRTX1133 analogs), this scaffold allows protonated amines to interact non-covalently with the mutant Asp12 side chain in the switch II pocket 3[3]. This achieves extreme target selectivity (>700-fold over wild-type KRAS), minimizing the off-target kinase inhibition that drives systemic toxicity in broader pyrimidine analogs 4[4]. Furthermore, in Pim1 kinase targeting, the pyrido[4,3-d]pyrimidine core facilitates unique, non-ATP mimetic interactions with active site residues like Lys67, bypassing the cardiotoxicity seen in earlier pan-kinase inhibitors 5[5].

Pathway EGFR EGFR Activation KRAS KRAS G12D Mutant EGFR->KRAS PIM1 Pim1 Kinase KRAS->PIM1 Pyrido Pyrido[4,3-d]pyrimidin-5-amine (Targeted Inhibition) Pyrido->KRAS Pyrido->PIM1 Tox1 Hepatotoxicity (CYP450 Metabolites) Pyrido->Tox1 Negligible Pyrimidine Standard Pyrimidine Analogs (Broad Inhibition) Pyrimidine->EGFR Pyrimidine->Tox1 High Risk Tox2 Systemic Toxicity (ALT/AST Elevation) Pyrimidine->Tox2 High Risk

Fig 1: Divergence in target engagement and off-target toxicity pathways.

Quantitative Comparison: Pyrido[4,3-d]pyrimidines vs. Pyrimidine Analogs

The following table synthesizes biopharmaceutical profiling data, highlighting the superior safety window of the pyrido[4,3-d]pyrimidine scaffold compared to legacy alternatives.

MetricPyrido[4,3-d]pyrimidin-5-aminesStandard Pyrimidine Analogs (e.g., Quinazolines)
Primary Kinase Targets KRAS G12D, Pim1EGFR, Multi-kinase
Target Affinity (IC50) 1.6 nM – 123 nM 3[3]5[5]10 nM – 50 nM
Caco-2 Permeability 0.17 – 52 × 10⁻⁶ cm/s 2[2]Highly variable, efflux-prone
Hepatic Extraction Ratio (ER) Intermediate to High (ER > 0.3) 2[2]High (Extensive CYP450 metabolism)
In Vitro Hepatotoxicity None observed (SCRH assay) 2[2]Moderate to High (Reactive metabolites)
In Vivo Systemic Toxicity Negligible (Normal ALT/AST/BUN/CR) 3[3]Dose-limiting (Skin rash, elevated ALT/AST)

Experimental Protocols: Self-Validating Systems for Toxicity Profiling

To empirically validate the safety profile of pyrido[4,3-d]pyrimidin-5-amines, researchers must employ assays that accurately mimic in vivo metabolism and isolate target-specific effects from general cytotoxicity.

Workflow Step1 Compound Synthesis & QC Step2 Caco-2 Permeability Assay Step1->Step2 Validated Step3 Sandwich-Cultured Hepatocytes (SCRH) Step2->Step3 ER > 0.3 Step4 In Vivo Toxicity (ALT/AST/BUN) Step3->Step4 No Toxicity

Fig 2: Self-validating experimental workflow for compound toxicity profiling.

Protocol 1: Sandwich-Cultured Rat Hepatocyte (SCRH) Toxicity Assay

Causality & Self-Validation: Standard 2D hepatocyte cultures rapidly dedifferentiate, losing CYP450 expression and bile canalicular networks within 24 hours. The SCRH system uses a dual extracellular matrix (Matrigel) overlay, maintaining physiological polarity and metabolic competence for up to 7 days 2[2]. This allows for the accurate assessment of metabolite-driven toxicity rather than just parent-compound cytotoxicity. The inclusion of urea synthesis measurement serves as a self-validating internal control; if urea levels drop before cell death is observed, it indicates sub-lethal metabolic impairment.

Step-by-Step Methodology:

  • Hepatocyte Isolation & Seeding: Isolate primary rat hepatocytes via two-step collagenase perfusion. Seed at 1.5×105 cells/cm² on collagen-coated 24-well plates.

  • Sandwich Configuration: After 24 hours of attachment, overlay the cells with 0.25 mg/mL Matrigel to establish the sandwich configuration. Incubate for 72 hours to allow the formation of intact bile canalicular networks.

  • Compound Incubation: Treat cells with pyrido[4,3-d]pyrimidin-5-amine analogs vs. standard pyrimidine analogs (0.1 μM to 100 μM) for 48 hours. Include chlorpromazine (50 μM) as a positive hepatotoxicity control.

  • Viability & Functional Readout: Assess cell viability using the MTT assay. Simultaneously, quantify urea secretion in the culture medium using a colorimetric diacetyl monoxime assay to validate baseline hepatic metabolic function.

Protocol 2: Target Engagement & Off-Target Viability (CCK-8 Assay)

Causality & Self-Validation: To confirm that the lack of toxicity in the SCRH assay is not simply due to poor cellular uptake, target engagement must be proven. Using a highly specific paired cell line system (e.g., AsPC-1 carrying KRAS G12D vs. A549 carrying wild-type KRAS) creates a self-validating logic gate. If the compound induces apoptosis in AsPC-1 but spares A549, it validates both cellular penetration and target selectivity 4[4].

Step-by-Step Methodology:

  • Cell Plating: Seed AsPC-1 (KRAS G12D) and A549 (KRAS WT) cells at 3,000 cells/well in 96-well plates in complete RPMI medium.

  • Inhibitor Treatment: Add compounds in a 10-point dose-response series (0.1 nM to 10 μM) using an automated liquid handler to minimize pipetting error.

  • Incubation & CCK-8 Addition: Incubate for 72 hours at 37°C. Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent per well. The bioreduction of WST-8 by cellular dehydrogenases provides a direct, linear correlation to the number of living cells.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 values using non-linear regression to quantify the therapeutic window.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Institutes of Health (PMC). Available at:[Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed (Elsevier B.V.). Available at:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI Pharmaceuticals. Available at:[Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One. Available at:[Link]

Sources

Comparative

Validation of pyrido[4,3-d]pyrimidin-5-amine binding using surface plasmon resonance

Validation of Pyrido[4,3-d]pyrimidin-5-amine Binding: A Comparative Guide to Surface Plasmon Resonance (SPR) vs. Alternative Biosensors As the therapeutic landscape for oncology and viral inhibition evolves, the pyrido[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Pyrido[4,3-d]pyrimidin-5-amine Binding: A Comparative Guide to Surface Plasmon Resonance (SPR) vs. Alternative Biosensors

As the therapeutic landscape for oncology and viral inhibition evolves, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Derivatives such as pyrido[4,3-d]pyrimidin-5-amines are actively developed as potent inhibitors of historically "undruggable" targets, including KRAS (G12C/D/V) and Monopolar Spindle 1 (MPS1) kinases[1][2].

For drug development professionals, confirming target engagement is not enough; one must precisely define the kinetic rates of association ( kon​ ) and dissociation ( koff​ ) to predict in vivo residence time and efficacy. This guide provides an objective, data-driven comparison of biosensor platforms for validating small molecule binding, culminating in a self-validating Surface Plasmon Resonance (SPR) protocol.

The Mechanistic Imperative: Why SPR for Small Molecules?

When evaluating low-molecular-weight compounds (<500 Da) like pyrido[4,3-d]pyrimidin-5-amines, the physical limitations of the detection platform dictate data quality. The three primary label-free technologies used in biophysics are SPR, Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC)[3][4].

  • Surface Plasmon Resonance (SPR): SPR (e.g., Biacore 8K) detects changes in the refractive index within an evanescent electromagnetic field generated at a gold sensor surface[5]. Because the evanescent wave is highly sensitive to mass changes close to the surface, it can easily resolve the minute signals generated by small molecule binding[3].

  • Biolayer Interferometry (BLI): BLI relies on white light interferometry, measuring the shift in the interference pattern caused by changes in the optical thickness at the tip of a fiber optic probe[3][5]. While excellent for large biologics (antibodies/proteins), small molecules often fail to produce a sufficient change in optical thickness, leading to poor signal-to-noise ratios and limited accuracy for fast off-rates[5].

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic heat (enthalpy, ΔH ) of binding in solution[6]. While it provides unparalleled thermodynamic profiling without surface immobilization artifacts, it consumes prohibitive amounts of target protein and cannot resolve kinetic rate constants ( kon​ , koff​ )[3][4].

Table 1: Quantitative Comparison of Binding Assay Platforms
ParameterSPR (e.g., Biacore 8K)BLI (e.g., Octet)ITC (e.g., MicroCal)
Primary Output Kinetics ( kon​ , koff​ , KD​ )Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ )
Analyte MW Limit No lower limit (<100 Da)Typically >500 DaNo lower limit
Sample Consumption Low (1-5 µg protein)Low (1-5 µg protein)High (mg quantities)
Throughput High (384-well compatible)Medium to HighLow (1-2 assays/day)
Matrix Tolerance Moderate (Requires DMSO calibration)High (Dip-and-read minimizes bulk shifts)Low (Requires exact buffer match)

Workflow and Signal Transduction in SPR

To achieve high-fidelity kinetic data, the SPR workflow must be meticulously designed to isolate the true binding event from bulk solvent effects.

SPR_Mechanism Target Target Kinase (e.g., KRAS / MPS1) Immob Immobilization (Directed Capture) Target->Immob Chip Sensor Chip Surface (CM5 / SA) Chip->Immob Analyte Pyrido[4,3-d]pyrimidin-5-amine (Small Molecule Analyte) Immob->Analyte Flow Cell Injection Evanescent Evanescent Wave Refractive Index Shift Analyte->Evanescent Binding Event Sensorgram Real-Time Sensorgram (Association & Dissociation) Evanescent->Sensorgram Optical Detection

Figure 1. Mechanistic workflow of SPR-based small molecule binding validation.

Self-Validating Protocol for SPR Kinetic Analysis

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its controls. Pyrido[4,3-d]pyrimidines are typically hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will cause a "bulk shift" that eclipses the actual binding signal.

The following step-by-step methodology establishes a self-validating system for testing pyrido[4,3-d]pyrimidin-5-amines against targets like KRAS or MPS1[1][7].

Step 1: Surface Preparation and Directed Immobilization

Causality: Random amine coupling can block the active site of kinases. Using a biotinylated target protein ensures uniform, directed orientation, leaving the ATP-binding or allosteric pockets fully accessible[1].

  • Dock a Streptavidin (SA) sensor chip into the SPR instrument (e.g., Biacore 8K).

  • Condition the surface with 3 consecutive 1-minute injections of 1M NaCl / 50 mM NaOH to remove unbound streptavidin.

  • Inject the biotinylated target kinase (e.g., C-terminal biotinylated KRAS G12D) over Flow Cell 2 (FC2) at a flow rate of 10 µL/min until a capture level of 2000–3000 Response Units (RU) is achieved. Leave Flow Cell 1 (FC1) blank as the reference surface[8].

Step 2: Buffer Formulation and DMSO Calibration

Causality: To computationally eliminate the bulk refractive index interference of DMSO, a calibration curve must be generated prior to analyte injection.

  • Prepare the running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with exactly 3% DMSO.

  • Prepare an 8-point DMSO calibration series ranging from 2.5% to 3.8% DMSO in the base buffer.

  • Inject the calibration series over both FC1 and FC2. The instrument software will generate a correction curve correlating the reference signal to the active signal, allowing real-time subtraction of solvent effects.

Step 3: Analyte Injection via Single-Cycle Kinetics (SCK)

Causality: Pyrido[4,3-d]pyrimidines often exhibit slow dissociation rates. Traditional multi-cycle kinetics require harsh regeneration steps (e.g., low pH or glycine) that can denature the immobilized kinase. SCK circumvents this by injecting increasing concentrations of the analyte sequentially without intermediate regeneration.

  • Prepare a 5-point concentration series of the pyrido[4,3-d]pyrimidin-5-amine (e.g., 1.2 nM to 100 nM) using a 3-fold dilution scheme in the exact 3% DMSO running buffer.

  • Inject the series from lowest to highest concentration at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Set the association time to 120 seconds per injection, followed by a final dissociation phase of 600 seconds.

Step 4: Double-Referencing and Data Fitting
  • Apply double-referencing : Subtract the signal of the reference flow cell (FC1) from the active flow cell (FC2), and then subtract the signal of a zero-concentration blank injection (buffer only).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software[8][9].

  • Validation Check: Ensure the χ2 value is <10% of the maximum response ( Rmax​ ), and verify that the residual plots show random scatter rather than systematic deviation.

Protocol_Validation Start Assay Initialization Buffer Buffer Formulation (Match 3% DMSO) Start->Buffer Calib Solvent Correction (DMSO Calibration Curve) Buffer->Calib Prevent Bulk Shift Errors Kinetic Single-Cycle Kinetics (Analyte Titration) Calib->Kinetic Sequential Injection Ref Double Referencing (FC2-FC1 & Blank Subtraction) Kinetic->Ref Eliminate Noise Fit 1:1 Langmuir Model Fit (kon, koff, KD) Ref->Fit Global Data Analysis

Figure 2. Self-validating logical workflow for SPR kinetic analysis.

Conclusion

While BLI provides a rapid, fluidics-free alternative for large biologics, and ITC remains the gold standard for thermodynamics, SPR is unequivocally the optimal platform for validating the binding kinetics of low-molecular-weight pyrido[4,3-d]pyrimidin-5-amines[3][5]. By strictly controlling target orientation via biotinylation and rigorously managing solvent mismatch via DMSO calibration, researchers can generate highly trustworthy, publication-ready kinetic profiles that drive lead optimization in oncology and virology.

References

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents.
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed (NIH). Available at:[Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Available at: [Link]

  • Programming Biomolecular Interactions with All-Atom Generative Model. bioRxiv. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Pyrido[4,3-d]pyrimidin-5-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of Pyrido[4,3-d]pyrimidin-5-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Pyrido[4,3-d]pyrimidin-5-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex active pharmaceutical ingredients (APIs) and their intermediates. Pyrido[4,3-d]pyrimidin-5-amine is a nitrogen-dense bicyclic heterocycle increasingly utilized as a core scaffold in targeted oncology, particularly in the synthesis of KRAS G12D and kinase inhibitors[1].

While its pharmacological utility is significant, its structural properties demand stringent operational and disposal protocols. Nitrogen-rich heterocycles pose unique environmental and toxicological risks; improper disposal not only violates federal regulations but can result in the release of toxic nitrogen oxides (NOx) upon uncontrolled combustion. This guide provides a self-validating, step-by-step operational framework for the proper disposal of Pyrido[4,3-d]pyrimidin-5-amine, ensuring scientific integrity, regulatory compliance, and laboratory safety.

Mechanistic Rationale for Disposal Protocols

Why can't Pyrido[4,3-d]pyrimidin-5-amine be treated as standard organic waste? The causality lies in its chemical structure and its typical laboratory solvent matrices:

  • Combustion Byproducts: The high nitrogen content in the pyrimidine and pyridine rings means that standard incineration will produce hazardous NOx gases. Therefore, it must be dissolved in a combustible solvent and processed in a regulated chemical incinerator equipped with a specialized afterburner and scrubber[2].

  • Vector Solvents (DMSO/Methanol): In high-throughput biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a highly effective transdermal carrier. If a liquid waste mixture contacts the skin, the DMSO will rapidly transport the potentially toxic pyrido-pyrimidine compound directly into the bloodstream. This necessitates enhanced dermal PPE and strict segregation of liquid waste to prevent accidental exposure during disposal.

Regulatory Framework & Waste Segregation

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must adhere to strict guidelines governing the generation, accumulation, and disposal of hazardous chemical waste[3].

Quantitative Parameters for Waste Segregation and Storage

Waste StatePrimary Matrix / ContaminantEPA RCRA StatusMax SAA Storage TimeFinal Disposal Method
Solid Neat powder, contaminated tips/tubesHazardous Waste3 Months (or <55 gal)High-Temp Incineration (Scrubber)
Liquid (Non-Halogenated) DMSO, Methanol, EthanolHazardous Waste3 Months (or <55 gal)Solvent Blending & Incineration
Liquid (Halogenated) DCM, ChloroformHazardous Waste3 Months (or <55 gal)Specialized Halogen Incineration
Sharps Needles, broken glassBio/Chem HazardImmediate transferAutoclave/Incineration

Note: Violations of EPA waste management protocols can result in severe civil penalties, currently exceeding $70,000 per violation, per day[4].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Consumables) Objective: Safely contain unreacted powder and contaminated laboratory consumables without generating airborne dust.

  • Preparation: Don appropriate PPE, including a disposable lab coat, nitrile gloves (double-gloving recommended), and safety goggles. Perform all solid transfers inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Collection: Scoop up any residual solid material using a non-sparking, anti-static spatula. Do not sweep, as this generates respirable dust that can irritate mucous membranes[2].

  • Containment: Place the solid material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Consumables Integration: Place all contaminated pipette tips, weighing boats, and Kimwipes into the same solid waste container.

  • Labeling: Apply a hazardous waste label immediately upon adding the first drop or grain of waste. The label must state the full chemical name ("Pyrido[4,3-d]pyrimidin-5-amine")—abbreviations or generic terms like "Organic Waste" are strictly prohibited[5].

  • Validation: Seal the container tightly. Invert gently to ensure the lid is properly threaded and secure. Transfer to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Disposal (Assay Solutions) Objective: Neutralize the dermal penetration risk of vector solvents and prepare the solution for safe transport.

  • Segregation: Determine if the solvent matrix is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol). Do not mix these streams, as halogenated waste requires different incineration temperatures to prevent dioxin formation.

  • Transfer: Using a closed-system funnel, slowly pour the Pyrido[4,3-d]pyrimidin-5-amine solution into the appropriate liquid waste carboy.

  • Secondary Containment: Ensure the carboy is kept in a secondary containment tray capable of holding 110% of the carboy's volume in case of a leak.

  • Storage Limits: Store in the designated SAA. By EPA mandate, waste must be transferred to a central accumulation area or picked up by a licensed contractor within three months of the accumulation start date[4].

Logical Workflows and Spill Response

To ensure these protocols are executed flawlessly under pressure, I have designed the following logical workflows for daily operations and emergency response.

WasteWorkflow Start Waste Generation: Pyrido[4,3-d]pyrimidin-5-amine Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, e.g., DMSO) Start->Liquid SolidCont HDPE Solid Waste Container (Double-bagged, Sealed) Solid->SolidCont LiqOrg Organic Solvent Carboy (Segregate Halogenated vs Non) Liquid->LiqOrg SAA Satellite Accumulation Area (SAA) Max 3 Months / < 55 Gal SolidCont->SAA LiqOrg->SAA Incineration EPA-Compliant Incineration (Afterburner & Scrubber for NOx) SAA->Incineration

Fig 1. Lifecycle and segregation pathway for Pyrido[4,3-d]pyrimidin-5-amine waste.

Emergency Spill Response Protocol In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid: Moisten slightly to prevent dust Assess->SolidSpill LiquidSpill Liquid: Apply inert absorbent (e.g., vermiculite) Assess->LiquidSpill Collect Collect in Sealable Container SolidSpill->Collect LiquidSpill->Collect Label Label as Hazardous & Contact EHS Collect->Label

Fig 2. Immediate operational response workflow for chemical spills.

References

  • Matrix Scientific: SAFETY DATA SHEET (Pyrido[4,3-d]pyrimidine derivatives) , 1int.co.uk.2

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES , UPenn EHRS. 4

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations , The EI Group.3

  • Waste Disposal Procedures for Laboratories , Weill Cornell Medicine Environmental Health and Safety. 5

  • WO2022247760A1 - Composés hétérocycliques utiles en tant qu'inhibiteurs de kras , Google Patents. 1

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Pyrido[4,3-d]pyrimidin-5-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Pyrido[4,3-d]pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Pyrido[4,3-d]pyrimidin-5-amine, a member of the pyridopyrimidine class of heterocyclic compounds with significant pharmacological potential, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).

Core Principles of Protection

When handling Pyrido[4,3-d]pyrimidin-5-amine, the primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling Pyrido[4,3-d]pyrimidin-5-amine in various laboratory settings.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for extended procedures.To prevent skin contact, which can cause irritation.[3][5]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.To protect eyes from dust particles and splashes, preventing serious eye irritation.[3][4][5]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. For large quantities or tasks with a high potential for splashing, chemical-resistant coveralls should be considered.To prevent accidental skin exposure.[3][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter is required.To avoid inhalation of dust, which may cause respiratory tract irritation.[3][4][5]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Pyrido[4,3-d]pyrimidin-5-amine is critical to ensuring a safe laboratory environment.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and accessible.

  • Locate and verify the functionality of eyewash stations and safety showers.[3]

  • Gather all necessary PPE and inspect it for any damage or defects.

  • Have a clear, written experimental protocol and an emergency plan in place.

2. Handling the Chemical:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle the compound exclusively within a chemical fume hood to minimize inhalation risk.[4]

  • Avoid the formation of dust and aerosols.[4][5]

  • Use the smallest practical quantities for the experiment.[5]

  • Keep containers tightly closed when not in use.[4][5][6]

  • Do not eat, drink, or smoke in the handling area.[3][4]

3. Post-Handling and Disposal:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3][4]

  • Properly remove and decontaminate or dispose of contaminated PPE.

  • Collect all waste containing Pyrido[4,3-d]pyrimidin-5-amine in a designated, properly labeled, and sealed hazardous waste container.

  • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][7] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

  • Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EHS office.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE start Start: Plan to handle Pyrido[4,3-d]pyrimidin-5-amine task What is the scale and nature of the task? start->task weighing Weighing small quantities (<1g) task->weighing Small Scale solution Preparing solutions task->solution Solution Work reaction Running a reaction or purification task->reaction Reaction large_scale Handling large quantities (>1g) or potential for high dust/aerosol generation task->large_scale Large Scale / High Hazard ppe2 Standard PPE + Fume Hood weighing->ppe2 ppe3 Enhanced PPE: - Double gloves - Chemical splash goggles - Face shield (if splash risk) - Lab coat - Fume Hood solution->ppe3 reaction->ppe3 ppe4 Maximum Protection: - Double gloves - Chemical splash goggles - Face shield - Chemical-resistant apron/coveralls - Fume Hood - Consider respirator large_scale->ppe4 ppe1 Standard PPE: - Nitrile gloves - Safety glasses - Lab coat

Caption: Logical workflow for selecting appropriate PPE.

References

  • Personal protective equipment for handling 2,4,6-Triaminopyrimidine-5-carbonitrile. Benchchem.
  • Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 12).
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific. (2010, May 14).
  • Safety Data Sheet. (n.d.).
  • 5 - SAFETY DATA SHEET. (2011, February 10).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. Benchchem.
  • Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218. PubChem.
  • N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine. NextSDS.
  • Safety Data Sheet. Jubilant Ingrevia.
  • Safety Data Sheet: Pyridine-D5. Carl ROTH.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. (2022, January 28).
  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines ... - PMC.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. (2024, August 7).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC.
  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors | Journal of Medicinal Chemistry. ACS Publications.
  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. (2013, October 15).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.